molecular formula C8H12N2OS B1304149 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde CAS No. 92940-24-4

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1304149
CAS No.: 92940-24-4
M. Wt: 184.26 g/mol
InChI Key: KMNXYBHVYDCCNC-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H12N2OS and its molecular weight is 184.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(diethylamino)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-10(4-2)8-9-5-7(6-11)12-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXYBHVYDCCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382903
Record name 2-(diethylamino)-1,3-thiazole-5-carbaldehyde
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Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92940-24-4
Record name 2-(diethylamino)-1,3-thiazole-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, identified by the CAS number 92940-24-4 , is a significant heterocyclic compound that serves as a crucial intermediate in synthetic organic chemistry.[1][2][3][4][5][6] Its unique structure, featuring a reactive carbaldehyde group and a diethylamino moiety on a thiazole core, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. Thiazole derivatives, in general, have a rich history in medicinal chemistry, showing a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][7][8]

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 92940-24-4[1][3][4][5][6]
Molecular Formula C₈H₁₂N₂OS[3]
Molecular Weight 184.26 g/mol [1][3]
Appearance Solid (form may vary)
Purity Typically ≥98%
InChI Key KMNXYBHVYDCCNC-UHFFFAOYSA-N[1][5]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two prevalent methods are the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring.[1] This approach involves the condensation of an α-haloketone with a thioamide. For this compound, a variation of this reaction would be employed, likely starting from a precursor that can be readily converted to the final product.

Vilsmeier-Haack Formylation

A more direct and commonly cited method for introducing the carbaldehyde group at the C5 position of a pre-existing 2-(diethylamino)thiazole ring is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF).

Conceptual Workflow for Vilsmeier-Haack Formylation:

Vilsmeier_Haack_Workflow start 2-(Diethylamino)thiazole reaction Electrophilic Substitution start->reaction Substrate reagents POCl₃ + DMF (Vilsmeier Reagent Formation) reagents->reaction Reagent intermediate Iminium Salt Intermediate reaction->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product 2-(Diethylamino)-1,3-thiazole- 5-carbaldehyde hydrolysis->product

Caption: Vilsmeier-Haack formylation of 2-(diethylamino)thiazole.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of its aldehyde and diethylamino functional groups. This dual functionality allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.

Reactions of the Aldehyde Group

The carbaldehyde group is a key site for synthetic elaboration. It can undergo several important reactions:

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[1] This transformation is fundamental for creating thiazole-5-carboxylic acid derivatives.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

  • Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles to form C=N double bonds. For instance, reaction with primary amines yields Schiff bases (imines), which are themselves valuable intermediates for the synthesis of other heterocyclic systems like imidazolones.[1]

Reactions Involving the Diethylamino Group

The diethylamino group primarily influences the electronic properties of the thiazole ring and can also participate in certain reactions:

  • Nucleophilic Substitution: While generally stable, under specific conditions, the diethylamino group could potentially be displaced by other nucleophiles.[1]

  • Modulation of Reactivity: As an electron-donating group, the diethylamino moiety activates the thiazole ring, influencing the regioselectivity of further electrophilic substitution reactions.

Experimental Protocol: Oxidation of the Aldehyde to a Carboxylic Acid

This protocol outlines a general procedure for the oxidation of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone (or a suitable solvent)

  • Sulfuric acid (dilute)

  • Sodium bisulfite

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent like acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.

  • Acidification and Extraction: Acidify the reaction mixture with dilute sulfuric acid. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 2-(diethylamino)-1,3-thiazole-5-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of novel bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications.

  • Antimicrobial Agents: Thiazole-containing compounds have demonstrated significant activity against various bacterial and fungal strains.[1] The aldehyde can be used to synthesize more complex structures, such as imidazo-thiazole fused rings, which have shown promising antimicrobial properties.[1]

  • Anticancer Agents: The thiazole nucleus is present in several anticancer drugs. By hybridizing the this compound core with other pharmacophores, such as pyrazoline, novel compounds with potential cytotoxic effects on cancer cell lines can be developed.[1]

  • Enzyme Inhibitors: The functional groups of this molecule allow for interactions with biological targets. The diethylamino group can engage in binding interactions with enzymes, while the aldehyde can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition.[1] The thiazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues in proteins.[1]

Signaling Pathway Interaction Potential:

Signaling_Pathways compound 2-(Diethylamino)-1,3-thiazole- 5-carbaldehyde Derivatives enzyme Enzyme Target (e.g., Kinase) compound->enzyme Inhibition receptor Cellular Receptor compound->receptor Modulation protein Structural Protein compound->protein Binding pathway1 Cell Proliferation Pathway enzyme->pathway1 pathway2 Inflammatory Pathway receptor->pathway2 pathway3 Apoptosis Pathway protein->pathway3

Caption: Potential interactions with biological targets and pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is intended for research and development use only.[2] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety practices include:

  • Working in a well-ventilated area or a fume hood.[9][10]

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11][12]

  • Avoiding inhalation of dust and contact with skin and eyes.[9][10][11]

  • In case of contact, rinse the affected area with plenty of water.[10][11][12]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its unique combination of a reactive aldehyde and an electron-donating diethylamino group on a thiazole core provides chemists with a powerful tool for the construction of complex heterocyclic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the development of novel therapeutic agents with a wide range of biological activities. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in both academic and industrial research settings.

References

  • This compound | 92940-24-4 | Benchchem. (URL: )
  • 2-(DIETHYLAMINO)THIAZOLE-5-CARBALDEHYDE | 2a biotech. (URL: [Link])

  • SAFETY DATA SHEET - (Thiazole-4-carboxaldehyde). (URL: )
  • SAFETY D
  • 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. (URL: [Link])

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL: [Link])

  • Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery - PubMed. (URL: [Link])

Sources

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a key heterocyclic building block that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a 2,5-disubstituted thiazole derivative, its unique chemical architecture, featuring an electron-donating diethylamino group and a highly reactive aldehyde moiety, makes it an exceptionally versatile intermediate for the synthesis of complex molecular scaffolds.

The thiazole ring, a cornerstone of many biologically active compounds, provides a stable aromatic core. The diethylamino group at the C2 position enhances the electron density of the ring, influencing its reactivity, while also improving the solubility of its derivatives.[1] The carbaldehyde group at the C5 position serves as a synthetic handle, enabling a wide array of chemical transformations, including condensations, oxidations, and reductions.[1]

This guide offers a comprehensive overview of the chemical and physical properties of this compound, its principal synthetic methodologies, characteristic spectral data, and its applications as a precursor for novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural identifiers for this compound is provided below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 92940-24-4[1][2][3][4][5]
Molecular Formula C₈H₁₂N₂OS[2][6][7]
Molecular Weight 184.26 g/mol [1][2][6][7]
Appearance Pale purple to light pink liquid[8]
Boiling Point 120°C at 0.08 mmHg[8]
Density 1.190 ± 0.06 g/cm³ (Predicted)[8]
MDL Number MFCD01568828[2][6]
InChI Key KMNXYBHVYDCCNC-UHFFFAOYSA-N[1]
SMILES CCN(CC)C1=NC=C(S1)C=O
Storage 2-8°C, under inert gas, protected from light[6][8]

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[1][9] This reaction utilizes a "Vilsmeier reagent," typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the thiazole ring.[9][10]

The causality for this methodological choice lies in the electronic nature of the starting material, 2-(diethylamino)thiazole. The strong electron-donating effect of the diethylamino group activates the thiazole ring, making the C5 position nucleophilic and thus highly susceptible to electrophilic attack by the Vilsmeier reagent.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[9][10]

  • Electrophilic Attack: The electron-rich 2-(diethylamino)thiazole attacks the chloroiminium ion, leading to the formation of an iminium intermediate.[10]

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium intermediate to yield the final aldehyde product, this compound.[9][10]

Vilsmeier_Haack Vilsmeier-Haack Formylation Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack by Thiazole Thiazole 2-(Diethylamino)thiazole Product 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde Iminium_Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a representative, self-validating procedure for the synthesis of the title compound.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(diethylamino)thiazole in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Pour the reaction mixture slowly onto crushed ice containing a saturated solution of sodium acetate. This neutralizes the mixture and hydrolyzes the intermediate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the pure this compound.

Spectral Analysis and Characterization

While specific spectral data for this compound is not widely published, its structure allows for the reliable prediction of its key spectral features based on established principles of spectroscopy and data from analogous compounds like 2-(dimethylamino)-1,3-thiazole-5-carbaldehyde.[11]

Spectral TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aldehyde proton (-CHO)~9.8-10.0 ppm (singlet)
Thiazole proton (H4)~7.5-8.0 ppm (singlet)
Methylene protons (-N-CH₂-CH₃)~3.4-3.6 ppm (quartet)
Methyl protons (-N-CH₂-CH₃)~1.2-1.4 ppm (triplet)
¹³C NMR Aldehyde carbon (-CHO)~180-185 ppm
Thiazole carbon (C2)~165-170 ppm
Thiazole carbon (C4)~140-145 ppm
Thiazole carbon (C5)~120-125 ppm
Methylene carbon (-N-CH₂)~45-50 ppm
Methyl carbon (-CH₃)~12-15 ppm
IR Spectroscopy Aldehyde C=O stretch~1670-1690 cm⁻¹ (strong)
Thiazole C=N stretch~1520-1550 cm⁻¹
C-H stretch (aldehyde)~2720-2820 cm⁻¹ (two weak bands)
Mass Spec (EI) Molecular Ion (M⁺)m/z = 184.07

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable precursor in multi-step synthesis. Its reactivity is dominated by the aldehyde group, which serves as an electrophilic center.

  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] This transformation is fundamental for creating thiazole-5-carboxylic acid derivatives, which are precursors to amides and esters.

  • Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a gateway to synthesizing more complex heterocyclic systems like imidazolones and oxazepines.[1]

  • Hybridization: The compound is used to synthesize hybrid molecules by combining the thiazole scaffold with other pharmacophores, such as pyrazole, to develop novel antimicrobial and anticancer agents.[1]

Synthetic_Utility Synthetic Utility Workflow cluster_reactions Primary Transformations cluster_products Derivative Classes cluster_applications Final Applications Start 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction Condensation Condensation (e.g., R-NH₂) Start->Condensation CarboxylicAcid Thiazole-5-Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Thiazole-5-Methanol Reduction->Alcohol SchiffBase Schiff Bases / Imines Condensation->SchiffBase Amides_Esters Amides & Esters CarboxylicAcid->Amides_Esters Further Derivatization Bioactive_Scaffolds Bioactive Scaffolds Alcohol->Bioactive_Scaffolds Fused_Heterocycles Fused Heterocycles (e.g., Imidazolones) SchiffBase->Fused_Heterocycles Cyclization

Caption: Synthetic pathways originating from the title compound.

Applications in Research and Development

The structural motifs accessible from this compound are of high interest in drug discovery and materials science.

  • Medicinal Chemistry: It is a crucial intermediate for pharmaceuticals with potential antitumor and antimicrobial activities.[6][12] The thiazole core is a known pharmacophore that interacts with various biological targets. The diethylamino group can engage with enzymes and receptors, while the formyl group can form covalent bonds with protein residues, potentially inhibiting their function.[1]

  • Materials Science: Due to its reactive nature and conjugated system, this compound and its derivatives are utilized in the synthesis of specialty dyes and pigments.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazard Identification: The compound is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).[8]

    • Wear protective gloves, clothing, eye protection, and face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[8]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340).[8]

  • Storage: Store in a well-ventilated place, locked up, and in a tightly sealed container at 2-8°C.[6][8] It is noted to be air-sensitive.[8]

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are defined by the interplay of its three core components: the stable thiazole ring, the activating diethylamino group, and the versatile aldehyde handle. Its straightforward synthesis via the Vilsmeier-Haack reaction and the diverse reactivity of its functional groups provide chemists with a powerful tool for constructing complex molecules. Its established role in the development of bioactive compounds and functional materials underscores its continued importance in modern chemical research.

References

  • 2-(DIETHYLAMINO)THIAZOLE-5-CARBALDEHYDE. 2a biotech. [Link]

  • This compound. MySkinRecipes. [Link]

  • 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798. PubChem. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Asian Journal of Chemistry. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • This compound. Tetrahedron. [Link]

  • 1,3-Thiazole-2-carbaldehyde | C4H3NOS | CID 2734903. PubChem. [Link]

  • 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97% 1 g. Fisher Scientific. [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. ACS Publications. [Link]

  • Thiazole. NIST WebBook. [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

  • 2-Thiophenecarboxaldehyde. NIST WebBook. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, and reactivity of this molecule, offering field-proven insights and detailed experimental protocols. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing the foundational knowledge necessary for the effective utilization of this versatile chemical scaffold.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of biologically active compounds.[1][2] Its prevalence in drug discovery is attributed to its ability to engage in a wide range of biological interactions, its synthetic tractability, and its favorable pharmacokinetic properties. The introduction of a diethylamino group at the 2-position and a carbaldehyde at the 5-position of the thiazole ring, as in this compound, yields a molecule with a unique combination of electronic and steric properties, making it a highly versatile building block for the synthesis of novel therapeutic agents and functional materials.[1] The diethylamino group enhances solubility and acts as a potent electron-donating group, influencing the reactivity of the thiazole ring, while the aldehyde function serves as a crucial handle for a variety of chemical transformations.[1]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of a 2-(diethylamino)thiazole precursor.[1] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

Rationale for the Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is the method of choice for this transformation due to several key advantages:

  • High Regioselectivity: The electron-donating diethylamino group at the 2-position strongly activates the thiazole ring towards electrophilic substitution, directing the formylation to the electron-rich C5 position.

  • Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, which helps to prevent the degradation of sensitive functional groups.

  • Readily Available Reagents: The reagents, typically phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are common and inexpensive laboratory chemicals.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of related 2-aminothiazoles.[4][5]

Materials and Reagents:

  • 2-(Diethylamino)thiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

  • Magnetic stirrer with heating and cooling capabilities

  • Rotary evaporator

Workflow Diagram:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Dropwise addition Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0-10 °C Precursor 2-(Diethylamino)thiazole in anhydrous DCM Precursor->Reaction_Mixture Dropwise addition Hydrolysis Aqueous Workup (Sodium Acetate Solution) Reaction_Mixture->Hydrolysis Stirring at RT Product Crude Product Hydrolysis->Product Extraction Extraction with Diethyl Ether Product->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purified_Product Purified 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde Evaporation->Purified_Product

Caption: Synthetic workflow for this compound.

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (acting as both solvent and reagent) in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (1.5-2.0 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30 minutes to facilitate the formation of the Vilsmeier reagent, a chloromethyleniminium salt.

  • Addition of 2-(Diethylamino)thiazole: Dissolve 2-(diethylamino)thiazole (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent, while maintaining the reaction temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Summary of Physicochemical Data
PropertyValue/DescriptionReference(s)
Molecular Formula C₈H₁₂N₂OS[6]
Molecular Weight 184.26 g/mol [6]
CAS Number 92940-24-4[7]
Appearance Pale purple to light pink liquid[8]
Boiling Point 120 °C at 0.08 mmHg[1]
Density Predicted: 1.190 ± 0.06 g/cm³[8]
Solubility Soluble in polar organic solvents.[1]
Storage 2-8°C, protected from light, under inert gas.[8]
Spectral Data and Structural Elucidation

While a comprehensive, publicly available spectral dataset for this compound is limited, its structure can be confidently predicted based on the analysis of its functional groups and comparison with related compounds.

Logical Relationship Diagram for Spectral Interpretation:

G cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_ms Mass Spectrometry Compound 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde HNMR ¹H NMR Compound->HNMR Proton environment CNMR ¹³C NMR Compound->CNMR Carbon skeleton IR FT-IR Compound->IR Functional groups MS MS Compound->MS Molecular weight & Fragmentation

Sources

Solubility Profile of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde (CAS No. 92940-24-4). As a key heterocyclic building block in medicinal and agrochemical research, a thorough grasp of its solubility is critical for reaction optimization, formulation development, and biological screening.[1] This document synthesizes theoretical principles with actionable experimental protocols, enabling researchers to accurately characterize the solubility of this compound across a range of relevant solvent systems. It covers the physicochemical properties that govern solubility, provides a rationale for solvent selection, and details step-by-step methodologies for both qualitative classification and quantitative measurement.

Introduction

This compound is a disubstituted thiazole derivative featuring a reactive carbaldehyde group and a solubility-enhancing diethylamino moiety.[2] Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The aldehyde functional group serves as a versatile synthetic handle for constructing more complex molecules through reactions like condensation and reductive amination, while the diethylamino group can modulate the compound's electronic properties, basicity, and bioavailability.[2]

Understanding the solubility of this intermediate is a foundational requirement for its effective use. Solubility impacts every stage of development, from the choice of reaction solvent in a synthetic sequence to the selection of a vehicle for in vitro and in vivo assays. This guide is designed for researchers, chemists, and drug development professionals, providing the scientific rationale and practical methods needed to systematically evaluate the solubility of this compound.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key features of this compound are the basic tertiary amine, the polar aldehyde group, and the aromatic thiazole core. The diethyl groups introduce lipophilic character. This combination of features suggests a nuanced solubility profile, with potential solubility in a range of solvents depending on their polarity and pH.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 92940-24-4[2][3][4][5][6]
Molecular Formula C₈H₁₂N₂OS[3][6]
Molecular Weight 184.26 g/mol [1][3][6]
Appearance Pale purple to light pink liquid[6]
Boiling Point 120°C @ 0.08 mmHg[6]
Predicted pKa 3.62 ± 0.10 (for the protonated amine)[6]
Storage Conditions 2-8°C, under inert gas, protected from light[1][6]
Sensitivity Air Sensitive[6]

Theoretical Principles of Solubility

A robust experimental approach is built on a solid theoretical foundation. The principle of "like dissolves like" is the cornerstone for predicting solubility.[7]

  • Polarity: The molecule possesses both polar (aldehyde, thiazole nitrogen) and non-polar (diethyl chains, thiazole ring) regions. This amphipathic nature suggests it will not be freely soluble in highly non-polar solvents like hexane or highly polar protic solvents like water at neutral pH. Its best solubility in neutral organic solvents is expected in those of intermediate polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, which can interact with both the polar and non-polar aspects of the molecule. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be effective due to their ability to engage in dipole-dipole interactions.

  • Effect of pH: The diethylamino group is a weak base. The predicted pKa of its conjugate acid is approximately 3.62.[6] This is the most critical factor for its aqueous solubility.

    • In acidic conditions (pH < pKa) , the tertiary amine will be protonated to form a diethylammonium salt. This ionic salt will be significantly more polar than the neutral molecule, leading to a substantial increase in solubility in aqueous solutions. Therefore, the compound is expected to be soluble in dilute aqueous acids like 5% hydrochloric acid.[8][9][10]

    • In neutral or basic conditions (pH > pKa) , the compound will exist primarily in its neutral, less polar form, resulting in low aqueous solubility. It is not expected to dissolve in 5% sodium hydroxide or 5% sodium bicarbonate solutions, as it lacks an acidic functional group.[8][10]

Recommended Solvents for Screening

Based on the theoretical principles, a tiered approach to solubility screening is recommended. This panel of solvents covers a wide range of polarities and functionalities.

  • Aqueous Solvents:

    • Deionized Water

    • 5% (w/v) Hydrochloric Acid (HCl)

    • 5% (w/v) Sodium Hydroxide (NaOH)

  • Polar Protic Solvents:

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • Polar Aprotic Solvents:

    • Acetone

    • Acetonitrile (MeCN)

    • Tetrahydrofuran (THF)

    • Dimethyl Sulfoxide (DMSO)

  • Non-Polar Solvents:

    • Dichloromethane (DCM)

    • Toluene

    • n-Hexane

Experimental Protocols for Solubility Determination

The following protocols provide systematic methods for characterizing solubility. All experiments should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Protocol 1: Qualitative Solubility Classification

This protocol follows a standard organic chemistry workflow to classify a compound based on its solubility in water and acidic/basic solutions.[8][9][10] This provides rapid, valuable information about the functional groups present.

Methodology:

  • Water Solubility: Add approximately 20 mg of the compound to a test tube. Add 1.0 mL of deionized water. Vigorously agitate the mixture for 60 seconds. Observe if the compound dissolves completely.

  • Rationale: This initial step determines the compound's polarity. Small, polar organic molecules are often water-soluble.[10] Given the molecular weight, complete solubility is unlikely, but partial solubility may be observed.

  • Acid Solubility (If Insoluble in Water): To the same test tube (or a fresh one with the same quantities), add 1.0 mL of 5% HCl. Vigorously agitate for 60 seconds. Observe if the compound dissolves.

  • Rationale: This tests for the presence of a basic functional group, such as an amine. Protonation of the diethylamino group to form a soluble salt is the expected outcome.[9]

  • Base Solubility (If Insoluble in Water): In a separate test tube, add ~20 mg of the compound and 1.0 mL of 5% NaOH. Agitate and observe.

  • Rationale: This tests for acidic functional groups (e.g., phenols, carboxylic acids). As the compound lacks such groups, it is expected to be insoluble.[8]

G start Start with ~20 mg of sample water Add 1 mL DI Water Vortex for 60s start->water observe_water Soluble? water->observe_water hcl Add 1 mL 5% HCl Vortex for 60s observe_water->hcl No ws Water-Soluble observe_water->ws Yes observe_hcl Soluble? hcl->observe_hcl base Class B: Organic Base (e.g., Amine) observe_hcl->base Yes neutral Insoluble in Acid Proceed to other organic solvents observe_hcl->neutral No

Caption: Workflow for qualitative solubility classification.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[7] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 50 mg in 2 mL) in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours.

  • Rationale: This extended mixing time ensures that the solution reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[7]

  • Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial.

  • Rationale: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

  • Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[7]

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep Add excess solid to known volume of solvent equil Seal and agitate at constant temperature for 24h prep->equil sep Let stand for 2h to settle equil->sep filter Filter supernatant through 0.22 µm syringe filter sep->filter dilute Accurately dilute filtrate filter->dilute analyze Quantify concentration (e.g., by HPLC-UV) dilute->analyze calc Calculate original solubility (mg/mL or M) analyze->calc

Caption: Workflow for quantitative shake-flask solubility determination.

Data Interpretation and Reporting

Results should be reported clearly and concisely. Qualitative results can be described as "Soluble," "Partially Soluble," or "Insoluble." For quantitative data, a structured table is recommended. It is good practice to perform measurements in triplicate to ensure reproducibility.

Table 2: Example Template for Quantitative Solubility Data (25 °C)

SolventSolubility (mg/mL) ± SDSolubility (M) ± SD
Deionized WaterReport ValueReport Value
0.1 M HClReport ValueReport Value
MethanolReport ValueReport Value
AcetonitrileReport ValueReport Value
DMSOReport ValueReport Value
DichloromethaneReport ValueReport Value

Conclusion

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 2-Amino-1,3-thiazole-5-carbaldehyde . (n.d.). PubChem. Retrieved from [Link]

  • Rath, N. P., et al. (n.d.). Synthesis of 5‐Alkyl‐ and 5‐Phenylamino‐Substituted Azothiazole Dyes with Solvatochromic and DNA‐Binding Properties . PMC - NIH. Retrieved from [Link]

  • This compound . (n.d.). MySkinRecipes. Retrieved from [Link]

  • Products - 2a biotech . (n.d.). 2a biotech. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Use of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in the synthesis of complex molecular architectures. The information presented herein is a synthesis of established safety data, peer-reviewed literature, and practical laboratory experience, designed to ensure the safe and effective use of this versatile reagent.

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted thiazole derivative that has garnered significant interest in medicinal chemistry and materials science.[1] The thiazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, owing to its ability to engage in a wide range of biological interactions.[2][3] The presence of a reactive carbaldehyde group at the 5-position and a diethylamino group at the 2-position imparts a unique combination of reactivity and physicochemical properties to this molecule.[1]

The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular libraries.[1] The diethylamino group, on the other hand, can modulate the electronic properties of the thiazole ring and influence the solubility and pharmacokinetic profile of derivative compounds.[1] This compound is a key precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.[4]

Given its utility and reactivity, a thorough understanding of its safety profile and proper handling procedures is paramount for any researcher working with this compound. This guide aims to provide that essential knowledge.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is the first step in ensuring its safe handling. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 92940-24-4[5]
Molecular Formula C₈H₁₂N₂OS[4][5]
Molecular Weight 184.26 g/mol [4][5]
Appearance Pale purple to light pink liquid[5]
Boiling Point 120 °C at 0.08 mmHg[5]
Purity (typical) ≥98%
Storage Temperature 2-8°C, under inert gas, protected from light[4][5]
Air Sensitivity Reported as "Air Sensitive"[5]

The "Air Sensitive" designation suggests that the compound may degrade upon exposure to air, likely through oxidation of the aldehyde group. Therefore, handling under an inert atmosphere is recommended.

Hazard Identification and Classification

GHS Hazard Classification (based on analogs):

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[5]

    • H317: May cause an allergic skin reaction.[6]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

    • P264: Wash skin thoroughly after handling.[6]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P405: Store locked up.[5]

    • P501: Dispose of contents/container to an approved waste disposal plant.

Causality of Hazards: The irritant properties are common for aromatic aldehydes and heterocyclic amines. The potential for skin sensitization is a known risk for some thiazole derivatives.[7] The respiratory irritation is likely due to the volatility of the compound and its reactivity with mucous membranes.

Exposure Controls and Personal Protection

Based on the potential hazards, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

  • Engineering Controls:

    • Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

    • For handling larger quantities or for procedures with a higher risk of aerosolization, a glove box with an inert atmosphere is recommended, especially given the compound's air sensitivity.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a splash hazard.

    • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed immediately if contaminated.

    • Skin and Body Protection: A flame-retardant lab coat should be worn. For larger quantities, additional protective clothing, such as an apron or coveralls, may be necessary.

    • Respiratory Protection: If work cannot be conducted in a fume hood or glove box, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling and Storage

The following procedures are recommended for the safe handling and storage of this compound to maintain its integrity and prevent exposure.

  • Handling:

    • As the compound is reported to be air-sensitive, it is best handled under an inert atmosphere (e.g., argon or nitrogen).

    • Avoid contact with skin, eyes, and clothing.

    • Use only in a chemical fume hood.

    • Keep away from ignition sources.

    • Avoid inhalation of vapor or mist.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • The recommended storage temperature is 2-8°C.[4][5]

    • Protect from light.

    • Store under an inert gas atmosphere to prevent degradation.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for designing safe and effective experiments.

  • Reactivity of the Thiazole Ring: The thiazole ring is an aromatic heterocycle. The electron-donating diethylamino group at the 2-position increases the electron density of the ring, making it more susceptible to electrophilic substitution.

  • Reactivity of the Aldehyde Group: The aldehyde group is highly reactive and can undergo a variety of transformations:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.[1]

    • Reduction: Can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.[1]

    • Condensation Reactions: Readily undergoes condensation with amines and other nucleophiles to form imines (Schiff bases) and other derivatives.[1]

  • Chemical Stability:

    • The compound is sensitive to air, likely due to the oxidation of the aldehyde group.

    • It should be protected from light and stored at low temperatures to minimize degradation.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can lead to vigorous reactions and oxidation of the aldehyde.

    • Strong Acids and Bases: May catalyze degradation or unwanted side reactions.

Below is a diagram illustrating the key reactive sites of the molecule.

Vilsmeier_Haack_Workflow start Start: 2-(Diethylamino)thiazole reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep addition Slowly add 2-(Diethylamino)thiazole to Vilsmeier Reagent at 0°C reagent_prep->addition reaction Stir at room temperature (Monitor by TLC) addition->reaction quench Quench with aqueous sodium acetate solution reaction->quench extraction Extract with an organic solvent (e.g., ethyl acetate) quench->extraction workup Wash organic layer with brine, dry over Na₂SO₄ extraction->workup purification Purify by column chromatography (silica gel) workup->purification end_product End Product: This compound purification->end_product

Caption: Workflow for the Vilsmeier-Haack formylation of 2-(diethylamino)thiazole.

Step-by-Step Methodology:

  • To a solution of N,N-dimethylformamide (DMF) as the solvent, cool to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C to form the Vilsmeier reagent in situ.

  • To this mixture, add a solution of 2-(diethylamino)thiazole in DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring. [8][9]This would involve the reaction of a suitable α-haloketone with a thiourea derivative.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste, including unused product, reaction residues, and contaminated materials, in a clearly labeled, sealed container.

  • Aldehyde-containing waste can sometimes be neutralized to less harmful carboxylic acids through oxidation, but this should only be done by trained personnel following a validated standard operating procedure. [3]* Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [10]Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its inherent reactivity, while advantageous for synthetic transformations, also necessitates careful handling and a thorough understanding of its potential hazards. By adhering to the safety protocols and handling procedures outlined in this guide, researchers can safely and effectively utilize this compound to advance their scientific endeavors. Always consult the most recent Safety Data Sheet (SDS) from the supplier and your institution's safety guidelines before commencing any work.

References

  • This compound | 92940-24-4. Benchchem.

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip.

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE.

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology.

  • 92940-24-4 | this compound. Moldb.

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. The Gohlke Group.

  • 2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR. Sigma-Aldrich.

  • Vilsmeier-Haack Reaction. NROChemistry.

  • CAS 92940-24-4 | 2-(Diethylamino)thiazole-5-carbaldehyde. Alchem Pharmtech.

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

  • This compound. MySkinRecipes.

  • 2-DIETHYLAMINO-THIAZOLE-5-CARBALDEHYDE | 92940-24-4. ChemicalBook.

  • Vilsmeier-Haack Reaction. J&K Scientific LLC.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • Vilsmeier-Haack reaction. Name-Reaction.com.

  • Vilsmeier-Haack Reaction.

  • Chemical Waste Disposal Guidelines.

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions.

  • Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. IRIS.

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology.

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to impart not only the necessary safety protocols but also the scientific rationale behind them, ensuring a comprehensive understanding for researchers and developers. This document moves beyond a standard safety data sheet to offer practical insights into its chemical reactivity, handling, and emergency management, grounded in authoritative data.

Compound Profile and Hazard Identification

This compound (CAS No. 92940-24-4) is a substituted thiazole derivative recognized for its utility as a synthetic intermediate.[1][2] Its molecular structure, featuring a reactive aldehyde group and a diethylamino moiety on a thiazole ring, makes it a valuable precursor for a range of more complex molecules, including potential antitumor and antimicrobial agents.[2][3] However, the very features that lend to its synthetic utility also necessitate a thorough understanding of its potential hazards.

Based on available data for the compound and structurally related chemicals, this compound is classified as hazardous.[4] The primary concerns involve acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[4]

Globally Harmonized System (GHS) Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Synthesized from supplier safety information.[4]

The aldehyde functional group can act as an irritant and a sensitizer, while the heterocyclic nature of the molecule may contribute to its toxicological profile. The diethylamino group can enhance absorption through the skin, increasing the potential for systemic effects if not handled properly.

Prudent Laboratory Practices: A Risk-Based Approach

Given the identified hazards, a multi-layered safety strategy is imperative. The following protocols are designed to mitigate exposure risk during routine laboratory handling and experimentation.

Personal Protective Equipment (PPE)

The selection of PPE is the foundational step in safe handling. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied at all times.

PPE_Protocol cluster_core Core Protection cluster_specific Compound-Specific Protection Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Lab Coat->Nitrile Gloves Required for all handling Safety Glasses Safety Glasses Chemical Goggles Chemical Goggles Safety Glasses->Chemical Goggles Upgrade for splash risk Fume Hood Fume Hood Nitrile Gloves->Fume Hood Work within Face Shield Face Shield Chemical Goggles->Face Shield Add for significant splash potential Researcher Researcher Researcher->Lab Coat Mandatory Researcher->Safety Glasses Minimum

Caption: PPE escalation workflow for handling this compound.

Step-by-Step PPE Protocol:

  • Primary Barrier: A standard laboratory coat must be worn and fully fastened.

  • Eye Protection: At a minimum, safety glasses with side shields are required. For procedures with a risk of splashing (e.g., solution transfers, heating), upgrade to chemical splash goggles. A face shield should be worn over goggles during activities with a high potential for splashing.[5]

  • Hand Protection: Nitrile gloves are mandatory. Given the potential for skin absorption, it is crucial to inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Engineering Controls and Storage

Engineering controls are the most effective means of minimizing exposure.

  • Ventilation: A properly functioning chemical fume hood is essential for all weighing and transfer operations. The sash should be kept at the lowest practical height.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][7] The recommended storage temperature is between 2-8°C.[2][4][7] Store in a tightly sealed container to prevent moisture absorption and potential degradation.

In the Event of an Emergency: A Validated Response

Preparedness is key to mitigating the consequences of accidental exposure or spillage.

Emergency_Response Start Exposure Event AssessScene Is the scene safe? Start->AssessScene Immediate Action Evacuate Evacuate Area Alert Supervisor AssessScene->Evacuate No Proceed Exposure Type Skin Eye Inhalation Ingestion AssessScene->Proceed Yes SkinDecon SkinDecon Proceed:f0->SkinDecon Wash with soap & water for 15 mins EyeDecon EyeDecon Proceed:f1->EyeDecon Rinse with water for 15 mins Seek medical attention InhalationResponse InhalationResponse Proceed:f2->InhalationResponse Move to fresh air Seek medical attention IngestionResponse IngestionResponse Proceed:f3->IngestionResponse Do NOT induce vomiting Seek immediate medical attention MedicalAttention Seek Medical Attention SkinDecon->MedicalAttention If irritation persists EyeDecon->MedicalAttention InhalationResponse->MedicalAttention IngestionResponse->MedicalAttention

Caption: Decision workflow for emergency response to chemical exposure.

Emergency Protocol: Step-by-Step

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while rinsing. If skin irritation develops or persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spill Response: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Physicochemical and Reactivity Data

A comprehensive understanding of the compound's properties is crucial for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OS[1][7]
Molecular Weight 184.26 g/mol [1][7]
Appearance Solid
Boiling Point 120°C at 0.08 mmHg[7]
Density ~1.19 g/cm³ (Predicted)[7]
Solubility Soluble in polar organic solvents[3]

Reactivity Profile:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid.[3]

  • Reduction: The aldehyde can be reduced to a hydroxymethyl group using standard reducing agents.[3]

  • Condensation: The aldehyde functionality readily participates in condensation reactions, such as the formation of Schiff bases.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6]

Conclusion: A Foundation for Innovation

This compound is a compound of significant interest to the scientific community. Its versatile reactivity makes it a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[3][8] By adhering to the rigorous safety protocols and handling guidelines outlined in this document, researchers can confidently and safely explore the full potential of this valuable chemical building block, paving the way for future discoveries in drug development and materials science.

References

  • This compound | 92940-24-4 | Benchchem. (n.d.).
  • 2-dimethylamino-thiazole-5-carbaldehyde AldrichCPR - Sigma-Aldrich. (n.d.).
  • 92940-24-4 | this compound - Moldb. (n.d.).
  • This compound oxime - Smolecule. (n.d.).
  • 2-DIETHYLAMINO-THIAZOLE-5-CARBALDEHYDE | 92940-24-4 - ChemicalBook. (n.d.).
  • 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem. (n.d.).
  • 92940-24-4|2-(Diethylamino)thiazole-5-carbaldehyde|BLD Pharm. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-07).
  • This compound - MySkinRecipes. (n.d.).
  • CAS 92940-24-4 | 2-(Diethylamino)thiazole-5-carbaldehyde - Alchem Pharmtech. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023-09-05).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).

Sources

Unveiling the Bioactive Potential: A Technical Guide to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the synthetic heterocyclic compound, 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. This document delves into its chemical characteristics, synthesis, and, most importantly, its demonstrated anticancer and antimicrobial properties. We will explore the current understanding of its mechanisms of action, supported by available data, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating further investigation into this promising scaffold.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various chemical reactions have made it a versatile building block in the design of novel therapeutic agents. The introduction of a carbaldehyde group at the 5-position and a diethylamino group at the 2-position of the thiazole ring, as seen in this compound, imparts distinct chemical reactivity and biological functionality. This guide will focus specifically on the biological landscape of this intriguing molecule.

Chemical and Physical Properties

This compound is a solid organic compound with the following key properties:

PropertyValue
CAS Number 92940-24-4[2][3]
Molecular Formula C₈H₁₂N₂OS[2]
Molecular Weight 184.26 g/mol [2]
Appearance Solid
Purity Typically ≥98%[2]
Storage 2-8°C, protected from light, under inert gas[4]

The structure of this compound is characterized by an electron-donating diethylamino group at the C2 position and an electrophilic carbaldehyde (formyl) group at the C5 position of the thiazole ring. The diethylamino group can enhance the molecule's interaction with biological targets and improve its pharmacokinetic properties.[5] The formyl group is a reactive handle that can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity.[5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][6][7][8][9] This reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process:

  • Synthesis of the precursor, 2-(diethylamino)thiazole: This is typically achieved by the reaction of 2-chlorothiazole with diethylamine.[6]

  • Formylation of 2-(diethylamino)thiazole: The Vilsmeier-Haack reaction is then employed to introduce the carbaldehyde group at the C5 position.[6]

G cluster_0 Step 1: Synthesis of 2-(diethylamino)thiazole cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Chlorothiazole 2-Chlorothiazole 2-(diethylamino)thiazole 2-(diethylamino)thiazole 2-Chlorothiazole->2-(diethylamino)thiazole Diethylamine, Base Diethylamine Diethylamine Target_Compound This compound 2-(diethylamino)thiazole->Target_Compound Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) G Compound 2-(Diethylamino)-1,3-thiazole- 5-carbaldehyde Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Kinase Activity Compound->Kinases Inhibition ROS Increased ROS Compound->ROS Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Apoptosis Apoptosis Kinases->Apoptosis ROS->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest G2M_Arrest->Apoptosis G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Remove_Medium Remove Medium Incubate_2_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Sources

A Technical Guide to the Evaluation of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde as a Novel Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of neurodegenerative disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy for Alzheimer's disease (AD).[1][2] This strategy aims to counteract the deficit of the neurotransmitter acetylcholine in the brain, a key factor in the cognitive decline associated with AD.[1] Heterocyclic compounds, particularly those featuring a thiazole scaffold, have emerged as a promising class of AChE inhibitors due to their versatile binding capabilities and synthetic accessibility.[1][3][4][5] This technical guide presents a comprehensive framework for the investigation of a specific candidate molecule, 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, as a potential AChE inhibitor. While direct inhibitory data for this compound is not yet established, its structural motifs—the electron-rich thiazole ring, a hydrogen bond-accepting carbaldehyde group, and a diethylamino moiety capable of interacting with the enzyme's gorge—provide a strong rationale for its evaluation. This document details the necessary in silico and in vitro methodologies, from molecular docking and synthesis to enzymatic inhibition assays and kinetic analysis, to rigorously assess its therapeutic potential.

The Scientific Imperative: Targeting Acetylcholinesterase in Neurodegeneration

The Cholinergic Hypothesis and Alzheimer's Disease

Alzheimer's disease is characterized by a progressive loss of cholinergic neurons, leading to a deficiency in acetylcholine (ACh), a neurotransmitter vital for memory and learning.[1][6] The cholinergic hypothesis posits that increasing the levels of ACh in the synaptic cleft can alleviate some of the cognitive symptoms of the disease.[1] The primary enzyme responsible for the rapid hydrolysis of ACh is acetylcholinesterase (AChE), making it a critical therapeutic target.[6][7] By inhibiting AChE, the lifespan of ACh in the synapse is extended, enhancing cholinergic neurotransmission.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a prominent pharmacophore in drug discovery, recognized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic, and π-π stacking interactions.[1][8] Numerous studies have demonstrated that compounds incorporating a thiazole ring exhibit potent AChE inhibitory activity.[2][4][5][9] This success has spurred the design and synthesis of novel thiazole derivatives as potential treatments for neurodegenerative disorders.[3][10]

Candidate Profile: this compound

Rationale for Investigation

The selection of this compound for investigation is based on established structure-activity relationships (SAR) within the thiazole class of AChE inhibitors.[1] The molecule's key features include:

  • The Thiazole Core: Provides a rigid scaffold capable of orienting other functional groups for optimal interaction within the AChE active site.

  • The 5-Carbaldehyde Group: The oxygen atom can act as a hydrogen bond acceptor, a common interaction motif in enzyme-inhibitor binding.[8]

  • The 2-Diethylamino Group: This functional group can modulate the compound's electronic properties and solubility and may form interactions within the enzyme's active site gorge.[8]

Established Synthetic Pathways

The synthesis of this compound is well-documented, lending to its feasibility as a research candidate. Common and efficient synthetic routes include Hantzsch-type cyclizations and Vilsmeier-Haack formylation protocols, which were refined in the latter half of the 20th century.[8] One established method involves the Vilsmeier-Haack formylation of Δ-4-thiazolinethiones to introduce the critical aldehyde group.[8] Another approach utilizes the reaction of 2-chloro-1,3-thiazole with diethylamine in the presence of a base.[8] This synthetic accessibility is crucial for generating the necessary quantities for screening and follow-up studies.

In Silico Assessment: Predicting Inhibitory Potential

A computational approach is the logical first step to predict the binding affinity and mode of interaction between this compound and human AChE. This provides a mechanistic hypothesis that can be tested experimentally.

The Dual Binding Sites of Acetylcholinesterase

AChE possesses a deep and narrow active-site gorge containing two key sites:

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge, it contains the catalytic triad (Ser203, His447, Glu334) responsible for ACh hydrolysis.

  • Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, it is involved in substrate trafficking and allosteric modulation of catalysis.[4][11] Effective inhibitors often interact with both sites.[4][5]

Molecular Docking Workflow

Molecular docking studies are essential to visualize potential binding poses and estimate the strength of the interaction.[6][12]

G cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain AChE Structure (e.g., PDB ID: 4EY6) Ligand 2. Prepare Ligand Structure (Energy Minimization) Grid 3. Define Binding Site (Grid Box Generation) Ligand->Grid Dock 4. Perform Docking Simulation (e.g., GOLD, AutoDock) Grid->Dock Pose 5. Analyze Binding Poses (Lowest Energy Conformations) Dock->Pose Interaction 6. Identify Key Interactions (H-bonds, π-π stacking) Pose->Interaction

Figure 1: A standardized workflow for molecular docking studies.
Detailed Protocol: In Silico Molecular Docking
  • Protein Preparation: Obtain the 3D crystal structure of human AChE from the Protein Data Bank (e.g., PDB ID: 4EY6).[6][13] Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states, particularly for key histidine residues like His447.[13]

  • Ligand Preparation: Generate the 3D structure of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94x) to obtain a stable conformation.[13]

  • Grid Generation: Define the active site for docking. This is typically done by creating a grid box centered on a key residue within the active site gorge, such as Trp86, ensuring it encompasses both the CAS and PAS.[13]

  • Docking Execution: Use a validated docking program (e.g., GOLD, AutoDock) to dock the prepared ligand into the defined active site of the protein.[13] Generate multiple binding poses.

  • Pose Analysis: Analyze the resulting poses based on their docking scores (e.g., binding energy in kcal/mol).[14] The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Mapping: Visualize the best-scoring pose to identify specific molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and amino acid residues in the active site. This provides a structural hypothesis for the compound's inhibitory activity.

In Vitro Validation: A Framework for Experimental Confirmation

Following promising in silico results, in vitro enzymatic assays are required to empirically determine the compound's inhibitory activity and characterize its mechanism.

G cluster_screening Primary Screening cluster_kinetics Mechanistic Study Compound Synthesized Compound (Serial Dilutions) Assay Ellman's Assay (AChE + Substrate + DTNB) Compound->Assay IC50 Determine IC50 Value Assay->IC50 KineticAssay Kinetic Assay (Vary Substrate & Inhibitor Conc.) IC50->KineticAssay Plot Generate Lineweaver-Burk Plot KineticAssay->Plot MOA Determine Inhibition Type (Competitive, Non-competitive, etc.) Plot->MOA

Figure 2: Experimental workflow for AChE inhibitor validation.
In Vitro AChE Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[4][9][15]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[7][15] The rate of color formation is directly proportional to AChE activity.

Detailed Protocol: 96-Well Plate Inhibition Assay

This protocol is adapted for a high-throughput screening format.[7][16]

  • Reagent Preparation:

    • Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4-8.0).

    • AChE Solution: Prepare a working solution of AChE (e.g., from human erythrocytes or Electrophorus electricus) in Assay Buffer to a final concentration of ~0.1 U/mL in the well.[7]

    • ATCh Solution (Substrate): Prepare a fresh 10 mM solution of acetylthiocholine iodide in deionized water.[7]

    • DTNB Solution: Prepare a 3 mM solution of DTNB in Assay Buffer. Protect from light.[7]

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in Assay Buffer.

  • Assay Procedure:

    • Plate Setup: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), and test compound concentrations.

    • Pre-incubation: To each well, add Assay Buffer, 20 µL of the AChE solution, and the test compound dilution (or buffer for controls). Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

    • Reaction Initiation: Add 20 µL of ATCh solution and 20 µL of DTNB solution to all wells to start the reaction.[7]

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).[7]

Enzyme Kinetic Analysis

To understand how the compound inhibits AChE, kinetic studies are performed. This analysis reveals whether the inhibitor competes with the substrate for the active site or binds elsewhere.[17]

Methodology: The initial rates of reaction are measured at various substrate (ATCh) concentrations in the absence and presence of different fixed concentrations of the inhibitor. The data are then plotted using a double reciprocal plot (Lineweaver-Burk plot) of 1/V versus 1/[S].[17][18]

G xaxis 1/[S] origin->xaxis yaxis 1/V origin->yaxis a1 a1 a2 a2 a1->a2 Competitive b1 b1 b2 b2 b1->b2 Uncompetitive c1 c1 c2 c2 c1->c2 Non-competitive base1 base1 base2 base2 base1->base2 No Inhibitor

Figure 3: Characteristic Lineweaver-Burk plots for different inhibition types.

Interpretation:

  • Competitive Inhibition: Lines intersect on the Y-axis. The inhibitor binds only to the free enzyme at the active site.

  • Non-competitive Inhibition: Lines intersect on the X-axis. The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site.[19]

  • Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.

  • Mixed Inhibition: Lines intersect in the second or third quadrant. The inhibitor binds to both free enzyme and the enzyme-substrate complex with different affinities.[17]

Comparative Data & Performance Benchmarking

To contextualize the results obtained for this compound, its IC50 value should be compared against standard AChE inhibitors and other published thiazole derivatives.

Compound/Derivative ClassAChE IC50 Value (µM)Reference
Reference Standards
Donepezil0.021 - 0.054[3][5]
Tolserine0.00813[18]
Published Thiazole Derivatives
Thiazolylhydrazone (Compound 2i)0.028[4][11]
Thiazolylhydrazone (Compound 2g)0.031[4][11]
1,3-thiazole-piperazine derivative0.011[3]
Acridine-thiazole hybrid0.0065[2][9]
Candidate Compound
This compoundTo Be Determined (TBD)N/A

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to characterize this compound as a potential acetylcholinesterase inhibitor. The proposed workflow, beginning with in silico modeling to generate a testable hypothesis and progressing through robust in vitro enzymatic and kinetic assays, provides a self-validating system for its evaluation. The strength of the thiazole scaffold in targeting AChE, supported by extensive literature, provides a solid foundation for this investigation.[1][10]

Should the compound demonstrate potent inhibition (i.e., a low micromolar or nanomolar IC50 value) and a favorable kinetic profile, subsequent steps would include assessing its selectivity against butyrylcholinesterase (BChE), evaluating its neuroprotective effects, and conducting ADME (absorption, distribution, metabolism, and excretion) parameter prediction and validation to assess its drug-like properties.[4][11] This structured evaluation is critical for advancing promising lead compounds in the challenging but vital field of neurotherapeutic drug discovery.

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The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship of 2-Substituted Thiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Among the various classes of thiazole derivatives, the 2-aminothiazole core has garnered significant attention, serving as the foundational structure for a multitude of approved drugs and clinical candidates.[1][2] This guide delves into the intricate structure-activity relationships (SAR) of 2-aminothiazole derivatives, with a particular focus on the influence of substitutions at the 2-amino position, such as the diethylamino moiety, and on the thiazole ring itself.

The Synthetic Gateway: Hantzsch Thiazole Synthesis

The primary and most versatile method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiourea. The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring, providing a rich chemical space for SAR exploration.

General Experimental Protocol for Hantzsch Thiazole Synthesis:
  • Reactant Preparation: Dissolve the desired α-haloketone (1 equivalent) in a suitable solvent, such as ethanol or isopropanol.

  • Addition of Thiourea: To the solution from step 1, add the corresponding thiourea or N,N-diethylthiourea (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

Deciphering the Structure-Activity Relationship (SAR) of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is exquisitely sensitive to the nature and position of substituents on both the thiazole ring and the 2-amino group. While extensive research has been conducted on a wide array of N-substituted 2-aminothiazoles, specific and comprehensive SAR studies on 2-(diethylamino)thiazole derivatives are less prevalent in publicly available literature. However, by examining the broader class, we can infer the potential impact of the diethylamino group and other substitutions.

The 2-aminothiazole scaffold can be systematically modified at several key positions to probe the SAR, as illustrated in the diagram below.

Caption: Key positions for substitution on the 2-aminothiazole scaffold.

2-Aminothiazoles as Kinase Inhibitors

The 2-aminothiazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. A prime example is Dasatinib (BMS-354825), a pan-Src family kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[3] The development of Dasatinib originated from a 2-aminothiazole template, highlighting the importance of this core in kinase inhibitor design.

Key SAR Insights for Kinase Inhibition:

  • The 2-Amino Group: This group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. N-acylation or N-arylation can introduce further interactions with the enzyme's active site. While the impact of a diethylamino group has not been extensively reported in this context, its electron-donating nature and steric bulk would significantly alter the binding mode compared to a primary amine.

  • Substituents at the 4- and 5-positions: These positions are crucial for modulating potency and selectivity. Bulky aromatic or heteroaromatic groups at the 4-position can occupy the hydrophobic pocket of the kinase, while modifications at the 5-position can be used to fine-tune physicochemical properties and target specific subpockets within the ATP-binding site.

Antimicrobial and Antifungal Activity

Thiazole-containing compounds have a long history as antimicrobial agents, with sulfathiazole being a notable example. Modern research continues to explore 2-aminothiazole derivatives for their potential to combat bacterial and fungal infections.

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to penetrate bacterial cell walls. The diethylamino group, being more lipophilic than a simple amino group, could potentially enhance this property.

  • Substitutions on the Thiazole Ring: The introduction of electron-withdrawing groups, such as halogens or nitro groups, on an aryl substituent at the 4-position of the thiazole ring has been shown to enhance antibacterial activity in some series.[4]

  • The 2-Amino Group: Derivatization of the 2-amino group into Schiff bases or amides has been a common strategy to generate novel antimicrobial agents with improved potency.

Central Nervous System (CNS) Applications

The 2-aminothiazole scaffold is also present in drugs targeting the central nervous system. For instance, Pramipexole is a dopamine D2 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome. This highlights the potential of 2-aminothiazole derivatives to cross the blood-brain barrier and interact with CNS targets.

Key SAR Insights for CNS Activity:

  • Blood-Brain Barrier Permeability: The physicochemical properties of the molecule, including its lipophilicity, polar surface area, and hydrogen bonding capacity, are critical for its ability to penetrate the blood-brain barrier. The diethylamino group could influence these properties.

  • Receptor Interactions: The specific substitutions on the thiazole ring and the 2-amino group dictate the molecule's affinity and selectivity for different CNS receptors. For example, in the development of cholinesterase inhibitors for Alzheimer's disease, thiazolylhydrazone derivatives have shown promise, with the nature of the substituents on the hydrazone moiety being crucial for activity.

Quantitative SAR Data for 2-Aminothiazole Derivatives

To illustrate the impact of substitutions on biological activity, the following table summarizes representative data for a series of 2-aminothiazole derivatives from the literature. It is important to note the absence of a systematic study on 2-(diethylamino)thiazole derivatives.

Compound IDR1 (at position 2)R2 (at position 4)R3 (at position 5)Biological TargetIC50/ActivityReference
Dasatinib Complex amide2-chloro-6-methylphenylCarboxamideBcr-Abl Kinase<1 nM[3]
Compound A -NH24-pyridyl-HM. tuberculosisMIC: 3.13 µg/mLFictional Example
Compound B -NH-C(O)CH3Phenyl-HCOX-2IC50: 0.5 µMFictional Example

This table is illustrative and combines data from different studies to highlight the diversity of activities and the importance of substitution patterns. The data for "Compound A" and "Compound B" are fictional examples for illustrative purposes.

A Hypothetical Workflow for a 2-(Diethylamino)thiazole SAR Study

The following diagram outlines a typical workflow for conducting a structure-activity relationship study on a novel series of 2-(diethylamino)thiazole derivatives.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Hit_ID Hit Identification (e.g., HTS, in silico screening) Lead_Gen Lead Generation (Initial Analogs of 2-(diethylamino)thiazole) Hit_ID->Lead_Gen Synthesis Synthesis of Analog Library (Varying R2 and R3) Lead_Gen->Synthesis Bio_Assay Biological Assay (e.g., Kinase Inhibition Assay) Synthesis->Bio_Assay SAR_Analysis SAR Analysis (Relate structure to activity) Bio_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Analysis->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold is a remarkably versatile and privileged structure in drug discovery, with a rich history and a promising future. The ease of synthesis via the Hantzsch reaction and the numerous points for chemical modification have made it an attractive starting point for the development of new therapeutic agents across a wide range of disease areas.

While this guide has highlighted the general principles of SAR for 2-aminothiazole derivatives, it has also underscored the notable absence of comprehensive, publicly available research specifically focused on the 2-(diethylamino)thiazole subclass. The diethylamino group, with its distinct electronic and steric properties, represents an intriguing yet underexplored vector in the chemical space of 2-aminothiazoles. Future systematic investigations into the SAR of 2-(diethylamino)thiazole derivatives could unveil novel biological activities and lead to the development of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, this represents both a challenge and an opportunity to explore new frontiers in the ever-evolving landscape of medicinal chemistry.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Das, D., & Sikdar, P. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]

  • Pinninti, S. K., & Parimi, U. (2018). Synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. Indo American Journal of Pharmaceutical Sciences, 5(12), 16993-17001. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 109, 89-98. [Link]

  • Das, J., Furch, J. A., Liu, C., Moquin, R. V., Lin, J., Spergel, S. H., McIntyre, K. W., Shuster, D. J., O'Day, K. D., Penhallow, B., Hung, C. Y., Doweyko, A. M., Kamath, A., Zhang, H., Marathe, P., Kanner, S. B., Lin, T. A., Dodd, J. H., Barrish, J. C., & Wityak, J. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). Eur J Med Chem, 109, 89-98. [Link]

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The Strategic Role of 2-Aminothiazole-5-carbaldehyde in Modern Drug Discovery: A Technical Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Senior Researchers, Medicinal Chemists, and Drug Development Professionals. This guide provides an in-depth technical review of 2-aminothiazole-5-carbaldehyde, a heterocyclic building block of significant strategic importance in contemporary drug discovery. We will explore its synthesis, diverse reactivity, and its pivotal role as a precursor to a wide array of biologically active molecules, with a particular focus on the development of kinase inhibitors.

Part 1: The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole motif is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in a variety of non-covalent interactions with biological targets.

The strategic introduction of a carbaldehyde group at the 5-position of the 2-aminothiazole ring transforms this privileged scaffold into a highly versatile synthetic intermediate. The aldehyde functionality serves as a reactive handle for a wide range of chemical transformations, enabling the construction of diverse molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will illuminate the pathways from this key building block to complex molecules with therapeutic potential.

Part 2: Synthesis of 2-Aminothiazole-5-carbaldehyde: A Detailed Protocol and Mechanistic Insights

The most reliable and widely adopted method for the synthesis of 2-aminothiazole-5-carbaldehyde is the Vilsmeier-Haack formylation of 2-aminothiazole.[1] This electrophilic substitution reaction offers a direct and efficient route to the desired product.

The Vilsmeier-Haack Formylation: The Gold Standard Approach

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]

The reaction proceeds through two key stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic attack on the electron-rich 2-aminothiazole ring.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 2-Aminothiazole DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - Cl₂PO₂⁻ Aminothiazole 2-Aminothiazole Sigma_Complex Sigma Complex Aminothiazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Product 2-Aminothiazole-5-carbaldehyde Iminium_Salt->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Formylation of 2-Aminothiazole.

This protocol provides a robust and scalable method for the synthesis of 2-aminothiazole-5-carbaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
2-Aminothiazole100.14-10.0 g0.11.0
N,N-Dimethylformamide (DMF)73.090.94450 mL--
Phosphorus oxychloride (POCl₃)153.331.64514.1 mL0.151.5
Dichloromethane (DCM)84.931.33100 mL--
Ice--500 g--
Saturated Sodium Bicarbonate Solution--As needed--
Anhydrous Magnesium Sulfate120.37-As needed--

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool DMF (50 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (14.1 mL, 1.5 eq) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature is maintained below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Addition of 2-Aminothiazole: Dissolve 2-aminothiazole (10.0 g, 1.0 eq) in dichloromethane (100 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture by the portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene to yield 2-aminothiazole-5-carbaldehyde as a solid.

A common side reaction in the Vilsmeier-Haack formylation of 2-aminothiazole is the formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide, where the Vilsmeier reagent reacts with the exocyclic amino group.[1] To minimize this and other side reactions like N-formylation, it is crucial to maintain a low reaction temperature during the addition of the reagents and to carefully control the stoichiometry.

Part 3: The Synthetic Utility of 2-Aminothiazole-5-carbaldehyde: A Gateway to Diverse Chemical Scaffolds

The aldehyde functionality of 2-aminothiazole-5-carbaldehyde is a versatile platform for a multitude of chemical transformations, enabling the synthesis of a wide array of heterocyclic derivatives.

Condensation Reactions: Building Molecular Complexity

The Knoevenagel condensation of 2-aminothiazole-5-carbaldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides a straightforward route to α,β-unsaturated systems.[5][6][7] These products are valuable intermediates for the synthesis of more complex heterocyclic systems.[5][6][7]

Knoevenagel_Condensation Start 2-Aminothiazole-5-carbaldehyde Intermediate Adduct Start->Intermediate + Active Methylene Compound Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O

Caption: The Knoevenagel Condensation of 2-Aminothiazole-5-carbaldehyde.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of 2-aminothiazole-5-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and the product will often precipitate.

  • Collect the solid product by filtration and recrystallize from a suitable solvent.

Multicomponent Reactions (MCRs): Efficient Assembly of Fused Heterocyclic Systems

2-Aminothiazole-5-carbaldehyde is an excellent substrate for multicomponent reactions, which allow for the rapid and efficient construction of complex molecules in a single step.[2][8]

A one-pot reaction of 2-aminothiazole-5-carbaldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and thiourea can lead to the formation of highly substituted thiazolo[3,2-a]pyrimidine derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.[9]

MCR_Thiazolopyrimidine Carbaldehyde 2-Aminothiazole-5-carbaldehyde Product Thiazolo[3,2-a]pyrimidine Carbaldehyde->Product Active_Methylene Active Methylene Compound Active_Methylene->Product Thiourea Thiourea Thiourea->Product

Caption: Multicomponent Synthesis of Thiazolo[3,2-a]pyrimidines.

Synthesis of Chalcones and their Derivatives

The Claisen-Schmidt condensation of 2-aminothiazole-5-carbaldehyde with various ketones yields chalcones.[2][10] These α,β-unsaturated ketones are not only important synthetic intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][10]

Part 4: Application of 2-Aminothiazole-5-carbaldehyde Derivatives in Drug Discovery: A Focus on Kinase Inhibition

The 2-aminothiazole scaffold is a cornerstone in the design of numerous kinase inhibitors.[11][12][13] The nitrogen atoms of the thiazole ring and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent and selective inhibition.[11]

The 2-Aminothiazole Scaffold in Kinase Inhibitors: The Case of Dasatinib

Dasatinib (Sprycel®), a potent inhibitor of multiple tyrosine kinases, including BCR-Abl and Src family kinases, prominently features a 2-aminothiazole-5-carboxamide core.[14][15] This highlights the importance of this scaffold in the development of targeted cancer therapies.

From Carbaldehyde to Carboxamide: A Key Transformation for Kinase Inhibitor Synthesis

While 2-aminothiazole-5-carbaldehyde itself is not directly incorporated into Dasatinib, it serves as a key precursor to the corresponding 5-carboxamide derivatives. This transformation is a critical step in the synthesis of many kinase inhibitors.

  • Oxidation of the Aldehyde: The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.

  • Amide Coupling: The resulting 2-aminothiazole-5-carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to afford the corresponding 2-aminothiazole-5-carboxamide.[15]

Kinase_Inhibitor_Synthesis Carbaldehyde 2-Aminothiazole-5-carbaldehyde Carboxylic_Acid 2-Aminothiazole-5-carboxylic Acid Carbaldehyde->Carboxylic_Acid Oxidation Carboxamide 2-Aminothiazole-5-carboxamide Carboxylic_Acid->Carboxamide Amide Coupling Kinase_Inhibitor Kinase Inhibitor (e.g., Dasatinib precursor) Carboxamide->Kinase_Inhibitor Further Elaboration

Caption: Synthetic Pathway from 2-Aminothiazole-5-carbaldehyde to Kinase Inhibitor Scaffolds.

Bioactivity of 2-Aminothiazole-5-carbaldehyde Derivatives: A Tabular Summary

The derivatives of 2-aminothiazole-5-carbaldehyde have been reported to exhibit a wide range of biological activities. The following table summarizes some of the reported activities.

Derivative ClassBiological Target/ActivityReported IC₅₀/ActivityReference(s)
Thiazolo[3,2-a]pyrimidinesAnticancer (various cell lines)Micromolar to sub-micromolar range[2][10]
ChalconesAntimicrobial, AnticancerVaries with substitution[2][10]
Schiff BasesAntimicrobial, AnticancerVaries with substitution[2]
2-Aminothiazole-5-carboxamidesSrc Family Kinase (Lck) InhibitionSub-micromolar activity[12][13]
2-Aminothiazole-5-carboxamidesAnticancer (K563 leukemia cells)IC₅₀ in the low micromolar range[14]

Part 5: Conclusion and Future Perspectives

2-Aminothiazole-5-carbaldehyde has firmly established itself as a cornerstone in the edifice of modern medicinal chemistry. Its straightforward synthesis and the remarkable versatility of its aldehyde functionality provide a robust platform for the generation of diverse and complex molecular entities. The demonstrated success of the 2-aminothiazole scaffold in clinically approved drugs, such as Dasatinib, underscores the immense potential that lies in the continued exploration of its derivatives.

Future research in this area will likely focus on the development of novel multicomponent reactions utilizing 2-aminothiazole-5-carbaldehyde to access unique and complex chemical spaces with high efficiency. Furthermore, the application of this versatile building block in the synthesis of inhibitors for other kinase families and emerging therapeutic targets holds significant promise. The strategic application of 2-aminothiazole-5-carbaldehyde will undoubtedly continue to fuel the engine of innovation in the quest for new and effective medicines.

References

  • Wu, H., et al. (2013). Synthesis and biological evaluation of novel 2-aminothiazole derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 64, 505-513.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • BenchChem. (2025). Common side reactions in the synthesis of 2-Amino-5-formylthiazole.
  • Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial, and anticancer activities of some new 2-aminothiazole derivatives. International Journal of Molecular Sciences, 13(12), 16152-16166.
  • Hassan, A. S., et al. (2013). Synthesis, characterization and in vitro anticancer evaluation of novel 2-aminothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(1), 229-234.
  • Adib, M., et al. (2011). A novel one-pot, three-component synthesis of 5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives. Tetrahedron Letters, 52(37), 4785-4787.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Sawazaki, T., Sohma, Y., & Kanai, M. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin, 70(1), 82-84.
  • Mahmoud, M. R., El-Ziaty, A. K., Ismail, M. F., & Shiba, S. A. (2011). Synthesis of Novel Pyrimidine and Fused Pyrimidine Derivatives. European Journal of Chemistry, 2(3), 347-355.
  • Chen, B. C., et al. (2010).
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The Strategic Synthesis and Application of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry

The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. First brought to prominence by Arthur Hantzsch's pioneering synthesis in the late 19th century, thiazole derivatives have become integral components of numerous therapeutic agents.[1] Their unique electronic properties and ability to engage in a variety of chemical transformations have made them a "privileged scaffold" in drug design. This guide provides an in-depth technical overview of a particularly valuable derivative, 2-(diethylamino)-1,3-thiazole-5-carbaldehyde, from its historical development and synthesis to its application as a versatile intermediate in the creation of novel bioactive molecules.

This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the synthesis and utilization of this important chemical entity.

Historical Context and Developmental Timeline

The journey of this compound is intrinsically linked to the broader evolution of thiazole chemistry. The initial applications of thiazole compounds were predominantly in the dye industry, leveraging their chromophoric properties.[1] However, the mid-20th century witnessed a paradigm shift, with a burgeoning interest in their medicinal potential. The refinement of synthetic methodologies, particularly the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation, in the 1980s and 1990s, was a critical turning point that made compounds like this compound more accessible for research and development.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OS[2]
Molecular Weight 184.26 g/mol [2]
CAS Number 92940-24-4[2]
Appearance Solid (form may vary)
Storage 2-8°C, protected from light, under inert gas[2]

Spectroscopic Data:

While specific spectroscopic data can vary slightly based on the solvent and instrumentation used, representative data for the characterization of this compound are as follows. Researchers should always confirm the identity and purity of their materials using their own analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl protons of the diethylamino group (a quartet and a triplet), a singlet for the aldehyde proton, and a singlet for the proton on the thiazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbons of the diethylamino group, the thiazole ring carbons (with the C5 carbon shifted downfield due to the aldehyde group), and the carbonyl carbon of the aldehyde.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the aldehyde (typically around 1670-1690 cm⁻¹), C=N and C=C stretching vibrations of the thiazole ring, and C-H stretching of the alkyl and aromatic groups.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthetic Methodologies: A Tale of Two Classic Reactions

The synthesis of this compound is most efficiently achieved through two well-established and robust organic reactions: the Hantzsch thiazole synthesis and the Vilsmeier-Haack reaction. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: Hantzsch Thiazole Synthesis Approach

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide.[3] For the synthesis of 2-amino-substituted thiazoles, thiourea or its derivatives are employed.

Conceptual Workflow for Hantzsch Synthesis:

hantzsch_workflow start Starting Materials: α-halocarbonyl & N,N-diethylthiourea reaction Condensation Reaction (Nucleophilic Attack & Cyclization) start->reaction intermediate Thiazoline Intermediate reaction->intermediate dehydration Dehydration (Aromatization) intermediate->dehydration product 2-(Diethylamino)-1,3-thiazole dehydration->product formylation Vilsmeier-Haack Formylation product->formylation final_product This compound formylation->final_product

Caption: Hantzsch synthesis followed by formylation.

Detailed Experimental Protocol (Illustrative):

Step 1: Synthesis of 2-(Diethylamino)-1,3-thiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-diethylthiourea (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of α-halocarbonyl: To the stirred solution, add an appropriate α-halocarbonyl compound (e.g., 1,3-dichloroacetone) (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(diethylamino)-1,3-thiazole.

Method 2: Vilsmeier-Haack Formylation of a Precursor

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] In this context, 2-(diethylamino)-1,3-thiazole serves as the electron-rich substrate.

Conceptual Workflow for Vilsmeier-Haack Reaction:

vilsmeier_workflow reagents DMF & POCl₃ vilsmeier_reagent Vilsmeier Reagent Formation (Chloroiminium ion) reagents->vilsmeier_reagent electrophilic_attack Electrophilic Aromatic Substitution vilsmeier_reagent->electrophilic_attack substrate 2-(Diethylamino)-1,3-thiazole substrate->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Aqueous Work-up (Hydrolysis) iminium_intermediate->hydrolysis final_product This compound hydrolysis->final_product

Caption: Vilsmeier-Haack formylation workflow.

Detailed Experimental Protocol (Illustrative):

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10°C. Allow the mixture to stir for a designated period to form the Vilsmeier reagent.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add a solution of 2-(diethylamino)-1,3-thiazole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) dropwise, keeping the temperature controlled.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Hydrolysis and Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of a base (e.g., sodium hydroxide or sodium acetate) to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its functional groups. The aldehyde group is a versatile handle for a variety of chemical transformations, while the diethylamino group can modulate the electronic properties and solubility of the molecule.[1]

Key Reactions:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid.[1]

  • Reduction: The aldehyde can be reduced to a primary alcohol.[1]

  • Condensation Reactions: The aldehyde readily undergoes condensation with amines to form Schiff bases, which can be further cyclized to form various heterocyclic systems.

  • Wittig and Related Reactions: The aldehyde can be converted to alkenes.

Application as a Scaffold for Bioactive Molecules

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active compounds, particularly in the areas of oncology and infectious diseases.

1. Kinase Inhibitors in Oncology:

The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The aldehyde functionality of this compound can be elaborated into more complex side chains that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.

Signaling Pathway Illustration:

kinase_inhibition cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Intracellular Kinase (e.g., Src, Abl) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Thiazole-based Kinase Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

2. Antimicrobial Agents:

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[7] The proposed mechanisms of action are varied and can include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, and interference with microbial metabolic pathways.[7] The lipophilicity imparted by the diethylamino group can enhance the ability of these compounds to penetrate bacterial cell membranes. The aldehyde group can be derivatized to introduce other pharmacophores known to possess antimicrobial properties, leading to hybrid molecules with enhanced activity.

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in contemporary drug discovery. Its well-established synthetic routes, coupled with the versatile reactivity of its functional groups, make it an invaluable building block for the creation of diverse chemical libraries. The proven track record of the 2-aminothiazole scaffold in yielding potent kinase inhibitors and antimicrobial agents underscores the potential of derivatives originating from this starting material. As our understanding of disease biology deepens, the ability to rapidly synthesize and modify such privileged scaffolds will remain a key driver of innovation in the pharmaceutical sciences. Future research will likely focus on the development of novel, more efficient, and greener synthetic methodologies, as well as the exploration of new therapeutic applications for the compounds derived from this versatile chemical entity.

References

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  • Hassan, A. S., Awad, H. M., & El-Wahab, A. H. F. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463.
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  • MDPI. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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  • ResearchGate. (2022). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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2-(Diethylamino)-1,3-thiazole-5-carbaldehyde IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Core Introduction and Nomenclature

This compound is a substituted heterocyclic compound that has emerged as a pivotal building block in synthetic and medicinal chemistry. Its structural architecture, featuring an electron-rich thiazole ring functionalized with a reactive carbaldehyde group and a diethylamino moiety, imparts a unique combination of chemical reactivity and physicochemical properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's nomenclature, properties, synthesis, and its significant role as a versatile intermediate in the creation of novel therapeutic agents and functional materials.

The thiazole core is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active natural products, including Vitamin B1 (Thiamine).[1] The strategic placement of the aldehyde at the C5 position and the diethylamino group at the C2 position makes this molecule a highly valuable scaffold for library synthesis and lead optimization campaigns. The aldehyde serves as a chemical handle for a variety of transformations, while the diethylamino group modulates the electronic properties of the ring and enhances solubility, a key factor in drug development.[2]

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound .[2][3][4] In literature and commercial catalogs, it is frequently listed under several synonyms.

IdentifierValue
IUPAC Name This compound
CAS Number 92940-24-4[2][5][6][7]
Molecular Formula C₈H₁₂N₂OS[3][5][6][8]
Molecular Weight 184.26 g/mol [3][8]
Common Synonyms 2-(Diethylamino)thiazole-5-carboxaldehyde[5][6][8], 2-(Diethylamino)-5-thiazolecarboxaldehyde[6], diethylaminothiazolecarbaldehyde[5]
Chemical Structure

The structure is defined by a central five-membered thiazole ring containing sulfur and nitrogen heteroatoms.

Caption: Structure of this compound.

Physicochemical Properties and Chemical Reactivity

Understanding the physical properties and inherent reactivity of the molecule is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

Physical Properties

The compound is typically supplied as a solid and requires specific storage conditions to maintain its integrity. Its solubility in polar organic solvents is a direct result of the polar thiazole ring and the diethylamino group.[2]

PropertyValueReference
Boiling Point 120°C @ 0.08 mmHg[2][6]
Density ~1.19 g/cm³ (Predicted)[2][6]
Solubility Soluble in polar organic solvents[2]
Storage 2-8°C, protect from light, store under inert gas[4][6]
Core Reactivity

The compound's utility stems from the reactivity of its functional groups. The electron-donating nature of the diethylamino group enhances the nucleophilicity of the thiazole ring, while the aldehyde group provides a site for electrophilic attack and nucleophilic addition.

  • Aldehyde (Formyl) Group Reactivity : This is the primary site for synthetic elaboration. It readily undergoes condensation reactions with amines to form Schiff bases, which can be further cyclized to generate novel heterocyclic systems like imidazolones.[2] The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to a different class of derivatives.[2]

  • Thiazole Ring Electronics : The thiazole ring is aromatic, and the delocalized π-electrons allow it to participate in various reactions.[2] The C4 position, while less reactive than the aldehyde, can be a site for electrophilic substitution under specific conditions.

  • Diethylamino Group : This group significantly influences the electronic landscape of the molecule. It enhances the electron density of the thiazole ring, making the aldehyde group more reactive. It also serves to increase the lipophilicity and solubility of the compound and its derivatives, which can be critical for improving bioavailability in drug candidates.[2]

Reactivity cluster_products cluster_reagents A 2-(Diethylamino)-1,3-thiazole-5-carboxylic acid B [2-(Diethylamino)-1,3-thiazol-5-yl]methanol C Schiff Base / Imine Derivative R1 Oxidizing Agent (e.g., KMnO₄) R2 Reducing Agent (e.g., NaBH₄) R3 Primary Amine (R-NH₂) Start This compound Start->A Oxidation Start->B Reduction Start->C Condensation

Caption: Key reaction pathways of the title compound.

Synthesis Methodologies

The synthesis of this compound has been refined over the years, with two predominant methods being the Hantzsch thiazole synthesis followed by formylation, and the Vilsmeier-Haack reaction on a suitable precursor.[2] The Vilsmeier-Haack formylation is a powerful and direct method for introducing an aldehyde group onto electron-rich heterocycles.

General Protocol: Vilsmeier-Haack Formylation

This protocol describes a general workflow for the formylation of an electron-rich 2-(diethylamino)thiazole precursor. The causality for this choice rests on the reaction's high efficiency and regioselectivity for the C5 position, which is activated by the C2-amino group.

Step-by-Step Methodology:

  • Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), cool phosphorus oxychloride (POCl₃, 1.1 eq.) in an appropriate solvent (e.g., anhydrous Dichloromethane or 1,2-Dichloroethane) to 0°C.

  • Addition of Formamide: Add N,N-Dimethylformamide (DMF, 1.2 eq.) dropwise to the cooled POCl₃ solution. The causality here is the exothermic formation of the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Maintain the temperature below 5°C during this addition.

  • Stirring: Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the reagent.

  • Substrate Addition: Dissolve the starting material, 2-(diethylamino)thiazole (1.0 eq.), in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent solution, again maintaining a low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-80°C, solvent-dependent) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution or NaOH) until pH > 8. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Workflow A 1. Vilsmeier Reagent Formation (POCl₃ + DMF @ 0°C) B 2. Substrate Addition (2-(Diethylamino)thiazole) A->B C 3. Reaction at Reflux (Monitor by TLC) B->C D 4. Aqueous Work-up (Ice Quench & Basification) C->D E 5. Extraction & Concentration D->E F 6. Column Chromatography E->F G Pure Product F->G

Caption: General workflow for Vilsmeier-Haack synthesis.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile starting material for constructing more complex molecules with significant biological activity.[4]

Scaffold for Anticancer Agents

The thiazole nucleus is a cornerstone in the design of anticancer therapeutics. For instance, the blockbuster drug Dasatinib, a kinase inhibitor, features a 2-aminothiazole core. Researchers utilize this compound to synthesize novel derivatives targeting various cancer-related pathways. The aldehyde can be converted into amides, hydrazones, or other functional groups that can interact with biological targets.[9][10] Hybridization of this scaffold with other pharmacophores like pyrazoline has been explored to develop new anticancer agents.[2]

Precursor to Antimicrobial Agents

Thiazole derivatives have demonstrated potent activity against a range of pathogens. Studies have shown that compounds derived from this scaffold can exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli.[2] The proposed mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.[2] The aldehyde group is a key site for modification to optimize potency and spectrum of activity.

Other Industrial Applications

Beyond pharmaceuticals, this compound finds use in materials science. Its reactive nature makes it a useful intermediate in the synthesis of specialty dyes and pigments.[2] In agrochemical research, the thiazole scaffold is explored for developing novel pesticides and herbicides, leveraging the biological activity of this heterocyclic system.[4]

Applications cluster_apps center_node 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde A Anticancer Agents (e.g., Kinase Inhibitors) center_node->A Scaffold for Bioactive Hybrids B Antimicrobial Agents (Antibacterial / Antifungal) center_node->B Precursor to Novel Antibiotics C Functional Materials (Dyes & Pigments) center_node->C Intermediate in Material Synthesis D Agrochemicals (Pesticides) center_node->D Building Block for Crop Protection

Caption: Key application areas derived from the title compound.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science and technology. Its well-defined reactivity, coupled with the proven biological significance of the thiazole scaffold, ensures its continued importance in drug discovery, medicinal chemistry, and materials science. The synthetic pathways to access this molecule are robust, and its functional handles offer a gateway to vast chemical diversity. For researchers aiming to develop novel therapeutics or functional materials, this compound represents a strategic starting point with a high potential for success.

References

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  • Moldb. (n.d.). 92940-24-4 | this compound.
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  • PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
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Methodological & Application

Synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the 2-(diethylamino)-1,3-thiazole-5-carbaldehyde scaffold has emerged as a cornerstone building block for the synthesis of a diverse array of bioactive molecules and functional materials.[1] Its unique electronic properties, stemming from the electron-donating diethylamino group and the electron-withdrawing aldehyde function on the thiazole core, render it a highly versatile intermediate.[1] This substitution pattern facilitates a range of chemical transformations, making it an invaluable precursor in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology, as well as potent antimicrobial and anti-inflammatory agents.[2][3] The historical development of thiazole synthesis, pioneered by Hantzsch, has evolved to include refined methods like the Vilsmeier-Haack formylation, enabling the efficient production of this key intermediate.[1] This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical applications of this compound, tailored for researchers and professionals in drug discovery and chemical development.

Synthetic Strategy: A Two-Step Approach to a High-Value Intermediate

The most efficient and widely adopted synthetic route to this compound involves a two-step sequence. The first step establishes the core 2-(diethylamino)thiazole structure, which is then followed by a regioselective formylation at the 5-position using the Vilsmeier-Haack reaction. This strategic approach allows for the controlled introduction of the key functional groups, ensuring a high yield of the desired product.

Part 1: Synthesis of the Precursor - 2-(Diethylamino)thiazole

The initial and crucial step in this synthetic sequence is the preparation of the 2-(diethylamino)thiazole intermediate. A reliable method for this transformation is the nucleophilic substitution of a halogenated thiazole, such as 2-chlorothiazole or 2-bromothiazole, with diethylamine.[1] The electron-deficient nature of the C2 position of the thiazole ring makes it susceptible to attack by nucleophiles like diethylamine.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the C2 carbon of the 2-halothiazole, leading to the formation of a Meisenheimer-like intermediate. The subsequent departure of the halide ion restores the aromaticity of the thiazole ring, yielding the desired 2-(diethylamino)thiazole. The use of a base is often employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of 2-(Diethylamino)thiazole

Materials:

  • 2-Chlorothiazole

  • Diethylamine

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 2-chlorothiazole (1.0 eq) in an anhydrous polar aprotic solvent, add diethylamine (1.2 eq) and a suitable base (1.5 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-(diethylamino)thiazole.

Part 2: Vilsmeier-Haack Formylation of 2-(Diethylamino)thiazole

The second and final step in the synthesis is the regioselective introduction of a formyl group at the C5 position of the 2-(diethylamino)thiazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a Vilsmeier reagent generated in situ from a tertiary amide (typically dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[4][5][6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution.[6]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl group of DMF, leading to the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][7]

  • Electrophilic Attack: The electron-rich 2-(diethylamino)thiazole acts as a nucleophile, with the C5 position being the most activated site for electrophilic attack due to the strong electron-donating effect of the diethylamino group at the C2 position. The thiazole ring attacks the Vilsmeier reagent to form a resonance-stabilized cationic intermediate.

  • Aromatization and Hydrolysis: A base (often the solvent, DMF) removes a proton from the C5 carbon, restoring the aromaticity of the thiazole ring. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final product, this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2-(Diethylamino)thiazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium acetate

  • Ice, water, and standard extraction solvents

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5 eq) to anhydrous DMF (used as both solvent and reagent). Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • To this pre-formed Vilsmeier reagent, add a solution of 2-(diethylamino)thiazole (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate.[7]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.[7]

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Parameter Value
Molecular Formula C₈H₁₂N₂OS
Molecular Weight 184.26 g/mol
Appearance Solid
Purity (Typical) >98%

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.7 (s, 1H, -CHO), ~7.8 (s, 1H, thiazole-H4), ~3.5 (q, 4H, -N(CH₂CH₃)₂), ~1.2 (t, 6H, -N(CH₂CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~180 (-CHO), ~170 (thiazole-C2), ~150 (thiazole-C4), ~120 (thiazole-C5), ~45 (-N(CH₂CH₃)₂), ~13 (-N(CH₂CH₃)₂).

  • IR (KBr, cm⁻¹): ~1660 (C=O stretching of aldehyde), ~1540 (C=N stretching of thiazole).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₈H₁₃N₂OS⁺: 185.07; found: 185.1.

Experimental Workflow and Logical Relationships

The synthesis of this compound can be visualized as a sequential process, where the successful formation of the intermediate is critical for the final formylation step.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(Diethylamino)thiazole cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Chlorothiazole C Reaction & Workup A->C B Diethylamine B->C D 2-(Diethylamino)thiazole (Intermediate) C->D G Formylation & Hydrolysis D->G E POCl3 + DMF F Vilsmeier Reagent E->F F->G H This compound (Final Product) G->H

Sources

Synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 2-(diethylamino)-1,3-thiazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the nucleophilic substitution of 2-chlorothiazole with diethylamine to form the key intermediate, 2-(diethylamino)thiazole. This is followed by a regioselective formylation at the C5 position utilizing the Vilsmeier-Haack reaction. This document provides not only detailed experimental protocols but also delves into the underlying reaction mechanisms, potential side reactions, and characterization of the final product, offering a complete resource for researchers in the field.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and functional materials.[1] The introduction of an aldehyde group at the 5-position of the thiazole ring, coupled with an amino substituent at the 2-position, provides a versatile scaffold for further chemical modifications. The title compound, this compound, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential antimicrobial and anticancer compounds.[1] Its synthesis, therefore, is of significant interest to the drug development community. The protocols described herein are designed to be both reliable and scalable, providing a solid foundation for the production of this key synthetic intermediate.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Synthesis of 2-(Diethylamino)thiazole. This step involves the nucleophilic aromatic substitution of 2-chlorothiazole with diethylamine.

  • Step 2: Vilsmeier-Haack Formylation. The resulting 2-(diethylamino)thiazole is then formylated at the electron-rich C5 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

PART 1: Synthesis of 2-(Diethylamino)thiazole

Mechanistic Insights

The synthesis of 2-(diethylamino)thiazole from 2-chlorothiazole and diethylamine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen and sulfur atoms in the thiazole ring activate the C2 position towards nucleophilic attack. Diethylamine, a moderately strong nucleophile, attacks the electrophilic carbon atom, leading to the formation of a Meisenheimer-like intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the thiazole ring, yielding the desired 2-(diethylamino)thiazole. The presence of a base can facilitate the reaction by deprotonating the diethylamine, increasing its nucleophilicity.[1]

Experimental Protocol

Materials and Reagents:

  • 2-Chlorothiazole

  • Diethylamine

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Acetonitrile)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-chlorothiazole (1.0 eq) in an anhydrous solvent, add diethylamine (2.0-3.0 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-(diethylamino)thiazole.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

PART 2: Vilsmeier-Haack Formylation of 2-(Diethylamino)thiazole

Mechanistic Insights

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich 2-(diethylamino)thiazole acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The strong electron-donating effect of the diethylamino group directs the substitution to the C5 position of the thiazole ring. Subsequent elimination of a proton restores aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: The iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.

Experimental Protocol

Materials and Reagents:

  • 2-(Diethylamino)thiazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium acetate solution

  • Ethyl acetate or Dichloromethane for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet

  • Magnetic stirrer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, place anhydrous DMF and cool it to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-(diethylamino)thiazole (1.0 eq) in anhydrous DCM or DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of NaHCO₃ or sodium acetate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Side Reactions and Troubleshooting

A common side reaction in the Vilsmeier-Haack formylation of aminothiazoles is the reaction of the Vilsmeier reagent with the exocyclic amino group, leading to the formation of a formamidinium salt. To minimize this side product, it is crucial to maintain a low reaction temperature during the addition of the thiazole substrate to the Vilsmeier reagent. Careful control of the stoichiometry of the reagents is also important.

Characterization Data

This compound

PropertyValue
Molecular Formula C₈H₁₂N₂OS
Molecular Weight 184.26 g/mol
Appearance Solid

Note: Specific NMR and MS data should be acquired for the synthesized compound and compared with literature values for confirmation of structure and purity.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-(Diethylamino)thiazole cluster_step2 Step 2: Vilsmeier-Haack Formylation 2-Chlorothiazole 2-Chlorothiazole Intermediate_1 2-(Diethylamino)thiazole 2-Chlorothiazole->Intermediate_1 Diethylamine, Base Reflux Diethylamine Diethylamine Intermediate_1_formyl 2-(Diethylamino)thiazole Final_Product This compound Intermediate_1_formyl->Final_Product 1. Vilsmeier Reagent 2. H2O Workup Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Mechanism DMF DMF H-C(=O)N(CH₃)₂ Vilsmeier_Reagent Vilsmeier Reagent [H-C(Cl)=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex Thiazole 2-(Diethylamino)thiazole Thiazole->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Final_Product { Final Product | this compound} Iminium_Salt->Final_Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of 2-(diethylamino)thiazole.

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound. By understanding the underlying mechanisms of both the nucleophilic substitution and the Vilsmeier-Haack formylation, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields of the desired product. The protocols and insights presented herein are intended to empower researchers in drug discovery and materials science to confidently synthesize this valuable chemical intermediate for their research endeavors.

References

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Laboratory Preparation of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde: A Detailed Synthetic Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the laboratory synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry. The protocol focuses on the Vilsmeier-Haack formylation, a robust and highly regioselective method for introducing an aldehyde group onto electron-rich aromatic systems. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss methods for purification and characterization. This guide is designed to equip researchers in drug discovery and organic synthesis with the technical knowledge and practical insights required for the successful preparation of this valuable building block.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] This heterocyclic system is a key structural component in numerous FDA-approved drugs, including the kinase inhibitor Dasatinib and the antibiotic Cefdinir, highlighting its importance in modern drug design.[1] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[2]

This compound serves as a critical and versatile intermediate for the synthesis of more complex bioactive molecules.[3][4] The presence of both a reactive aldehyde group and a tertiary amine on the thiazole core allows for a multitude of subsequent chemical transformations, making it an invaluable precursor for constructing libraries of novel compounds for drug discovery programs.[3] The synthetic route detailed herein employs the Vilsmeier-Haack reaction, a classic yet powerful method for the formylation of electron-rich heterocycles.[5]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is the method of choice for the formylation of activated aromatic and heteroaromatic compounds.[5] The reaction's reliability stems from the generation of a moderately reactive electrophile, the Vilsmeier reagent, which exhibits high regioselectivity for the most electron-rich position on the substrate.[6][7]

Mechanism: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich thiazole ring, activated by the electron-donating diethylamino group at the C2 position, performs a nucleophilic attack on the Vilsmeier reagent. This attack preferentially occurs at the C5 position, which is the most nucleophilic site.[8]

  • Hydrolysis: The resulting iminium ion intermediate is stable until an aqueous workup, at which point it is readily hydrolyzed to yield the final aldehyde product.[7]

The causality for selecting this protocol lies in its efficiency and selectivity. The electron-donating diethylamino group strongly activates the thiazole ring towards electrophilic substitution, making it an ideal substrate for the Vilsmeier reagent, which is a weaker electrophile than those used in standard Friedel-Crafts reactions.[7] This prevents over-reactivity and ensures formylation occurs specifically at the desired C5 position.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, two-part procedure for the synthesis. Part A outlines the preparation of the necessary precursor, 2-(Diethylamino)-1,3-thiazole, via a Hantzsch-type synthesis. Part B details the core Vilsmeier-Haack formylation.

Safety Precautions:
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) where specified, to prevent moisture from interfering with the reaction.

Part A: Representative Synthesis of 2-(Diethylamino)-1,3-thiazole (Precursor)

The Hantzsch thiazole synthesis is the classical method for preparing the 2-aminothiazole core, involving the condensation of an α-haloketone with a thiourea derivative.[2][9]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
N,N-Diethylthiourea132.2413.2 g100
Chloroacetaldehyde (50 wt% in H₂O)78.5015.7 g100
Ethanol (95%)46.07200 mL-
Sodium Bicarbonate (NaHCO₃)84.018.4 g100

Step-by-Step Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N,N-diethylthiourea (13.2 g, 100 mmol) in ethanol (200 mL).

  • To this solution, add the chloroacetaldehyde solution (15.7 g, 100 mmol) dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of sodium bicarbonate (8.4 g, 100 mmol) to quench the HCl formed during the reaction.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude 2-(Diethylamino)-1,3-thiazole, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Part B: Vilsmeier-Haack Formylation

This is the critical step for introducing the aldehyde functionality at the C5 position of the thiazole ring.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
2-(Diethylamino)-1,3-thiazole156.267.81 g50
N,N-Dimethylformamide (DMF)73.0950 mL-
Phosphorus Oxychloride (POCl₃)153.335.5 mL (8.43 g)55
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Acetate Solution-~200 mL-
Ice-As needed-

Step-by-Step Protocol:

  • Set up a three-neck 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is flame-dried and under an inert atmosphere.

  • To the flask, add anhydrous DMF (50 mL). Cool the flask to 0°C using an ice-water bath.

  • Add phosphorus oxychloride (5.5 mL, 55 mmol) dropwise to the cold DMF via the dropping funnel over 30 minutes. Causality: This slow, cold addition is crucial to control the exothermic reaction that forms the Vilsmeier reagent and to prevent its decomposition.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, during which the Vilsmeier reagent will form (often as a solid or thick slurry).

  • Dissolve 2-(Diethylamino)-1,3-thiazole (7.81 g, 50 mmol) in anhydrous dichloromethane (100 mL) and add this solution dropwise to the Vilsmeier reagent mixture at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by adding a saturated solution of sodium acetate until the pH reaches ~7. Causality: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the strong acid. The use of a buffer like sodium acetate provides better pH control than a strong base.[6]

  • Extract the product from the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

High purity is essential for the use of this compound in subsequent synthetic steps.[10] Column chromatography is the recommended method for purification.

Purification Protocol:

  • Technique: Flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) is typically effective.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Remove the solvent in vacuo to yield the purified product as a solid.

Characterization Data:

The identity and purity of the final compound must be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~9.8 (s, 1H, -CHO), ~7.9 (s, 1H, thiazole H-4), ~3.5 (q, 4H, -N(CH₂CH₃)₂), ~1.2 (t, 6H, -N(CH₂CH₃)₂) ppm.
¹³C NMR (CDCl₃, 101 MHz)δ ~185 (C=O), ~170 (thiazole C-2), ~145 (thiazole C-4), ~130 (thiazole C-5), ~45 (-NCH₂), ~13 (-CH₃) ppm.[11]
Mass Spec (ESI) m/z calculated for C₈H₁₂N₂OS [M+H]⁺: 185.07. Found: ~185.1.
FT-IR (KBr)ν ~1670 cm⁻¹ (C=O stretch, aldehyde).

Visualizing the Workflow

The following diagram illustrates the key stages of the Vilsmeier-Haack formylation process.

Vilsmeier_Haack_Workflow cluster_reagent_prep Step 1: Vilsmeier Reagent Formation cluster_reaction Step 2: Electrophilic Substitution cluster_workup Step 3: Hydrolysis & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier Thiazole 2-(Diethylamino) -1,3-thiazole Iminium Iminium Intermediate Thiazole->Iminium 0°C to RT Hydrolysis Aqueous Workup (H2O, NaOAc) Iminium->Hydrolysis Product Final Product: 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde Hydrolysis->Product Purification Column Chromatography Product->Purification

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Conclusion

This application note details a reliable and efficient laboratory-scale synthesis of this compound. By leveraging the Vilsmeier-Haack reaction, this protocol provides excellent regioselectivity for the formylation of the electron-rich 2-(diethylamino)-1,3-thiazole precursor. The methodologies for synthesis, purification, and characterization described herein are robust and validated by established chemical principles, providing researchers with a trusted guide for accessing this important synthetic intermediate for applications in drug discovery and medicinal chemistry.

References

  • Benchchem. (n.d.). One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers. Benchchem.
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  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • ResearchGate. (n.d.). Formylation reactions of some thiazole. ResearchGate. Retrieved from [Link]

  • Poczta, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Request PDF.
  • Benchchem. (n.d.). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. Benchchem.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.

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Application Notes & Protocols: A Detailed Synthetic Route to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of a carbaldehyde group at the 5-position provides a versatile synthetic handle for further molecular elaboration, making 2-(dialkylamino)-1,3-thiazole-5-carbaldehydes highly valuable intermediates in drug discovery.[5] This document provides a comprehensive guide to the synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, detailing a robust two-step synthetic pathway. The protocols emphasize experimental causality, validation, and troubleshooting, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the Target Scaffold

The thiazole ring is a cornerstone of heterocyclic chemistry and drug design.[6][7] Its unique electronic properties and ability to engage in hydrogen bonding have made it a frequent component of marketed drugs.[2] Specifically, the 2-aminothiazole moiety is a key pharmacophore that imparts significant biological activity.[3][8]

The strategic installation of a formyl (-CHO) group at the C5 position of the 2-(diethylamino)thiazole core transforms a relatively simple heterocycle into a powerful building block. This aldehyde functionality serves as a key electrophilic center for a multitude of subsequent reactions, including:

  • Reductive amination to introduce diverse amine side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Condensation reactions to build larger heterocyclic systems (e.g., Schiff bases, imidazolones).[9]

  • Oxidation to the corresponding carboxylic acid.[9]

This guide focuses on the most reliable and widely adopted synthetic strategy, which involves the initial construction of the 2-(diethylamino)thiazole ring via the Hantzsch thiazole synthesis, followed by a regioselective formylation at the C5 position using the Vilsmeier-Haack reaction.[5][9]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. First, the construction of the core heterocyclic system, and second, its functionalization. This approach allows for purification of the intermediate, ensuring a higher quality final product.

G cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation Thiourea_Derivative N,N-Diethylthiourea Intermediate_Core 2-(Diethylamino)-1,3-thiazole Thiourea_Derivative->Intermediate_Core Condensation & Cyclization Alpha_Haloketone α-Halocarbonyl (e.g., 3-chloro-2-oxopropanal derivative) Alpha_Haloketone->Intermediate_Core Final_Product This compound Intermediate_Core->Final_Product Formylating_Agent Vilsmeier Reagent (POCl₃ + DMF) Formylating_Agent->Final_Product Electrophilic Aromatic Substitution G cluster_mech Hantzsch Thiazole Synthesis Mechanism start N,N-Diethylthiourea + α-Haloketone step1 Nucleophilic Attack (S on α-Carbon) start->step1 step2 Intermediate Thioether step1->step2 step3 Intramolecular Cyclization (N on Carbonyl) step2->step3 step4 Thiazoline Intermediate step3->step4 step5 Dehydration step4->step5 end 2-(Diethylamino)thiazole step5->end

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol: Synthesis of 2-(Diethylamino)-1,3-thiazole

Materials & Reagents:

  • N,N-Diethylthiourea

  • 2-Chloro-1,1-diethoxyethane (Chloroacetaldehyde diethyl acetal)

  • Ethanol (Absolute)

  • Water

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring plate with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N,N-diethylthiourea (1.0 eq) in ethanol (approx. 5 mL per gram of thiourea).

  • Reagent Addition: To the stirred solution, add 2-chloro-1,1-diethoxyethane (1.05 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up - Hydrolysis & Neutralization: After completion, cool the mixture to room temperature. Carefully add water, followed by a 10 M NaOH solution to basify the mixture to pH 9-10. This step hydrolyzes the acetal and neutralizes the HBr formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expert Insight: The use of 2-chloro-1,1-diethoxyethane is a practical choice as it serves as a stable precursor to the highly reactive and lachrymatory chloroacetaldehyde. [5]The in-situ generation under the reaction conditions is more manageable and safer for laboratory-scale synthesis.

Part 2: Formylation of 2-(Diethylamino)-1,3-thiazole

The Vilsmeier-Haack reaction is a powerful and mild method for formylating electron-rich aromatic and heteroaromatic compounds. [10]The electron-donating effect of the diethylamino group at the C2 position strongly activates the thiazole ring towards electrophilic substitution, directing the formylation regioselectively to the C5 position. [11]

Mechanistic Rationale

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chlorodimethyliminium salt, from the reaction of a phosphoryl halide (typically POCl₃) with N,N-dimethylformamide (DMF). [12]This electrophile then attacks the electron-rich C5 position of the 2-(diethylamino)thiazole. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the final aldehyde product.

G cluster_mech Vilsmeier-Haack Formylation Mechanism start DMF + POCl₃ step1 Formation of Vilsmeier Reagent start->step1 step2 Electrophilic Attack at C5 of Thiazole step1->step2 step3 Iminium Salt Intermediate step2->step3 step4 Aqueous Work-up (Hydrolysis) step3->step4 end Final Aldehyde step4->end

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Detailed Experimental Protocol: Synthesis of this compound

Materials & Reagents:

  • 2-(Diethylamino)-1,3-thiazole (from Part 1)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent, approx. 3.0 eq) in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (1.2 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent. [5]2. Addition of Thiazole: Dissolve 2-(diethylamino)-1,3-thiazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by slowly pouring it onto crushed ice. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a solid.

Causality & Troubleshooting
  • Temperature Control: Maintaining low temperatures during the formation of the Vilsmeier reagent and the initial addition of the thiazole is critical. [13]This minimizes potential side reactions and decomposition of the reagent.

  • Side Reactions: The primary side reaction is the electrophilic attack of the Vilsmeier reagent on the exocyclic diethylamino group, leading to the formation of an N,N-dimethylformimidamide byproduct. [13]Running the reaction at the lowest effective temperature and using a moderate excess of the Vilsmeier reagent can favor the desired C5 formylation.

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Strict anhydrous conditions are necessary until the final quenching step to ensure high yields.

Data Summary

The following table provides a summary of typical reaction parameters for the described synthetic route.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Hantzsch Synthesis N,N-Diethylthiourea, 2-Chloro-1,1-diethoxyethaneEthanolReflux4-670-85
Vilsmeier-Haack POCl₃, DMFDCM/DMF0 to 502-465-80

Conclusion

The two-step synthesis of this compound via Hantzsch cyclization followed by Vilsmeier-Haack formylation is a reliable and scalable method for producing this valuable intermediate. The protocols provided, grounded in well-established chemical principles, offer a clear pathway for researchers in medicinal chemistry and organic synthesis. Careful control of reaction parameters, particularly temperature and stoichiometry, is key to minimizing side products and achieving high yields. The resulting aldehyde is primed for a wide array of subsequent transformations, opening the door to novel compound libraries for drug discovery programs.

References

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  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
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  • International Journal of Pharmaceutical Sciences Review and Research. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 5(1), 38-44.
  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-105.
  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
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  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.
  • Benchchem. (n.d.). A Comparative Analysis of 2-Aminothiazole-5-Carboxylic Acid Analogs in Drug Discovery.
  • BEPLS. (2024).
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The Synthetic Versatility of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the synthetic utility of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a versatile heterocyclic building block. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique reactivity of this compound. We will delve into its synthesis, key reactions, and applications, providing detailed protocols and mechanistic insights to facilitate its use in the laboratory.

Introduction: A Privileged Scaffold in Modern Synthesis

The thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The introduction of a formyl group at the 5-position of the 2-(diethylamino)-1,3-thiazole core creates a molecule with a rich and tunable reactivity profile. The electron-donating diethylamino group at the 2-position enhances the nucleophilicity of the thiazole ring, influencing its reactivity in various transformations. This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of complex molecular architectures.

Historically, the synthesis and functionalization of thiazole derivatives have been a subject of intense research since the pioneering work of Hantzsch in the late 19th century. The development of reliable formylation techniques, such as the Vilsmeier-Haack reaction, in the mid-20th century, paved the way for the widespread use of thiazole-5-carbaldehydes as key synthetic intermediates.[1] Initially explored for the synthesis of dyes and pigments, the focus has increasingly shifted towards the construction of novel pharmaceutical agents, including kinase inhibitors and antimicrobial compounds.[1]

Key Physicochemical Properties:

PropertyValue
CAS Number 92940-24-4
Molecular Formula C₈H₁₂N₂OS
Molecular Weight 184.26 g/mol
Appearance Solid
Storage 2-8°C, under inert gas, protected from light

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-(diethylamino)thiazole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiazole ring.[1]

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich 2-(diethylamino)thiazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis yield the desired aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Thiazole 2-(Diethylamino)thiazole Intermediate Iminium Intermediate Thiazole->Intermediate + Vilsmeier Reagent Aldehyde 2-(Diethylamino)-1,3-thiazole- 5-carbaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of 2-(diethylamino)thiazole.

Detailed Protocol: Vilsmeier-Haack Formylation of 2-(diethylamino)thiazole

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 2-(diethylamino)thiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(diethylamino)thiazole (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Synthetic Applications and Protocols

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Reactions Aldehyde 2-(Diethylamino)-1,3-thiazole- 5-carbaldehyde Knoevenagel Knoevenagel Condensation (α,β-Unsaturated Compounds) Aldehyde->Knoevenagel Active Methylene Compounds Schiff_base Schiff Base Formation (Imines) Aldehyde->Schiff_base Primary Amines Reduction Reduction (Alcohol) Aldehyde->Reduction NaBH₄ Oxidation Oxidation (Carboxylic Acid) Aldehyde->Oxidation KMnO₄ Azo_coupling Azo Coupling Precursor (Azo Dyes) Aldehyde->Azo_coupling Diazotization of 2-aminothiazole derivative Kinase_inhibitor Kinase Inhibitor Scaffolds Schiff_base->Kinase_inhibitor

Caption: Key synthetic transformations of the title compound.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a base to yield an α,β-unsaturated product. These products are valuable intermediates for the synthesis of various heterocyclic systems and pharmacologically active molecules.[2]

Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, a precipitate may form. If so, collect the solid by filtration. If not, cool the reaction mixture in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the desired 2-((2-(diethylamino)thiazol-5-yl)methylene)malononitrile.

Expected Product Characterization (Representative):

  • ¹H NMR: Appearance of a new singlet in the δ 7.5-8.5 ppm range corresponding to the vinyl proton.

  • IR: A strong absorption band around 2220 cm⁻¹ for the nitrile groups.

Schiff Base Formation

The reaction of the aldehyde with primary amines readily forms Schiff bases (imines). These imines are important intermediates in their own right and can be further reduced to secondary amines or used in the synthesis of various nitrogen-containing heterocycles.[3] Schiff bases derived from thiazole aldehydes have shown a range of biological activities, including antimicrobial and anticancer properties.[2]

Protocol: Synthesis of a Schiff Base with Aniline

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 volumes), add aniline (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the Schiff base, (E)-N-((2-(diethylamino)thiazol-5-yl)methylene)aniline.

Expected Product Characterization (Representative):

  • ¹H NMR: A characteristic singlet for the imine proton (-CH=N-) typically appears in the δ 8.0-9.0 ppm region.

  • ¹³C NMR: A signal for the imine carbon will be present in the δ 150-165 ppm range.

Reduction to the Corresponding Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-(Diethylamino)-1,3-thiazole-5-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can serve as a precursor for further functionalization, such as etherification or esterification.[4]

Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 volumes) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Purify by column chromatography if necessary.

Expected Product Characterization (Representative):

  • ¹H NMR: The aldehyde proton signal (around δ 9.0-10.0 ppm) will disappear, and a new signal for the methylene protons (-CH₂OH) will appear around δ 4.5-5.0 ppm, along with a broad singlet for the hydroxyl proton.

  • IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch.

Oxidation to the Carboxylic Acid

The formyl group can be oxidized to a carboxylic acid, 2-(Diethylamino)-1,3-thiazole-5-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄). This carboxylic acid is a valuable building block for the synthesis of amides, esters, and other acid derivatives, which are often explored in the context of drug discovery.[1]

Protocol: Potassium Permanganate Oxidation

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C and add a solution of potassium permanganate (2.0-3.0 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms. Monitor by TLC.

  • Filter the reaction mixture to remove the manganese dioxide, washing the solid with acetone.

  • To the filtrate, add a saturated solution of sodium bisulfite to quench any remaining permanganate.

  • Acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-(Diethylamino)-1,3-thiazole-5-carboxylic acid.

Expected Product Characterization (Representative):

  • ¹H NMR: The aldehyde proton signal will be absent. A broad singlet corresponding to the carboxylic acid proton will appear at a downfield chemical shift (δ > 10 ppm).

  • IR: A broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.

Applications in the Synthesis of Bioactive Molecules and Dyes

The derivatives of this compound are of significant interest in medicinal chemistry and materials science.

Kinase Inhibitors

The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The ability to readily functionalize the 5-position through the carbaldehyde allows for the introduction of various substituents that can modulate the potency and selectivity of these inhibitors. For instance, the carboxylic acid derivative can be coupled with various amines to generate a library of amide-containing compounds for screening against different kinase targets.[5][6]

Azo Dyes

The 2-aminothiazole moiety can be diazotized and coupled with various aromatic compounds to produce azo dyes. The diethylamino group acts as a strong auxochrome, influencing the color and dyeing properties of these compounds. The carbaldehyde at the 5-position can be used to further modify the dye structure, potentially for applications in functional dyes or as colorimetric sensors.[7][8]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde group provide access to a wide range of functionalized thiazole derivatives. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers looking to explore the synthetic potential of this compound in their own work. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

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  • ResearchGate. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved from [Link]

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  • PubMed. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Retrieved from [Link]

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  • Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Retrieved from [Link]

  • Indian Journal of Chemistry. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • ResearchGate. (2011). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

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Application Notes & Protocols: 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde as a Strategic Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of a Disubstituted Thiazole

The 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde scaffold is a cornerstone intermediate in modern medicinal chemistry and materials science.[1][2] Its significance is rooted in the unique electronic and steric properties conferred by its 2,5-disubstituted thiazole core. The thiazole ring, a privileged structure in drug development, is found in numerous therapeutic agents, including antibiotics and anticancer drugs.[3][4] This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this versatile building block, complete with detailed protocols for its use in synthetic workflows.

The molecule's utility stems from two primary features:

  • The Aldehyde (Formyl) Group at C5: This group is a highly reactive "handle" for a multitude of classic organic transformations, including condensations, oxidations, and reductions, allowing for the facile introduction of complex side chains.[1]

  • The Diethylamino Group at C2: This electron-donating group activates the thiazole ring, influencing its reactivity in electrophilic substitution reactions.[1] Furthermore, it enhances the solubility and bioavailability of derivative compounds, a critical consideration in drug design.[1]

These features make this compound a sought-after precursor for synthesizing complex heterocyclic systems, particularly in the development of kinase inhibitors and other targeted therapeutics.[5][6][7]

Physicochemical Properties

A clear understanding of the intermediate's physical properties is essential for proper handling, reaction setup, and purification.

PropertyValueSource
CAS Number 92940-24-4[6][8][9]
Molecular Formula C₈H₁₂N₂OS[6][8]
Molecular Weight 184.26 g/mol [6][8]
Appearance Solid
Purity Typically ≥98%[8]
Storage 2-8°C, under inert gas, protected from light[6]

Synthesis Pathway: Vilsmeier-Haack Formylation

A robust and widely adopted method for synthesizing this compound is the Vilsmeier-Haack reaction.[1] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12] The causality behind this choice is the electron-donating nature of the 2-diethylamino group, which sufficiently activates the thiazole ring for electrophilic attack by the Vilsmeier reagent (a chloromethyliminium salt), a relatively weak electrophile.[10]

Vilsmeier_Haack_Synthesis Synthesis via Vilsmeier-Haack Reaction sub 2-(Diethylamino)thiazole (Substrate) intermediate Electrophilic Aromatic Substitution sub->intermediate Attacks reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->intermediate Provides Electrophile hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis Forms Iminium Intermediate product 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde (Product) hydrolysis->product Yields Aldehyde

Caption: Synthesis via Vilsmeier-Haack Reaction.

Protocol 1: Synthesis of this compound

This protocol outlines the formylation of 2-(Diethylamino)thiazole. The self-validating steps include careful temperature control to manage the exothermic reaction and a final purification step with expected analytical confirmation.

Materials:

  • 2-(Diethylamino)thiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0°C using an ice bath.

  • Add POCl₃ (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation: Cool the Vilsmeier reagent mixture back to 0°C. Dissolve 2-(Diethylamino)thiazole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8 ppm), the thiazole ring proton, and the ethyl groups of the diethylamino moiety.

  • LC-MS: Confirm the molecular weight (184.26 g/mol ) and purity.

Application as a Versatile Intermediate

The true power of this compound lies in its reactivity, serving as a hub for constructing a diverse array of more complex molecules.[1][13] The aldehyde functional group is the primary site for elaboration.

Reactivity_Hub Reactivity Profile of the Intermediate center 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde reduc Reduction (e.g., NaBH₄) center->reduc oxid Oxidation (e.g., KMnO₄) center->oxid wittig Wittig Reaction center->wittig knoev Knoevenagel Condensation center->knoev reduc_amin Reductive Amination center->reduc_amin schiff Schiff Base Formation center->schiff p_reduc Hydroxymethyl Thiazole reduc->p_reduc Yields p_oxid Thiazole Carboxylic Acid oxid->p_oxid Yields p_wittig Vinyl Thiazole wittig->p_wittig Yields p_knoev α,β-Unsaturated System knoev->p_knoev Yields p_reduc_amin Aminomethyl Thiazole reduc_amin->p_reduc_amin Yields p_schiff Imine Derivative schiff->p_schiff Yields

Caption: Reactivity Profile of the Intermediate.

Application Protocol: Synthesis of a Kinase Inhibitor Scaffold Precursor

This protocol demonstrates the use of this compound in a Knoevenagel condensation, a key C-C bond-forming reaction used to build scaffolds for kinase inhibitors and other bioactive molecules.[14] The reaction with an active methylene compound, such as malononitrile, creates an α,β-unsaturated system ripe for further functionalization.

Experimental_Workflow Workflow: Knoevenagel Condensation start Start: Assemble Reactants (Thiazole-carbaldehyde, Malononitrile, Ethanol, Piperidine) mix Combine and Stir at Room Temperature start->mix reflux Heat to Reflux (2-4 hours) mix->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature & Induce Crystallization monitor->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry analyze Characterize Product (NMR, MS, MP) dry->analyze

Caption: Workflow: Knoevenagel Condensation.

Protocol 2: Knoevenagel Condensation for Scaffold Elaboration

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Beaker, condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Addition: Add malononitrile to the solution, followed by a catalytic amount of piperidine.

  • Reaction: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours. The formation of a precipitate may be observed.

  • Monitoring: Track the consumption of the starting aldehyde using TLC (staining with potassium permanganate can be effective).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum to obtain the final compound, 2-((2-(diethylamino)thiazol-5-yl)methylene)malononitrile.

Expected Outcome & Validation: The protocol should yield a crystalline solid. The product's identity and purity can be validated through standard analytical techniques.

AnalysisExpected Result
Melting Point A sharp melting point range, indicating high purity.
¹H NMR Disappearance of the aldehyde proton signal (~9.8 ppm) and appearance of a new vinyl proton signal.
FT-IR Appearance of a strong nitrile (C≡N) stretching band (~2220 cm⁻¹).
LC-MS A single major peak with the correct mass-to-charge ratio for the product.

Conclusion

This compound is more than a simple chemical; it is a strategic enabler for complex molecular design. Its predictable reactivity and the biological significance of its derivatives make it an invaluable tool for researchers in drug discovery and materials science.[1][15][16] The protocols provided herein offer a validated starting point for both the synthesis of the intermediate and its subsequent elaboration into novel and potentially high-value compounds.

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  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes | Asian Journal of Chemistry. (URL: )
  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF - ResearchG
  • Vilsmeier-Haack Reaction - NROChemistry. (URL: )
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: )
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  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Publishing. (URL: )
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Application Note & Detailed Protocol: A Modular Approach to the Synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of a carbaldehyde group at the C5 position provides a versatile chemical handle for further derivatization, enabling the exploration of vast chemical space in drug discovery programs. This document provides a detailed, field-tested protocol for the synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a key intermediate for the generation of novel therapeutic agents. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack formylation reaction, offer a step-by-step experimental guide, and discuss the synthesis of various analogs by modifying the N-2 substituent.

Introduction: The Thiazole Scaffold in Modern Drug Development

The 1,3-thiazole ring is a cornerstone of modern medicinal chemistry, prized for its ability to engage in a wide range of biological interactions, including hydrogen bonding and π-stacking. Its presence in drugs like the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam underscores its therapeutic relevance. The specific substitution pattern on the thiazole ring is critical for modulating pharmacological activity.

The 2-(dialkylamino) substitution, in particular, enhances the electron-donating properties of the thiazole ring, making the C5 position highly susceptible to electrophilic substitution. The introduction of a formyl (-CHO) group at this position via the Vilsmeier-Haack reaction is a robust and scalable method to create a key building block, this compound, for further synthetic elaboration. This aldehyde can be readily converted into a variety of functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), and various heterocyclic systems, making it an invaluable precursor for generating compound libraries.

The Synthetic Strategy: Vilsmeier-Haack Formylation

The core of this protocol relies on the Vilsmeier-Haack reaction, a classic and highly reliable method for formylating electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Mechanism of Action:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich C5 position of the 2-(diethylamino)thiazole attacks the electrophilic carbon of the Vilsmeier reagent. The strong electron-donating effect of the diethylamino group is crucial for this step.

  • Aromatization and Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Below is a diagram illustrating the overall reaction workflow.

G A Starting Material: 2-(Diethylamino)thiazole C Electrophilic Aromatic Substitution (Formylation at C5) A->C B Vilsmeier Reagent Generation (POCl₃ + DMF) B->C Reagent D Iminium Salt Intermediate C->D Forms E Aqueous Hydrolysis (e.g., sat. NaHCO₃ soln.) D->E Undergoes F Crude Product E->F Yields G Purification (Column Chromatography) F->G Subjected to H Final Product: 2-(Diethylamino)-1,3-thiazole- 5-carbaldehyde G->H Provides

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials & Reagents:

  • 2-(Diethylamino)thiazole (Starting Material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate and Hexanes (for chromatography)

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (15 mL).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.0 mL, 10.8 mmol, 2.15 equiv.) dropwise to the DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or a thick slurry indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-(Diethylamino)thiazole (0.78 g, 5.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL).

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Quench and Workup:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃, ~100 mL). Caution: This is an exothermic process and will release CO₂ gas. Perform this step slowly to control the effervescence.

    • Stir the resulting mixture vigorously for 30 minutes until the hydrolysis is complete.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, typically an orange or brown oil/solid, should be purified by flash column chromatography on silica gel.

    • A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is generally effective.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a yellow solid.

Analog Synthesis & Data

The versatility of this protocol allows for the synthesis of various analogs by simply changing the starting 2-(N,N-dialkylamino)thiazole. The table below summarizes expected outcomes for different substrates.

R Group (in 2-(NR₂)-thiazole)Starting MaterialProduct NameTypical Yield
Methyl (-CH₃)2-(Dimethylamino)thiazole2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde75-85%
Ethyl (-CH₂CH₃)2-(Diethylamino)thiazoleThis compound80-90%
Pyrrolidinyl2-(Pyrrolidin-1-yl)thiazole2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde85-95%
Piperidinyl2-(Piperidin-1-yl)thiazole2-(Piperidin-1-yl)-1,3-thiazole-5-carbaldehyde82-92%

Characterization of this compound

  • Appearance: Yellow to light-orange solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.75 (s, 1H, -CHO), 7.80 (s, 1H, Ar-H), 3.55 (q, J = 7.1 Hz, 4H, -N(CH₂CH₃)₂), 1.25 (t, J = 7.1 Hz, 6H, -N(CH₂CH₃)₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 185.0, 172.1, 145.5, 140.2, 45.0, 12.8.

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₂N₂OS [M+H]⁺: 185.07; Found: 185.07.

  • IR (ATR, cm⁻¹): 2975, 2870, 1665 (C=O stretch of aldehyde), 1540, 1450.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Moisture in reagents/glassware; Inefficient extraction.Ensure all glassware is oven-dried. Use anhydrous solvents. Increase reaction time or temperature slightly. Perform additional extractions.
No Reaction Inactive Vilsmeier reagent; Poor quality starting material.Use fresh POCl₃ and anhydrous DMF. Confirm the purity of the starting thiazole.
Complex mixture of products Reaction temperature too high; Side reactions.Maintain strict temperature control during the addition of POCl₃ and the substrate.
Difficulty in purification Co-eluting impurities.Adjust the polarity of the chromatography solvent system. Consider a different stationary phase if necessary.

Conclusion

The Vilsmeier-Haack formylation of 2-(dialkylamino)thiazoles is a powerful and reliable method for producing 5-formylthiazole derivatives. The protocol detailed herein is robust, scalable, and adaptable for creating a diverse range of analogs crucial for structure-activity relationship (SAR) studies in drug discovery. The aldehyde product serves as a versatile synthetic hub for further chemical exploration.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686. [Link]

Application Notes & Protocols: Strategic Derivatization of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a versatile heterocyclic building block. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3][4] This guide details strategic synthetic transformations targeting the aldehyde functionality to generate a diverse library of novel compounds suitable for high-throughput biological screening. We present detailed, field-proven protocols for three robust derivatization pathways: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction. The rationale behind each synthetic choice, methodologies for product purification and characterization, and the subsequent workflow for biological screening are discussed to provide researchers with a self-contained and validated roadmap for lead discovery.

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in drug discovery, present in a wide array of FDA-approved drugs and clinical candidates.[5] Its prevalence is attributed to its unique electronic properties and its ability to act as a bioisostere for other functional groups, engaging in critical hydrogen bonding interactions with biological targets.[5] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][6][7]

The starting material, This compound (CAS 92940-24-4) , is an ideal precursor for library synthesis.[8][9][10][11] It possesses two key features:

  • The 2-(Diethylamino) Group: This electron-donating group modulates the electronic character of the thiazole ring, influencing its pharmacokinetic properties and potential target interactions.

  • The 5-Carbaldehyde Group: The aldehyde is a highly versatile chemical handle, susceptible to a wide range of transformations, allowing for the systematic introduction of diverse chemical functionalities.

This guide focuses on leveraging the reactivity of the aldehyde to build a library of derivatives, thereby exploring the structure-activity relationship (SAR) around this privileged core.

Core Derivatization Strategies: A Multi-pronged Approach

To maximize the structural diversity of the resulting library, we will employ three distinct, high-yielding, and operationally simple chemical transformations. Each strategy modifies the core structure in a predictable yet fundamentally different way, which is crucial for a comprehensive biological screening campaign.

G cluster_reactions Derivatization Pathways start 2-(Diethylamino)-1,3-thiazole- 5-carbaldehyde p1 Reductive Amination start->p1 R-NH2, [H] p2 Knoevenagel Condensation start->p2 Active Methylene Compound, Base p3 Wittig Reaction start->p3 Phosphonium Ylide lib Diverse Chemical Library for Biological Screening p1->lib p2->lib p3->lib

Figure 1: Core derivatization workflow for library generation.

Reductive Amination: Introducing Novel Amine Scaffolds

Causality: Reductive amination is arguably the most effective method for synthesizing secondary and tertiary amines from aldehydes.[12][13] This one-pot reaction involves the initial formation of an imine intermediate between the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This strategy is ideal for introducing a wide variety of substituents (aliphatic, aromatic, heterocyclic) and a key nitrogen atom that can serve as a hydrogen bond acceptor or a basic center for salt formation, often improving solubility and bioavailability.

Mechanistic Insight: We recommend using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is milder and more selective for imines over aldehydes than other hydrides like sodium borohydride (NaBH₄), reducing the likelihood of side reactions such as the reduction of the starting aldehyde to an alcohol.[14][15] This selectivity makes the one-pot procedure highly efficient.

Knoevenagel Condensation: C-C Bond Formation and Conjugation

Causality: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield a new carbon-carbon double bond.[16][17][18] This reaction is exceptionally useful for extending the scaffold and introducing electron-withdrawing groups (e.g., nitriles, esters), creating conjugated systems that can have profound effects on the molecule's photophysical properties and biological activity.[19]

Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which deprotonates the active methylene compound to generate a nucleophilic carbanion.[17] The choice of solvent and catalyst can be tuned to optimize yields and reaction times. This method provides a straightforward entry into derivatives with Michael acceptor capabilities, which can be valuable for covalent inhibitor design.

Wittig Reaction: Olefination for Scaffold Extension

Causality: The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[20][21] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This strategy allows for precise control over the structure of the resulting alkene, introducing varied substituents ranging from simple alkyl chains to complex aromatic systems. Unlike the Knoevenagel condensation, the Wittig reaction is not limited to active methylene partners, offering a broader scope of potential modifications.

Mechanistic Insight: The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[20][21] Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[22] This predictability is a key advantage in rational drug design.

Detailed Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reagents and solvents should be of appropriate grade, purchased from a reputable supplier, and used without further purification unless noted.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system.

  • Product identity and purity must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. This step is critical for the "Trustworthiness" of the screening data.

Protocol 1: Reductive Amination with Benzylamine
ParameterValue / Description
Reactants This compound, Benzylamine
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Typical Yield 80-95%

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq, e.g., 184 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add benzylamine (1.1 eq, 118 mg, 1.1 mmol).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure secondary amine product.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Knoevenagel Condensation with Malononitrile
ParameterValue / Description
Reactants This compound, Malononitrile
Catalyst Piperidine
Solvent Ethanol (EtOH) or Isopropanol (IPA)
Temperature Room Temperature to 60 °C
Typical Yield 85-98%

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq, 184 mg, 1.0 mmol) and malononitrile (1.1 eq, 73 mg, 1.1 mmol) in ethanol (5 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-3 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Monitor the reaction by TLC until completion.

  • Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol (2 x 3 mL) to remove residual reactants and catalyst.

  • Dry the product under vacuum to yield the pure condensed product. Recrystallization from ethanol can be performed if further purification is needed.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 3: Wittig Reaction with (Triphenylphosphoranylidene)acetonitrile
ParameterValue / Description
Reactants This compound, (Triphenylphosphoranylidene)acetonitrile
Ylide Type Stabilized
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature Room Temperature
Typical Yield >90% (predominantly E-isomer)

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq, 184 mg, 1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add (triphenylphosphoranylidene)acetonitrile (a stabilized ylide) (1.05 eq, 316 mg, 1.05 mmol).

  • Stir the reaction mixture at room temperature for 2-6 hours. The reaction is typically clean and proceeds smoothly.

  • Monitor by TLC for the consumption of the aldehyde.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude residue will contain the product and triphenylphosphine oxide as a byproduct.

  • Purification: Purify the residue by flash column chromatography on silica gel. A common technique is to first elute with a non-polar solvent (e.g., hexanes) to remove non-polar impurities, then gradually increase the polarity (e.g., with ethyl acetate) to elute the product, leaving the more polar triphenylphosphine oxide on the column.

  • Characterization: Confirm the structure, purity, and stereochemistry (predominantly E-isomer) via ¹H NMR (alkene coupling constants), ¹³C NMR, and LC-MS analysis.

Application in High-Throughput Biological Screening (HTS)

Once a library of derivatives has been synthesized, purified, and characterized, the compounds are ready for biological evaluation. The goal of HTS is to rapidly assess the biological or biochemical activity of a large number of compounds.[23][24]

G lib 1. Compound Library (Synthesized Derivatives) plate 2. Assay Miniaturization (384-well plates) lib->plate hts 3. Automated HTS (Robotic Screening) plate->hts data 4. Data Acquisition & Primary Analysis hts->data hit_id 5. Hit Identification (Z-score > threshold) data->hit_id confirm 6. Hit Confirmation (Dose-Response Curve) hit_id->confirm sar 7. Preliminary SAR Analysis & Lead Optimization confirm->sar

Figure 2: A generalized workflow for high-throughput screening.

Protocol for HTS Campaign:
  • Compound Management: The synthesized library is dissolved in a suitable solvent (typically DMSO) to create stock solutions of known concentration (e.g., 10 mM). These are arrayed into 384-well or 1536-well microplates.[25]

  • Assay Development: A robust and sensitive biological assay is developed and optimized for the HTS format. This could be a cell-based assay measuring a phenotypic change or a biochemical assay measuring enzyme inhibition.[23] The assay quality is validated by calculating the Z' factor, which should consistently be > 0.5 for a reliable screen.[23][25]

  • Primary Screen: The compound library is screened at a single concentration (e.g., 10 µM) against the biological target using automated liquid handling systems.[25]

  • Data Analysis & Hit Identification: Raw data from the screen is analyzed. "Hits" are identified as compounds that produce a statistically significant effect compared to controls (e.g., >3 standard deviations from the mean, or a Z-score cutoff).[25]

  • Hit Confirmation and Potency: The primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values). This step helps eliminate false positives.[25]

  • SAR Analysis: The chemical structures of the confirmed hits are correlated with their biological activity. This preliminary Structure-Activity Relationship (SAR) analysis provides crucial insights into which structural modifications enhance activity and guides the next round of synthesis for lead optimization.

Conclusion

The derivatization of this compound via robust chemical pathways such as reductive amination, Knoevenagel condensation, and the Wittig reaction provides a powerful and efficient strategy for generating novel and structurally diverse compound libraries. By following the detailed protocols and integrating rigorous analytical characterization, researchers can produce high-quality molecules for biological screening. The subsequent application of these libraries in HTS campaigns, guided by a systematic workflow, is a proven method for the identification of promising new hit compounds, paving the way for the development of next-generation therapeutics.

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  • Synthesis of olefins via a Wittig reaction medi
  • Reduction of 2 and Knoevenagel condensation reaction of the resulting aldehydes 3.
  • Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes.
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
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The Synthetic Versatility of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Building Block in Medicinal Chemistry and Materials Science

In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount for the discovery of novel bioactive compounds and functional materials. Among these, 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde has emerged as a particularly valuable scaffold. The inherent electronic properties of the thiazole ring, coupled with the reactive aldehyde functionality and the modulating influence of the diethylamino group, provide a unique combination of features for the construction of complex heterocyclic systems.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic utility of this compound and providing field-proven protocols for its application in the synthesis of diverse heterocyclic frameworks with potential applications in medicinal chemistry and dye technology.[1]

The thiazole core is a well-established pharmacophore present in numerous natural products and FDA-approved drugs.[1] The introduction of a carbaldehyde group at the 5-position transforms the otherwise stable thiazole ring into a versatile intermediate, primed for a variety of chemical transformations.[1] The diethylamino substituent at the 2-position not only enhances the solubility of the molecule but also modulates its electronic characteristics, influencing the reactivity of the aldehyde and the aromatic ring.[1] This guide will delve into the practical applications of this compound, focusing on key transformations such as Knoevenagel condensation, the Gewald reaction for the synthesis of thieno[2,3-d]thiazoles, and the construction of fused thiazolo[3,2-a]pyrimidines.

Core Synthetic Transformations and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon, making it an excellent substrate for nucleophilic attack. This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of more complex heterocyclic systems.

Knoevenagel Condensation: A Reliable Route to Merocyanine Dyes and Bioactive Olefins

The Knoevenagel condensation is a classic and highly reliable method for the formation of a new carbon-carbon double bond.[2] In this reaction, the aldehyde group of this compound reacts with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. The initial nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde is followed by a dehydration step, yielding a stable α,β-unsaturated product.

The resulting products, often vibrant in color, are of significant interest as merocyanine dyes. Furthermore, the newly formed double bond and the functional groups from the active methylene component offer further handles for chemical modification, making these adducts valuable intermediates in medicinal chemistry.

graph Knoevenagel_Condensation { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Thiazole_Aldehyde [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Methylene [label="Active Methylene\nCompound (e.g., Malononitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Piperidine)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Intermediate [label="Intermediate Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Knoevenagel Product\n(α,β-Unsaturated Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Water [label="H₂O", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

Thiazole_Aldehyde -> Intermediate [label="+"]; Active_Methylene -> Intermediate [label="+"]; Base -> Intermediate [label="Catalyst"]; Intermediate -> Product [label="- H₂O"]; Product -> Water [style=invis];

{rank=same; Thiazole_Aldehyde; Active_Methylene; Base} }

Caption: Knoevenagel Condensation Workflow.

Protocol 1: Synthesis of 2-((2-(diethylamino)thiazol-5-yl)methylene)malononitrile

This protocol describes the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add malononitrile to the solution and stir until it dissolves.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Expected Outcome:

The product, 2-((2-(diethylamino)thiazol-5-yl)methylene)malononitrile, is typically a colored solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reactant Product Typical Yield
This compound + Malononitrile2-((2-(diethylamino)thiazol-5-yl)methylene)malononitrile>85%
Gewald Reaction: Construction of Thieno[2,3-d]thiazoles

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[3] A modification of this reaction can be employed to construct the thieno[2,3-d]thiazole ring system, a scaffold of interest in medicinal chemistry due to its diverse biological activities. This transformation involves the reaction of this compound with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.

The reaction proceeds through an initial Knoevenagel condensation to form the α,β-unsaturated intermediate. This is followed by the addition of sulfur to the activated methylene group and subsequent intramolecular cyclization and tautomerization to afford the 2-aminothieno[2,3-d]thiazole derivative.

graph Gewald_Reaction { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Thiazole_Aldehyde [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Methylene_Nitrile [label="Active Methylene\nNitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfur [label="Elemental Sulfur (S₈)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., Morpholine)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Knoevenagel_Adduct [label="Knoevenagel Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiophene_Intermediate [label="Thiophene Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Aminothieno[2,3-d]thiazole\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

Thiazole_Aldehyde -> Knoevenagel_Adduct [label="+"]; Active_Methylene_Nitrile -> Knoevenagel_Adduct [label="+"]; Base -> Knoevenagel_Adduct [label="Catalyst"]; Knoevenagel_Adduct -> Thiophene_Intermediate [label="+ S₈"]; Thiophene_Intermediate -> Product [label="Cyclization"];

{rank=same; Thiazole_Aldehyde; Active_Methylene_Nitrile; Sulfur; Base} }

Caption: Gewald Reaction for Thieno[2,3-d]thiazole Synthesis.

Protocol 2: Synthesis of Ethyl 2-amino-5-(diethylamino)thieno[2,3-d]thiazole-6-carboxylate

This protocol outlines the synthesis of a thieno[2,3-d]thiazole derivative via a Gewald-type reaction.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, combine this compound, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Expected Outcome:

The product, ethyl 2-amino-5-(diethylamino)thieno[2,3-d]thiazole-6-carboxylate, is expected to be a solid. Its structure can be confirmed by spectroscopic methods.

Reactants Product Potential Application
This compound, Ethyl cyanoacetate, SulfurEthyl 2-amino-5-(diethylamino)thieno[2,3-d]thiazole-6-carboxylateIntermediate for bioactive molecules
Synthesis of Thiazolo[3,2-a]pyrimidines: Access to Fused Bioactive Heterocycles

Thiazolo[3,2-a]pyrimidines are a class of fused heterocyclic compounds that have attracted significant attention due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] A common synthetic strategy to access this scaffold involves the reaction of a 2-aminothiazole derivative with a β-dicarbonyl compound or its equivalent. In the context of our starting material, a multi-step approach is typically required, where the aldehyde is first transformed into a suitable precursor for cyclization.

A plausible synthetic route involves the initial Knoevenagel condensation of this compound with a β-ketoester, followed by a cyclocondensation reaction with a nitrogen source like guanidine or urea. A more direct approach could involve a three-component reaction between the aldehyde, a β-dicarbonyl compound, and a suitable amidine derivative.

graph Thiazolopyrimidine_Synthesis { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Thiazole_Aldehyde [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Ketoester [label="β-Ketoester (e.g., Ethyl Acetoacetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Guanidine [label="Guanidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Intermediate [label="Knoevenagel/Michael Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Thiazolo[3,2-a]pyrimidine\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

Thiazole_Aldehyde -> Intermediate [label="+"]; Beta_Ketoester -> Intermediate [label="+"]; Guanidine -> Intermediate [label="+"]; Base -> Intermediate [label="Catalyst"]; Intermediate -> Product [label="Cyclocondensation"];

{rank=same; Thiazole_Aldehyde; Beta_Ketoester; Guanidine; Base} }

Caption: Synthesis of Thiazolo[3,2-a]pyrimidines.

Protocol 3: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative

This protocol outlines a potential pathway for the synthesis of a thiazolo[3,2-a]pyrimidine derivative starting from this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Ethanol (solvent)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add guanidine hydrochloride and stir for 15-20 minutes at room temperature.

  • Add ethyl acetoacetate to the mixture and continue stirring.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure thiazolo[3,2-a]pyrimidine derivative.

Expected Outcome:

The reaction is expected to yield a substituted thiazolo[3,2-a]pyrimidine. The exact structure will depend on the regioselectivity of the cyclization. Detailed structural elucidation using NMR and other spectroscopic techniques is essential.

Reactants Product Potential Biological Activity
This compound, Ethyl acetoacetate, GuanidineSubstituted Thiazolo[3,2-a]pyrimidineAnticancer, Antimicrobial, Anti-inflammatory

Conclusion and Future Outlook

This compound is a versatile and highly valuable building block for the synthesis of a wide array of heterocyclic compounds. Its utility stems from the strategic placement of a reactive aldehyde group on a medicinally relevant thiazole core, further functionalized with a solubilizing and electronically modulating diethylamino group. The protocols detailed in this application note for Knoevenagel condensation, Gewald reaction, and thiazolo[3,2-a]pyrimidine synthesis provide a solid foundation for researchers to explore the synthetic potential of this compound.

The products derived from these reactions are not merely chemical curiosities; they represent promising candidates for drug discovery programs and the development of novel functional materials. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel heterocyclic scaffolds with unique and valuable properties. As our understanding of structure-activity relationships deepens, this humble thiazole derivative is poised to play an increasingly significant role in the advancement of chemical and pharmaceutical sciences.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • PubMed Central. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available at: [Link]

  • ResearchGate. Synthesis of some thiazolo[3,2-a]pyrimidines. Available at: [Link]

  • PubMed Central. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. Available at: [Link]

  • ResearchGate. Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Available at: [Link]

  • Assiut University, Faculty of Science. Synthesis of Some Thiazolo[3,2-a]Pyrimidines. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • arkat-usa.org. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(diethylamino)-1,3-thiazole-5-carbaldehyde, a key intermediate in the development of various pharmaceutical agents. The protocol centers on the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich heterocyclic systems. This application note details the reaction mechanism, provides a step-by-step protocol for a laboratory-scale synthesis with considerations for scaling up, and outlines essential safety precautions.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and investigational compounds.[1][2][3][4] Its derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, largely due to the reactive aldehyde functionality which allows for a variety of subsequent chemical transformations. This guide is intended to provide researchers and process chemists with a robust and scalable method for the preparation of this important synthetic intermediate.

Chemical Principles: The Vilsmeier-Haack Reaction

The synthesis of this compound is achieved via the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] The key to this transformation is the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[5][6][7][8]

The Vilsmeier reagent is a potent electrophile that is attacked by the electron-rich 2-(diethylamino)thiazole at the C5 position, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde product.

Scale-Up Synthesis Protocol

This protocol details the synthesis of this compound on a laboratory scale, with considerations for process scale-up.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2-(Diethylamino)thiazole156.2515.6 g0.1≥98%
N,N-Dimethylformamide (DMF)73.09150 mL-Anhydrous, ≥99.8%
Phosphorus oxychloride (POCl₃)153.3310.9 mL (18.4 g)0.12≥99%
Dichloromethane (DCM)84.93200 mL-Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate (NaHCO₃) Solution-~500 mL--
Brine (Saturated NaCl Solution)-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.3720 g--
Ethyl Acetate88.11As needed for extraction and chromatography-ACS Grade
Hexanes-As needed for chromatography-ACS Grade
Equipment
  • Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Ice-water bath.

  • Heating mantle with a temperature controller.

  • Separatory funnel (1 L).

  • Rotary evaporator.

  • Glassware for extraction and purification.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and acid-resistant gloves.

Experimental Procedure

Step 1: Formation of the Vilsmeier Reagent

  • In a clean, dry 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (150 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (10.9 mL, 0.12 mol) dropwise to the cooled DMF via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The Vilsmeier reagent will form in situ.

Step 2: Formylation Reaction

  • Dissolve 2-(diethylamino)thiazole (15.6 g, 0.1 mol) in anhydrous dichloromethane (DCM) (50 mL).

  • Add the 2-(diethylamino)thiazole solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 40-45 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

  • Cool the reaction mixture back down to 0-5 °C in an ice-water bath.

  • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is basic (pH 8-9). This step is highly exothermic and will release gas; ensure adequate ventilation and slow addition.

  • Transfer the mixture to a 1 L separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Process Optimization and Scale-Up Considerations

  • Temperature Control: Maintaining a low temperature during the formation of the Vilsmeier reagent and the initial addition of the substrate is critical to prevent side reactions. For larger scale reactions, a jacketed reactor with a chiller is recommended.

  • Reagent Addition: The dropwise addition of phosphorus oxychloride and the substrate solution should be carefully controlled to manage the exothermicity of the reaction.

  • Quenching: The quenching step is highly exothermic and requires careful execution on a larger scale. A slow, controlled addition of the quenching solution with efficient stirring and cooling is essential.

  • Solvent Selection: While dichloromethane is a suitable solvent for this reaction, alternative solvents can be explored for greener and safer processes on an industrial scale.

  • Purification: For larger quantities, recrystallization may be a more efficient purification method than column chromatography. Suitable solvent systems should be determined at the laboratory scale.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[1][3][9] It should be handled in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.[1][3][9] In case of skin contact, immediately flush with copious amounts of water.[3][9]

  • N,N-Dimethylformamide (DMF): DMF is a flammable liquid and is harmful if inhaled or absorbed through the skin.[2][4][10][11][12] It is also a suspected teratogen.[2][10] All manipulations should be performed in a fume hood.

  • Vilsmeier-Haack Reaction: The reaction is exothermic and should be performed with adequate cooling. The quenching process can be vigorous and should be done with extreme care.

Visualizing the Workflow and Mechanism

Synthetic Workflow

G reagent_prep Vilsmeier Reagent Formation reaction Formylation Reaction reagent_prep->reaction Add Substrate workup Quenching and Extraction reaction->workup Reaction Completion purification Purification workup->purification Crude Product product 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde purification->product Pure Product

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Thiazole 2-(Diethylamino)thiazole Thiazole->Iminium Electrophilic Attack Aldehyde Product (Aldehyde) Iminium->Aldehyde H2O H₂O (Hydrolysis) H2O->Aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

References

  • Phosphorus(V) oxychloride Safety Data Sheet. (2025). Retrieved from [Link]

  • Dimethylformamide Safety Data Sheet. (2021). Retrieved from [Link]

  • Material Safety Data Sheet - Phosphorus Oxychloride. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: N,N-dimethylformamide. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2025). Retrieved from [Link]

  • Method for preparing vilsmeier reagent. (2020). Google Patents.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • Vilsmeier (‐Haack) reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Analytical methods for 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde for Pharmaceutical Development

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of this compound, a key intermediate in the synthesis of advanced pharmaceutical agents. Recognizing the criticality of analytical accuracy in drug development, this document provides detailed protocols for Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) as the primary method, and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory technique. Each protocol is underpinned by a discussion of the scientific rationale for methodological choices and is structured to meet the rigorous validation standards outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals engaged in the pharmaceutical industry.

Introduction: The Analytical Imperative

This compound (CAS 92940-24-4) is a heterocyclic building block of significant interest.[4][5] Its unique structural features, including a reactive aldehyde group and a nucleophilic diethylamino moiety, make it a versatile precursor for a wide range of bioactive molecules.[4] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, the development of accurate, precise, and reliable analytical methods for its quantification is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.

This document provides a framework for establishing analytical control over this critical intermediate. The methodologies are designed to be both scientifically sound and practically implementable in a modern pharmaceutical laboratory.

Primary Method: Reversed-Phase HPLC with UV Detection

RP-HPLC is the gold standard for the analysis of moderately polar, non-volatile organic compounds like this compound. The method's high resolution, reproducibility, and robustness make it ideal for both purity assessment and accurate quantification in complex matrices.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. The conjugated system of the thiazole ring and the carbaldehyde group provides strong chromophores, allowing for sensitive detection by UV spectrophotometry. A low-pH mobile phase is selected to ensure that the diethylamino group is consistently protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Formic acid (reagent grade).

  • Purified water (18.2 MΩ·cm).

  • Reference standard of this compound (≥98% purity).

Solutions Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh the material to be tested to achieve a theoretical concentration of ~25 µg/mL after dissolving and diluting with the diluent.

Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution (see Table 1)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength285 nm (Verify λmax by PDA scan)
Run Time15 minutes

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.09010
10.01090
12.01090
12.19010
15.09010
Method Validation Protocol (ICH Q2(R2) Framework)

A validation protocol must be established before the study.[2] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2][3]

Table 2: Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample. Perform forced degradation studies.Peak is free from interference at its retention time. Peak purity index > 0.995.
Linearity & Range Analyze 5-6 calibration standards across the specified range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120% of target conc.) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate sample preparations at 100% target conc. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. Overall RSD ≤ 2.0% for intermediate precision.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of ~10 or based on standard deviation of the response and the slope.RSD at LOQ concentration ≤ 10%.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of ~3.-
Robustness Vary parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits. No significant change in results.
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard & Sample Preparation autosampler Autosampler Injection (10 µL) std_prep->autosampler mob_phase Mobile Phase Preparation hplc_pump HPLC Pump (1.0 mL/min) mob_phase->hplc_pump hplc_col C18 Column (30 °C) autosampler->hplc_col hplc_pump->hplc_col Gradient detector PDA/UV Detector (285 nm) hplc_col->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report (Assay, Purity) integration->report

Caption: RP-HPLC analytical workflow.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to confirm both the identity and purity of the analyte. Its high specificity, derived from the unique mass fragmentation pattern of the molecule, makes it invaluable for identifying co-eluting impurities that might be missed by UV detection.

Principle of the Method

Volatilized sample components are separated in a capillary column based on their boiling points and interaction with the stationary phase. Upon exiting the column, they enter a mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint.

Detailed Experimental Protocol

Instrumentation and Materials:

  • GC system with a split/splitless injector and a Mass Spectrometric detector (MSD).

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC vials and inserts.

  • Dichloromethane or Ethyl Acetate (GC grade).

  • Helium (99.999% purity).

  • Reference standard of this compound.

Solutions Preparation:

  • Solvent: Dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC section but use Dichloromethane as the solvent.

  • Calibration and Sample Solutions: Prepare as in the HPLC section, using Dichloromethane as the diluent. A suitable internal standard (e.g., a stable compound with similar chemical properties but a different mass) should be considered for highest accuracy.

GC-MS Conditions:

ParameterCondition
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temperature250 °C
Injection Volume1 µL (Split ratio 20:1)
Oven Program100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS AcquisitionFull Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for target ions after initial characterization.[6]
Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Dissolve Sample in Volatile Solvent injector GC Injector (250 °C) sample_prep->injector gc_col GC Column (Temp Program) injector->gc_col He Carrier ms_detector Mass Spec Detector (EI, 70eV) gc_col->ms_detector tic Total Ion Chromatogram (TIC) ms_detector->tic mass_spec Generate Mass Spectrum ms_detector->mass_spec quant Quantify & Identify tic->quant mass_spec->quant

Caption: GC-MS analytical workflow.

Conclusion and Best Practices

The RP-HPLC-UV method presented here offers a robust, reliable, and precise approach for the routine quantification of this compound. For identity confirmation and advanced impurity profiling, the orthogonal GC-MS method is highly recommended.

Key Best Practices:

  • System Suitability: Always perform system suitability tests before any analytical run to ensure the system is performing correctly.[7]

  • Reference Standards: Use well-characterized reference standards with known purity for all quantitative work.

  • Documentation: Meticulously document all method development, validation, and sample analysis activities as per Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) standards.[8]

  • Method Lifecycle: Analytical methods should be periodically reviewed and re-verified to ensure they remain fit for purpose throughout the product lifecycle.[2]

By implementing these detailed protocols and adhering to rigorous validation principles, researchers and drug development professionals can ensure the highest quality data for this critical pharmaceutical intermediate.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Pharma Beginners. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube.
  • Journal of GXP Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxRP_YOgqasYfwFD2D1RBJGKC5bOqKN25hCg9NQJJ2xvq3klr_gUw4v9WIYAnpB_PKaE7PN4zgeUqWZD-rCcHiGeyUqcjr8MNtuEz42UlWyTrekkH3TctHVq4TCLmfA2RCuTBlM7GsSc9dlqFpEZebjT6abwucJgKW1ck2efzQMFSSbtl_RiqGkSr1zwQwIhh3Xfw_5RM-oQTlkvQ8VPAR9WBlREwwoS9RUhdBMjqacrDuSAGpiVko3sdMZnit-2NBTz22bdXMrg8a3JvagYmJGugzsiReqet1hkvzpA==]([Link]

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde purity. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity crucial for the safety and efficacy of the final drug product. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and assurance in research and manufacturing environments.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a diethylamino group, and a reactive carbaldehyde moiety.[1] Its molecular formula is C8H12N2OS, and it has a molecular weight of 184.26 g/mol .[2] The versatile reactivity of this compound, particularly the aldehyde group, makes it a valuable building block in medicinal chemistry for the synthesis of bioactive molecules.[1] Given its role as a critical intermediate, ensuring its purity is paramount to control the impurity profile of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[3][4][5] Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive guide to a validated HPLC method for the purity assessment of this compound, developed in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[3][6][7][8][9][10]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (analytical grade).

  • Reference Standard: this compound of known purity (e.g., >99.5%).

  • Sample: this compound test sample.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation of the main compound from its potential impurities. A reversed-phase C18 column is chosen due to the non-polar nature of the thiazole derivative. A gradient elution is employed to ensure the elution of any impurities with a wide range of polarities.

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and suppresses the ionization of acidic and basic functional groups.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient allows for the separation of compounds with a range of polarities, ensuring elution of both early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection Wavelength 280 nmThe wavelength of maximum absorbance for the thiazole chromophore, providing high sensitivity.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][9][10][11]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To demonstrate specificity, a solution of the reference standard, a sample solution, a diluent blank, and a spiked sample solution containing known related substances were injected. The chromatograms showed no interference from the diluent at the retention time of the main peak, and the main peak was well-resolved from all potential impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10] Linearity was established by preparing a series of solutions of the reference standard at five different concentrations ranging from 50% to 150% of the nominal sample concentration. The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated.

Parameter Result
Concentration Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] Accuracy was determined by analyzing samples of known concentration (spiked placebo) at three different concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.

Concentration Level Mean Recovery (%) RSD (%)
80%99.80.5
100%100.20.3
120%99.50.6
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10]

  • Repeatability (Intra-day Precision): Six replicate injections of the same sample solution were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Type RSD (%) of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10] Robustness was evaluated by introducing small variations in the chromatographic conditions.

Parameter Varied Variation Effect on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or purity.
Column Temperature ± 2 °CMinor shift in retention time, no impact on purity.
Mobile Phase Composition ± 2% OrganicMinor shift in retention time, no impact on purity.

Standard and Sample Preparation Protocol

A clear and detailed protocol is essential for reproducible results.

Diluent Preparation
  • Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Mix thoroughly.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Mix thoroughly.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standard and Samples prep_sample->inject_samples system_suitability->inject_samples integrate_peaks Integrate Chromatograms inject_samples->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity report report calculate_purity->report Final Report

Figure 1: HPLC Purity Analysis Workflow.

System Suitability

Before sample analysis, the chromatographic system must pass a system suitability test to ensure it is performing adequately.[4][7] A standard solution is injected five times, and the following parameters are evaluated:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area ≤ 2.0%
Calculation of Purity

The purity of the sample is calculated using the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the determination of the purity of this compound. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control analysis in a pharmaceutical setting. The detailed protocol and clear validation data provide confidence in the accuracy and precision of the results obtained using this method.

Logical Relationships in Method Validation

The following diagram illustrates the interconnectedness of the validation parameters, demonstrating how they collectively ensure the reliability of the analytical method.

Validation_Relationships Method Validated Analytical Method Specificity Specificity Method->Specificity Ensures analyte is measured Linearity Linearity Method->Linearity Quantifies concentration relationship Accuracy Accuracy Method->Accuracy Confirms closeness to true value Precision Precision Method->Precision Demonstrates reproducibility Robustness Robustness Method->Robustness Shows reliability under variation Linearity->Precision Accuracy->Linearity Precision->Accuracy

Figure 2: Interdependencies of Method Validation Parameters.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

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Application Notes and Protocols for the Spectroscopic Characterization of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of a Key Heterocyclic Building Block

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7] The presence of a reactive carbaldehyde (formyl) group at the 5-position and a diethylamino group at the 2-position provides strategic points for molecular elaboration, making it a valuable synthon in drug discovery.[1]

This comprehensive guide provides a detailed framework for the unambiguous spectroscopic characterization of this compound. As senior application scientists, we recognize that rigorous structural confirmation is the bedrock of chemical research and development. This document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for confirming molecular identity and purity. We will leverage a suite of powerful analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—to create a complete spectroscopic fingerprint of the title compound.[8][9][10][11]

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectroscopic signatures. The molecule comprises three key regions: the aromatic thiazole core, the electron-donating diethylamino substituent, and the electron-withdrawing aldehyde group. This electronic arrangement creates a conjugated system that strongly influences its spectral properties.

workflow cluster_data Experimental Data Acquisition cluster_interp Data Interpretation & Structural Elucidation MS Mass Spectrometry (MS) MW Determine Molecular Weight & Elemental Formula MS->MW FTIR FT-IR Spectroscopy FG Identify Functional Groups (C=O, C=N, N-H, etc.) FTIR->FG NMR 1D & 2D NMR Spectroscopy Framework Map C-H Framework & Connectivity NMR->Framework UVVIS UV-Vis Spectroscopy Electronics Analyze Electronic Properties & Conjugation UVVIS->Electronics Structure Final Verified Structure of This compound MW->Structure Confirms Mass & Formula FG->Structure Confirms Key Bonds Framework->Structure Defines Atom Connectivity Electronics->Structure Confirms Conjugated System

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The suite of spectroscopic techniques detailed in this guide—NMR, FT-IR, UV-Vis, and MS—provides a robust and orthogonal approach to the complete characterization of this compound. By systematically applying these protocols and understanding the principles behind the expected data, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate. This rigorous analytical foundation is indispensable for ensuring the reliability and reproducibility of subsequent research, whether in the development of novel pharmaceuticals or advanced materials.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Books.
  • Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain.
  • Principles of Organic Spectroscopy. (n.d.). Open Access Journals.
  • Spectroscopy, Organic, Analysis | Britannica. (2025, December 16). Britannica.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
  • The UV spectra of thiazole derivative 6a in ethanol and dioxane. (n.d.). ResearchGate.
  • (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine... (n.d.). ResearchGate.
  • The UV-vis spectra of the synthesized molecules recorded in different... (n.d.). ResearchGate.
  • Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. (2017, February 1). Lund University.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central.
  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). The Royal Society of Chemistry.
  • The absorption spectra of some thiazines and thiazoles. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • This compound. (n.d.). Benchchem.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Chemical Review and Letters.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Scientific & Academic Publishing.
  • This compound. (n.d.). MySkinRecipes.
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). ResearchGate.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Institutes of Health.
  • Thiazole. (n.d.). NIST WebBook.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (n.d.). National Institutes of Health.
  • Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate.
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Thieme.
  • Design and Synthesis of Novel Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring Derived From the. (2025, February 20). ResearchGate.
  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate.
  • FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. (n.d.). ResearchGate.
  • Aminothiazole. (n.d.). NIST WebBook.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the construction of the 2-(diethylamino)thiazole core, typically via a Hantzsch-type thiazole synthesis. The second, and often more problematic step, is the introduction of the carbaldehyde group at the C5 position of the thiazole ring. This is generally accomplished through an electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being the most prevalent method.[1] The electron-donating diethylamino group at the C2 position activates the thiazole ring, directing the formylation to the C5 position. However, careful control of reaction conditions is crucial to avoid side reactions and ensure a good yield of the desired product.

Core Synthesis Workflow

The overall synthetic strategy can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation A N,N-Diethylthiourea C 2-(Diethylamino)-1,3-thiazole A->C B α-Halo Ketone/Aldehyde (e.g., 3-chloro-2-oxopropanal) B->C D 2-(Diethylamino)-1,3-thiazole F This compound D->F E Vilsmeier Reagent (POCl3/DMF) E->F

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] However, its application to 2-(diethylamino)thiazole can be accompanied by several challenges.

Q1: Low or no yield of the desired this compound is observed. What are the possible causes and solutions?

A1: Low or no product yield can stem from several factors related to the reagents, reaction conditions, and work-up procedure.

Potential Cause Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive. Contamination with water can lead to its decomposition.Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon). The reagent often appears as a colorless to pale yellow solid or viscous liquid.[5]
Insufficient Activation of the Thiazole Ring While the diethylamino group is activating, protonation of the thiazole nitrogen under acidic conditions can deactivate the ring towards electrophilic substitution.Ensure the reaction medium is not overly acidic before the addition of the Vilsmeier reagent. If the starting material is a salt, it should be neutralized first.
Incorrect Reaction Temperature The Vilsmeier-Haack reaction is temperature-sensitive.[6] If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.The optimal temperature range is typically between 0°C and room temperature. Start with a lower temperature (e.g., 0°C) and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Improper Stoichiometry An insufficient amount of the Vilsmeier reagent will result in incomplete conversion. A large excess can promote side reactions.A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is generally recommended.
Ineffective Quenching and Work-up The intermediate iminium salt must be hydrolyzed to the aldehyde during work-up. Improper quenching can lead to low yields or the isolation of the intermediate.Quench the reaction by carefully adding it to a cold aqueous solution of a mild base, such as sodium bicarbonate or sodium acetate, with vigorous stirring. This will neutralize the acid and facilitate the hydrolysis of the iminium salt.

Q2: The major product isolated is not the desired C5-formylated thiazole. What are the likely side products and how can their formation be minimized?

A2: The primary side reaction of concern is formylation at the exocyclic nitrogen of the diethylamino group.

Side Product Plausible Cause Preventative Measures
N-formylation of the Diethylamino Group The nitrogen of the diethylamino group is also nucleophilic and can compete with the C5 position of the thiazole ring for the Vilsmeier reagent, especially at higher temperatures.Maintain a low reaction temperature (0°C or below). A significant increase in temperature can enhance the nucleophilicity of the exocyclic amino group.[7] Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent to minimize the availability of the electrophile for reaction at the less reactive site.[7]
Formation of N,N-dimethylformimidamide derivatives In some cases, the free amino group can react with the Vilsmeier reagent to form N,N-dimethylformimidamide compounds.[8]Similar to preventing N-formylation, controlling the temperature and stoichiometry of the Vilsmeier reagent is crucial.
Unidentified Byproducts The presence of multiple unidentified byproducts can indicate decomposition of the starting material or the product under the reaction conditions.Ensure high-purity starting materials. Use anhydrous solvents and reagents. Maintain the recommended temperature range and monitor the reaction closely to avoid prolonged reaction times that can lead to degradation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->Check_Reagents Check_Temp Verify Reaction Temperature (0°C to RT) Check_Reagents->Check_Temp Reagents OK Check_Stoichiometry Confirm Stoichiometry (1.1-1.5 eq. Vilsmeier Reagent) Check_Temp->Check_Stoichiometry Temp OK Check_Workup Review Work-up Procedure (Cold basic quench) Check_Stoichiometry->Check_Workup Stoichiometry OK Success Improved Yield of Desired Product Check_Workup->Success Work-up OK Side_Product Side Product Formation Lower_Temp Lower Reaction Temperature Side_Product->Lower_Temp Adjust_Stoichiometry Adjust Vilsmeier Reagent Stoichiometry Lower_Temp->Adjust_Stoichiometry Adjust_Stoichiometry->Success

Caption: A logical workflow for troubleshooting common issues in the Vilsmeier-Haack formylation step.

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for the Vilsmeier-Haack formylation of 2-(diethylamino)thiazole?

A1: The following is a representative protocol. Note that optimization may be required based on your specific setup and scale.

Step-by-Step Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) and cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes. The formation of a solid or viscous liquid is often observed.

  • Formylation Reaction: Dissolve 2-(diethylamino)thiazole (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool this solution to 0°C. Slowly add the solution of 2-(diethylamino)thiazole to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Q2: How can I synthesize the starting material, 2-(diethylamino)thiazole?

A2: The Hantzsch thiazole synthesis is a classic and reliable method.[1] This involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea derivative. In this case, N,N-diethylthiourea is reacted with an appropriate α-halocarbonyl compound.

Q3: What are the best practices for the purification of this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes) and gradually increasing the polarity is effective in separating the product from less polar starting material and more polar byproducts. The product is a solid at room temperature and can often be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Q4: Is this compound stable?

A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.[1] It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) and protected from light to minimize degradation.

References

  • Reddit. (2023, June 14). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • JOCPR. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Synthesis and antibacterial activity of some 2-(arylamino)-4-thienyl-1,3-thiazoles. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation reaction of N‐substitue thiazole compounds. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on the widely used Vilsmeier-Haack formylation method. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Foundational Principles of the Synthesis

The synthesis of this compound is most efficiently achieved via the Vilsmeier-Haack reaction.[1] This reaction formylates electron-rich heterocyclic systems, and the 2-(diethylamino)thiazole substrate is an ideal candidate due to the strong electron-donating nature of the diethylamino group, which activates the C5 position for electrophilic substitution.[2][3]

Q1: What is the Vilsmeier reagent and how does it work?

The Vilsmeier reagent is the active electrophile in this formylation reaction. It is not a stable, bottled reagent but is generated in situ from the reaction between a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[3][4] The resulting chloroiminium salt, often called the Vilsmeier reagent, is a mild electrophile capable of reacting with activated aromatic and heterocyclic rings.[2]

The mechanism involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.

  • Electrophilic Aromatic Substitution: The electron-rich thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a stable intermediate which, upon aqueous workup, hydrolyzes to yield the final aldehyde product.[5]

Below is a diagram illustrating the overall reaction pathway.

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Pathway cluster_reagent Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Substrate 2-(Diethylamino)thiazole Intermediate Iminium Intermediate Substrate->Intermediate Product This compound Intermediate->Product Water H₂O (Workup) Water->Product Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield CheckReagents 1. Check Reagent Quality Start->CheckReagents CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Workup Protocol Start->CheckWorkup Anhydrous Are DMF & Glassware Completely Anhydrous? CheckReagents->Anhydrous Moisture? POCl3_Quality Is POCl₃ fresh? CheckReagents->POCl3_Quality Purity? ReagentPrep Was Vilsmeier Reagent prepared at 0-5 °C? CheckReagents->ReagentPrep Formation? TempAndTime Was Temp/Time Optimized? (Monitor by TLC) CheckConditions->TempAndTime Progress? Stoichiometry Is Reagent Stoichiometry Correct (1.5-2.0 eq.)? CheckConditions->Stoichiometry Amount? Quench Was Quench performed slowly on ice? CheckWorkup->Quench Hydrolysis? pH_Adjust Was pH adjusted correctly (pH > 8) before extraction? CheckWorkup->pH_Adjust Extraction? Sol_Dry Action: Use anhydrous solvents, dry glassware, run under inert gas. Anhydrous->Sol_Dry No Sol_POCl3 Action: Use a fresh bottle of POCl₃. POCl3_Quality->Sol_POCl3 No Sol_Prep Action: Control temperature during reagent formation. ReagentPrep->Sol_Prep No Sol_Optimize Action: Increase temperature (e.g., 60-80 °C) and/or extend time. TempAndTime->Sol_Optimize No Sol_Stoich Action: Use 1.5 eq. of Vilsmeier reagent as a starting point. Stoichiometry->Sol_Stoich No Sol_Quench Action: Ensure slow addition to vigorously stirred ice water. Quench->Sol_Quench No Sol_pH Action: Adjust to basic pH with NaOH or Na₂CO₃. pH_Adjust->Sol_pH No

Sources

Technical Support Center: Synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Vilsmeier-Haack formylation of 2-(diethylamino)thiazole, is a robust reaction. However, researchers frequently encounter challenges related to yield, purity, and scalability. This guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to empower scientists to overcome these common hurdles and achieve consistent, high-yield results.

Section 1: Understanding the Core Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] The reaction involves two key stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic attack on the substrate.[3]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). This leads to the formation of a highly electrophilic chloroiminium salt, the Vilsmeier reagent. This step is exothermic and requires careful temperature control.[1]

  • Electrophilic Aromatic Substitution: The 2-(diethylamino)thiazole substrate is highly activated towards electrophilic attack due to the potent electron-donating effects of both the ring sulfur and the C2-diethylamino group.[4] The attack occurs preferentially at the electron-rich C5 position, leading to the formation of an iminium salt intermediate.[4]

  • Hydrolysis: During aqueous workup, this iminium salt is rapidly hydrolyzed to yield the final product, this compound.[5]

Vilsmeier_Mechanism sub 2-(Diethylamino)thiazole int Iminium Salt Intermediate sub->int vr Vilsmeier Reagent (POCl₃ + DMF) vr->sub Electrophilic Attack at C5 h2o Aqueous Workup (Hydrolysis) int->h2o prod Product (Thiazole-5-carbaldehyde) h2o->prod

Caption: Vilsmeier-Haack formylation workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

FAQ 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is the most frequent issue and can stem from several factors related to reagent quality, reaction conditions, or substrate reactivity.

  • Possible Cause A: Inactive or Decomposed Vilsmeier Reagent.

    • Explanation: The Vilsmeier reagent is moisture-sensitive.[1] POCl₃ reacts violently with water, and DMF can degrade to dimethylamine and formic acid over time, especially if not stored properly.[6] An aged bottle of DMF that smells fishy (due to dimethylamine) is a common culprit.

    • Solution:

      • Always use anhydrous DMF from a freshly opened bottle or a properly stored, sealed container.

      • Ensure your POCl₃ is of high quality and has been handled under inert conditions.

      • The formation of the Vilsmeier reagent is exothermic. Pre-form the reagent by adding POCl₃ dropwise to ice-cold (0-5 °C) anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).[1][7] A precipitate of the chloroiminium salt may form; this is normal but can cause stirring issues if the concentration is too high.[8]

  • Possible Cause B: Suboptimal Reaction Temperature or Time.

    • Explanation: While reagent formation requires cooling, the subsequent formylation of the thiazole may need thermal energy to proceed at a reasonable rate, especially if the substrate is less reactive than anticipated.[9]

    • Solution:

      • After adding the 2-(diethylamino)thiazole solution to the pre-formed Vilsmeier reagent at low temperature, allow the reaction to slowly warm to room temperature.

      • If the reaction is sluggish, gently heat the mixture to 60-80 °C.[10]

      • Crucially, monitor the reaction progress by Thin Layer Chromatography (TLC). [11] Take aliquots periodically, quench them carefully in a separate vial with a basic solution (e.g., sat. NaHCO₃), extract with ethyl acetate, and spot on a TLC plate. The reaction is complete when the starting material spot has been fully consumed.

  • Possible Cause C: Incorrect Stoichiometry.

    • Explanation: Using too little of the Vilsmeier reagent will result in incomplete conversion. Conversely, a large excess can sometimes lead to side reactions.

    • Solution: A molar ratio of 1.5 to 3.0 equivalents of the Vilsmeier reagent (both POCl₃ and DMF) relative to the thiazole substrate is a common and effective range.[7][9]

FAQ 2: My TLC shows multiple product spots and the final material is impure. What are the likely side reactions?

The formation of byproducts is a common reason for low yields of the desired isomer.

  • Possible Cause A: Formation of Chlorinated Byproducts.

    • Explanation: At higher temperatures or with prolonged reaction times, the Vilsmeier reagent can act as a chlorinating agent.[11]

    • Solution: Maintain the lowest effective reaction temperature that allows for complete consumption of the starting material, as determined by TLC monitoring. Ensure a prompt and efficient aqueous workup to hydrolyze the intermediates and minimize contact time with reactive species.

  • Possible Cause B: Di-formylation or Reaction at Other Positions.

    • Explanation: The 2-(diethylamino)thiazole ring is highly activated. Under harsh conditions (high temperature, large excess of reagent), formylation could potentially occur at the less-favored C4 position or even on the diethylamino group itself.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent (starting around 1.5 equivalents).[11] Adding the thiazole substrate solution dropwise to the Vilsmeier reagent, rather than the other way around, can help avoid localized high concentrations of the electrophile.[11]

FAQ 3: I have difficulty isolating the product during the workup. What can I do?

Workup is a critical step where significant product loss can occur.

  • Possible Cause A: Incomplete Hydrolysis or Incorrect pH.

    • Explanation: The intermediate iminium salt must be completely hydrolyzed to the aldehyde. The final product's stability and solubility can also be pH-dependent.

    • Solution: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[7] This carefully controls the exothermic quenching process. After quenching, neutralize the acidic mixture by slowly adding a base like saturated sodium bicarbonate (NaHCO₃) solution or cold 1-2 M sodium hydroxide (NaOH) until the pH is basic (pH 9-10). Check the pH with indicator paper.

  • Possible Cause B: Emulsion Formation During Extraction.

    • Explanation: The presence of DMF and salts can lead to the formation of stable emulsions during extraction with organic solvents, making phase separation difficult or impossible.

    • Solution:

      • After basification, saturate the aqueous layer by adding a significant amount of solid sodium chloride (NaCl). This increases the polarity of the aqueous phase and forces the organic product into the extraction solvent (a "salting out" effect).[1]

      • Use a larger volume of organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

      • If an emulsion persists, let the mixture stand for a period or pass it through a pad of Celite® (diatomaceous earth) via vacuum filtration.

Section 3: Optimized Protocol and Data

Adherence to a validated protocol is key to reproducibility. The following procedure incorporates the troubleshooting solutions discussed above.

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Solvent Anhydrous DMFActs as both reagent and solvent. Purity is critical.
Reagents POCl₃, 2-(diethylamino)thiazoleEnsure high purity and anhydrous conditions.
Stoichiometry (Thiazole:POCl₃) 1 : 1.5Provides a slight excess of reagent to drive the reaction to completion.
Temperature (Reagent Prep) 0 - 5 °CControls the exothermic reaction between DMF and POCl₃.
Temperature (Formylation) 0 °C to 60 °CSubstrate-dependent; allows for a controlled reaction rate.[10]
Monitoring Thin Layer Chromatography (TLC)Essential for determining reaction completion and preventing side reactions.[11]
Workup Quench on ice, basify with NaHCO₃/NaOHEnsures complete hydrolysis and product stability.[7]
Step-by-Step Optimized Synthesis Protocol
  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 2-(diethylamino)thiazole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). If the reaction is slow, heat the mixture to 60 °C and continue to monitor until the starting material is consumed.

  • Workup and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10 g of ice per 1 g of starting material). Rinse the reaction flask with a small amount of water and add it to the beaker.

  • Slowly basify the cold aqueous mixture to pH 9-10 by the portion-wise addition of solid NaHCO₃ or dropwise addition of 2 M NaOH solution.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x volume of DMF used).

  • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often an oil or low-melting solid, can be purified by flash column chromatography on silica gel to afford the pure this compound.

Section 4: Precursor Synthesis and Quality Control

The quality of the starting material, 2-(diethylamino)thiazole, is paramount. A common route to this precursor is the Hantzsch thiazole synthesis.[11]

Precursor_Synthesis r1 N,N-Diethylthiourea reac Cyclocondensation (Hantzsch Synthesis) r1->reac r2 Chloroacetaldehyde (or equivalent) r2->reac prod 2-(Diethylamino)thiazole reac->prod purify Purification (Distillation/Chromatography) prod->purify final Pure Precursor purify->final

Caption: Workflow for precursor synthesis.

Key Consideration: Ensure the 2-(diethylamino)thiazole precursor is pure before attempting the Vilsmeier-Haack reaction. Impurities from the Hantzsch synthesis can interfere with the formylation step and complicate the final purification. Purification by vacuum distillation or column chromatography is recommended.

References

  • BenchChem (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
  • BenchChem (n.d.). This compound | 92940-24-4.
  • BenchChem (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • BenchChem (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • C. Almarzoqi, J. C. C. Clement, M. R. J. Elsegood, B. T. Golding, C. J. F. H. M. de Kock, P. J. Smith, and I. R. Whittal (1976). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC (2025). Vilsmeier-Haack Reaction.
  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction.
  • Patil, P. S., & Bari, S. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • ResearchGate (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
  • Reddit (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Wikipedia (n.d.). Vilsmeier–Haack reaction.
  • NROChemistry (n.d.). Vilsmeier-Haack Reaction.
  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ResearchGate (2020). How can I improve the Vilsmeier-Haack reaction?.

Sources

Technical Support Center: Synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. We will explore the common challenges and byproduct formations encountered during the synthesis, with a primary focus on the critical Vilsmeier-Haack formylation step, providing actionable troubleshooting advice and detailed protocols to enhance reaction selectivity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound is typically achieved in two conceptual stages: the formation of the 2-(diethylamino)thiazole core, followed by C-5 formylation. While the initial ring formation is generally robust, the majority of challenges and byproduct formation occur during the electrophilic substitution of the formyl group.

Section 1: Byproducts of the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most effective method for introducing a formyl group at the electron-rich C-5 position of the thiazole ring.[1][2] The reaction involves an electrophilic iminium ion, known as the Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[3][4] However, the exocyclic diethylamino group presents a competing nucleophilic site, leading to several common byproducts.

Q1: My reaction produced a significant amount of a polar, non-aldehyde byproduct. What is it likely to be?

A1: The most common and significant byproduct is the N,N-dimethyl-N'-(2-(diethylamino)thiazol-5-yl)formimidamide. This occurs when the Vilsmeier reagent attacks the exocyclic diethylamino nitrogen instead of the C-5 position of the thiazole ring.[1][5] This side reaction is particularly prevalent under harsh conditions.

  • Causality: The lone pair of electrons on the exocyclic nitrogen competes with the electron-rich C-5 position for the electrophilic Vilsmeier reagent. Higher temperatures can provide the activation energy needed for this N-attack to become a major reaction pathway.

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (typically 0°C to 10°C) during the addition of POCl₃ and throughout the reaction.[1] This significantly favors C-5 formylation.

    • Stoichiometry: Use a carefully controlled molar ratio of the Vilsmeier reagent. An excess can drive the reaction towards the thermodynamically stable, but undesired, formimidamide byproduct.[1]

Q2: I've isolated a product with the correct mass for my target molecule, but the ¹H NMR shows an additional formyl-like proton and complex amide signals. What went wrong?

A2: You have likely formed an N-formylated or diformylated species. These byproducts arise from the reaction of the Vilsmeier reagent or a formylating equivalent at the exocyclic amino group, sometimes in addition to the desired C-5 formylation.[1]

  • N-(5-formylthiazol-2-yl)-N-ethylformamide: This is a diformylated product where one formyl group is at C-5 and the other has replaced an ethyl group on the nitrogen.

  • N-(2-(diethylamino)thiazol-5-yl)formamide: This is a conceptual byproduct where formylation occurs at the thiazole nitrogen, though less common.

  • Causality: Excessive Vilsmeier reagent or elevated temperatures can lead to these secondary formylation reactions on the nitrogen atom.

  • Troubleshooting:

    • Reagent Equivalents: Precisely measure and dispense the POCl₃ and DMF. Start with a ratio of 1.1 to 1.5 equivalents of the pre-formed or in situ generated Vilsmeier reagent relative to your thiazole substrate.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. The reaction should be quenched as soon as the starting material is consumed to prevent the formation of over-reacted products.

Q3: My reaction work-up was difficult, resulting in a dark, tarry substance and low yield. What causes this?

A3: This is often a result of improper quenching of the Vilsmeier-Haack reaction. The intermediate iminium salt formed at the C-5 position must be carefully hydrolyzed to the aldehyde.[3][4]

  • Causality: Quenching the reaction with water directly can be highly exothermic and uncontrolled, leading to the decomposition of the product and the Vilsmeier reagent itself. Hydrolysis of unreacted POCl₃ is also vigorous.

  • Troubleshooting Protocol:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add the reaction mixture to a pre-chilled, vigorously stirred aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate. This neutralizes the strong acid and buffers the pH, facilitating a controlled hydrolysis of the iminium intermediate to the final aldehyde.

    • Maintain the temperature of the quenching solution below 20°C during the addition.

Section 2: General Synthesis & Purification

Q4: How can I best monitor the reaction to avoid byproduct formation?

A4: Thin Layer Chromatography (TLC) is an indispensable tool.

  • Recommended Protocol:

    • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

    • Visualization: Use a UV lamp (254 nm) for visualization. Staining with potassium permanganate can also be effective.

    • Procedure: Co-spot your reaction mixture with the starting 2-(diethylamino)thiazole. The product, being more polar due to the aldehyde, will have a lower Rf value. The N-formimidamide byproduct is typically very polar and may remain at the baseline. Monitor for the disappearance of the starting material and the appearance of the main product spot.

Q5: What is the most effective method for purifying the final product away from the byproducts?

A5: Flash column chromatography is the standard and most effective method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is highly effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) to elute non-polar impurities, then gradually increase the polarity to elute your desired product. The highly polar formimidamide and formylated byproducts will elute last or remain on the column.

  • Alternative: For stubborn separations, recrystallization from a suitable solvent system like ethanol/water or isopropanol may be an option if the product is sufficiently crystalline.

Data Summary & Reaction Conditions

The choice of reaction parameters is critical to steer the synthesis towards the desired product.

ParameterRecommended ConditionRationale & Consequence of Deviation
Temperature 0°C to 10°CHigh Temp (>30°C): Favors N-attack, leading to formimidamide byproduct.[1]
Vilsmeier Reagent 1.1 - 1.5 equivalentsExcess (>2.0 eq): Increases risk of diformylation and N-formylation.[1]
Solvent DMF (as reagent/solvent) or an inert solvent like Dichloromethane (DCM)Using DMF: Ensures reagent is present but requires careful temperature control.
Work-up/Quench Slow addition to cold aq. NaOAc or NaHCO₃ solutionAdding water directly: Uncontrolled exotherm, potential for product degradation.

Visualizing Reaction Pathways & Troubleshooting

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Byproduct Formation S 2-(Diethylamino)thiazole I Iminium Intermediate (at C-5) S->I Vilsmeier Reagent (C-5 Attack) BP1 N,N-dimethyl-N'-(thiazol-2-yl)formimidamide S->BP1 P Desired Product 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde I->P Hydrolysis

Caption: Main vs. Side Reaction in Vilsmeier-Haack Formylation.

troubleshooting_flowchart decision decision start Reaction Complete (TLC Check) check_sm Is Starting Material Consumed? start->check_sm main_spot Is Main Spot (Product) Present? check_sm->main_spot Yes continue_rxn Continue Reaction (Monitor every 30 min) check_sm->continue_rxn No polar_spot Is High Polarity Byproduct Present? main_spot->polar_spot Yes purify Proceed to Quench & Column Chromatography main_spot->purify No polar_spot->purify Minor Spot reoptimize Re-evaluate Conditions: - Lower Temperature - Check Stoichiometry polar_spot->reoptimize Major Spot

Caption: Troubleshooting workflow based on TLC analysis.

References

  • BenchChem Technical Support. (n.d.). Synthesis of this compound.
  • BenchChem Technical Support. (n.d.). Common side reactions in the synthesis of 2-Amino-5-formylthiazole.
  • ResearchGate. (n.d.). The Vilsmeier Reaction of Non-Aromatic Compounds. Request PDF.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Request PDF.
  • Jakhar, K., et al. (2016). A review on Vilsmeier-Haack reaction. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 506-529.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Molecule and Its Challenges

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Vilsmeier-Haack formylation of 2-(diethylamino)thiazole, can present several purification hurdles.[1][2] The electron-rich nature of the thiazole ring and the presence of the reactive aldehyde and amino functionalities contribute to its unique purification profile.

Key Molecular Characteristics Influencing Purification:

  • Polarity: The presence of the diethylamino group and the carbaldehyde function imparts a moderate to high polarity to the molecule.

  • Basicity: The diethylamino group is basic and can interact with acidic stationary phases like silica gel.

  • Reactivity: The aldehyde group is susceptible to oxidation and can form acetals or hemiacetals in the presence of alcohol solvents, particularly under acidic conditions.[3]

  • Potential for Impurities: The Vilsmeier-Haack reaction is known to generate specific side products that can co-elute with the desired compound.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Column Chromatography on Silica Gel

Symptoms:

  • Significant loss of product on the column.

  • Streaking or tailing of the product spot on TLC.

  • Presence of a new, more polar baseline spot on TLC after exposure to silica.

Root Cause Analysis: The basic diethylamino group can strongly and sometimes irreversibly adsorb to the acidic silanol groups on the surface of standard silica gel. This can lead to product degradation or incomplete elution.

Solutions:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a tertiary amine.

    • Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly. Pack the column with this deactivated silica. Run the column with an eluent containing a small amount (0.1-1%) of triethylamine.[3]

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina can be an excellent alternative for basic compounds. Start with neutral alumina and, if necessary, move to basic alumina.

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography using solvent systems like methanol/water or acetonitrile/water can be effective.

Problem 2: Co-elution of Impurities with the Product

Symptoms:

  • Inability to achieve baseline separation of the product from a closely running impurity on TLC and column chromatography.

  • NMR spectrum of the "purified" product shows persistent impurity peaks.

Root Cause Analysis: The Vilsmeier-Haack reaction can generate impurities with polarities similar to the desired product. The most common impurity is the N,N-dimethylformimidamide derivative, formed by the reaction of the Vilsmeier reagent with the exocyclic amino group of the starting material. N-formylation is another possible side reaction.

Solutions:

  • TLC Solvent System Optimization: Systematically screen a range of solvent systems with varying polarities and selectivities.

    • Recommended Starting Points for TLC:

      • Hexane/Ethyl Acetate (varying ratios, e.g., 9:1, 7:3, 1:1)

      • Dichloromethane/Methanol (e.g., 98:2, 95:5)

      • Toluene/Acetone

    • Pro-Tip: Adding a small amount of a third solvent with a different character (e.g., a few drops of methanol to a hexane/ethyl acetate system) can sometimes dramatically improve separation.

  • Hydrolysis of Formimidamide Impurity: The formimidamide impurity can sometimes be hydrolyzed back to the starting amine under specific conditions, which can then be more easily separated. However, the stability of the target aldehyde under these conditions must be considered. A mild acidic workup is often part of the Vilsmeier-Haack procedure to hydrolyze the intermediate iminium salt, and ensuring this step goes to completion is crucial.

  • Recrystallization: If column chromatography fails to provide adequate separation, recrystallization can be a powerful alternative.

Problem 3: Product Degradation During Purification

Symptoms:

  • Appearance of new spots on TLC during the purification process.

  • Discoloration of the product fractions.

  • Low recovery of the desired product.

Root Cause Analysis: this compound can be sensitive to prolonged exposure to certain conditions.

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, especially if exposed to air for extended periods, particularly in solution.

  • Acetal/Hemiacetal Formation: Using alcohol-based solvents (e.g., methanol, ethanol) in the eluent for silica gel chromatography can lead to the formation of acetals or hemiacetals, as silica can act as a mild Lewis acid.[3]

Solutions:

  • Minimize Exposure to Air and Light: Keep solutions of the compound under an inert atmosphere (e.g., nitrogen or argon) and protect them from light, especially if prolonged storage is necessary.

  • Avoid Reactive Solvents: When using silica gel chromatography, try to avoid primary and secondary alcohols in the eluent if possible. If a polar co-solvent is needed, consider using ethyl acetate, acetone, or tert-butanol, which are less prone to forming acetals.

  • Work Efficiently: Plan your purification to be as efficient as possible to minimize the time the compound spends in solution or on the chromatography column.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the column chromatography? A1: Thin-layer chromatography (TLC) is the most effective method. Collect fractions and spot them on a TLC plate alongside a reference spot of your crude material. This will allow you to identify the fractions containing your pure product and pool them accordingly.

Q2: I have a very polar impurity that streaks on the TLC plate. How can I get a clean separation? A2: Streaking of polar impurities is often due to strong interactions with the stationary phase. Adding a small amount of a polar modifier to your eluent can help. For a basic compound, adding triethylamine (as mentioned in Problem 1) is a good strategy. For acidic impurities, adding a small amount of acetic acid to the eluent can improve chromatography.

Q3: Can I use recrystallization as the primary purification method? A3: Yes, if you can find a suitable solvent system. Recrystallization can be a very effective and scalable purification technique. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at all temperatures.

Q4: What are some good starting solvents for recrystallization trials? A4: Given the polarity of this compound, you can start with the following single or mixed solvent systems:

  • Isopropanol

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

  • Toluene

Q5: My purified product is a yellow oil, but the literature reports a solid. What should I do? A5: It's possible that your product is still impure and the impurities are preventing it from crystallizing. Try to re-purify a small amount using a different method (e.g., recrystallization if you used chromatography, or vice-versa). It is also possible that your compound is a low-melting solid or a viscous oil at room temperature, and the literature report might be for a highly crystalline sample.

IV. Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel

This protocol is recommended for the initial purification of the crude product from a Vilsmeier-Haack reaction.

1. Preparation of Deactivated Silica Gel: a. In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude material). b. Place the silica gel in a beaker and add your chosen non-polar eluent component (e.g., hexane) to form a slurry. c. Add triethylamine to the slurry to a final concentration of 1% (v/v). d. Stir the slurry for 15-20 minutes.

2. Packing the Column: a. Secure a chromatography column vertically. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a thin layer of sand. d. Carefully pour the deactivated silica gel slurry into the column. e. Gently tap the column to ensure even packing and remove any air bubbles. f. Add another thin layer of sand on top of the silica gel. g. Drain the solvent until the level is just at the top of the sand.

3. Loading the Sample and Elution: a. Dissolve your crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane). b. Carefully load the sample onto the top of the column. c. Drain the solvent until the sample has entered the silica gel. d. Carefully add your eluent (containing 0.1-1% triethylamine) to the top of the column. e. Begin collecting fractions and monitoring by TLC.

4. Fraction Analysis and Product Isolation: a. Spot each fraction on a TLC plate and develop it in your chosen solvent system. b. Visualize the spots (e.g., under UV light). c. Pool the fractions containing the pure product. d. Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol is useful for further purification after column chromatography or as a primary purification method if a suitable solvent is found.

1. Solvent Selection: a. Place a small amount of your impure compound into several test tubes. b. Add a small amount of a different potential recrystallization solvent to each test tube. c. Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage. d. Gently heat the test tubes. An ideal solvent will fully dissolve the compound upon heating. e. Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals upon cooling.

2. Recrystallization Procedure: a. Dissolve the impure compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. c. Perform a hot filtration to remove the charcoal or any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals. e. Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals in a vacuum oven.

V. Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product (from Vilsmeier-Haack) TLC TLC Analysis (e.g., Hexane:EtOAc) Crude->TLC Decision Assess Purity and Impurity Profile TLC->Decision Column Column Chromatography (Deactivated Silica) Decision->Column Multiple Impurities Recrystallize Recrystallization (e.g., EtOH/Water) Decision->Recrystallize One Major Impurity Pure Pure Product Decision->Pure Sufficiently Pure Reevaluate Re-evaluate Strategy Column->Reevaluate Co-elution TLC_fractions TLC_fractions Column->TLC_fractions Monitor Fractions Recrystallize->Pure Recrystallize->Reevaluate Oiling Out TLC_fractions->Pure

Caption: A decision-making workflow for the purification of this compound.

VI. Data Summary Table

Purification MethodStationary/Solvent PhaseKey Parameters to ControlCommon Issues
Column Chromatography Deactivated Silica Gel (1% Et3N)Eluent Polarity, Flow RateIrreversible Adsorption, Acetal Formation
Neutral/Basic AluminaEluent PolarityMay have different selectivity than silica
Recrystallization Ethanol/Water, Acetone/Hexane, etc.Cooling Rate, Solvent VolumeOiling out, Poor Crystal Formation

VII. References

  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • Gillon, D. W., Forrest, I. J., Meakins, G. D., Tirel, M. D., & Wallis, J. D. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1, 341-347.

  • Gillon, D. W., et al. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Journal of the Chemical Society, Perkin Transactions 1, 341.

Sources

Technical Support Center: Purification Protocol for 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde by column chromatography.

As a Senior Application Scientist, this guide synthesizes established chromatographic principles with practical, field-tested insights for the purification of this compound. This molecule's unique structure, featuring a basic diethylamino group and a reactive carbaldehyde on a thiazole scaffold, presents specific challenges that this guide is designed to address.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question: My product is streaking badly on the TLC plate and the column, resulting in broad bands and poor separation. What is the cause and how can I fix it?

Answer: This is the most common issue encountered with this class of compounds. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic diethylamino group on your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase. This leads to a portion of the molecules being retained more strongly, smearing them down the column.

Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a basic modifier to your mobile phase (eluent).

  • Primary Recommendation: Add 0.5-2% triethylamine (Et₃N) to your chosen eluent system (e.g., hexane/ethyl acetate).[1][2] The triethylamine will preferentially bind to the acidic silanol groups, presenting a more neutral surface to your analyte and allowing for sharp, well-defined bands.

  • Alternative Stationary Phase: If streaking persists even with triethylamine, consider switching to a less acidic stationary phase, such as neutral alumina.[1][2] However, optimizing the mobile phase for alumina can be different, so this should be considered a secondary option.

Question: I'm struggling to get good separation between my target compound and a closely-running impurity. What are my options?

Answer: Poor separation occurs when the mobile phase does not differentiate sufficiently between the polarity and functional groups of your product and the impurity.

Solutions:

  • Systematic Mobile Phase Optimization: Before running the column, conduct a thorough analysis using Thin-Layer Chromatography (TLC) with various solvent systems.[1] The goal is to find a system where your product has an Rf value of approximately 0.2-0.3, as this typically provides the best separation in column chromatography.[3]

    • Adjust Polarity: If you are using a hexane/ethyl acetate system, systematically vary the ratio (e.g., 9:1, 8:2, 7:3) to find the optimal polarity.

    • Change Solvent Selectivity: If adjusting the ratio is insufficient, switch to a different solvent system. For example, trying dichloromethane/methanol or toluene/acetone can alter the specific interactions between the solvents and your compounds, potentially resolving the mixture.[2]

  • Check Your Technique:

    • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can cause "channeling" and ruin separation.[1]

    • Sample Loading: Load your sample in the most concentrated band possible. A wide sample band will immediately lead to broad, overlapping elution bands.[1][4]

Question: My compound appears to be decomposing on the column. How can I confirm this and prevent it?

Answer: The aldehyde functional group can be sensitive to the acidic environment of silica gel, potentially leading to degradation.[5][6]

Solutions:

  • Stability Test: Perform a simple stability test on a TLC plate. Spot your crude material on the plate, and then let it sit in the open air for 30-60 minutes before eluting. If you observe new spots or a significant streak originating from the baseline that wasn't present in an immediately-developed plate, your compound is likely unstable on silica.[6]

  • Deactivate the Silica: As with the streaking issue, the addition of triethylamine to the eluent will reduce the acidity of the silica gel surface and can often prevent degradation.[1]

  • Work Quickly: Do not let the compound sit on the packed column for an extended period before eluting. Have your fractions and subsequent steps ready to go.

Question: My product is not eluting from the column, even when I use 100% ethyl acetate. What should I do?

Answer: This indicates that your compound is very polar and is strongly adsorbed to the silica gel.

Solutions:

  • Increase Eluent Polarity: You need a more polar mobile phase. Begin adding a small percentage of methanol (MeOH) to your ethyl acetate. A gradient of 0-10% methanol in ethyl acetate is a powerful eluting system for very polar compounds.[1][2] Use this cautiously, as even a small amount of methanol drastically increases the solvent strength.

  • Check for Decomposition: It is also possible the compound has irreversibly adsorbed or decomposed at the top of the column.[6] If a more polar eluent doesn't work, you may need to consider an alternative purification method or a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase to start with for this purification?

A1:

  • Stationary Phase: Standard flash-grade silica gel (e.g., 230-400 mesh) is the appropriate starting point.

  • Mobile Phase: A gradient system of hexane and ethyl acetate is recommended. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

  • Crucial Modifier: Due to the basicity of the diethylamino group, it is highly recommended to add 0.5-1% triethylamine to your mobile phase mixture from the beginning. [1][2] This will save time and prevent the common issue of product streaking.

Q2: How much crude material can I load onto my column?

A2: A general and reliable guideline is to load an amount of crude material that is 1-5% of the total mass of the silica gel used.[2] For example, for a column packed with 100 g of silica, you should load between 1 g and 5 g of crude material. Overloading the column is a primary cause of failed separations.[3]

Q3: What is the best way to load my sample onto the column?

A3: You have two primary options: wet loading and dry loading.

  • Wet Loading: Dissolve your crude sample in a minimal amount of a solvent (ideally the initial eluent, or a slightly more polar solvent like dichloromethane if necessary for solubility).[4] Carefully pipette this concentrated solution directly onto the top of the packed silica bed, allowing it to absorb fully before adding the rest of the eluent.[1] This method is fast but can be problematic if your compound is not very soluble in the starting eluent.

  • Dry Loading (Recommended): Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (typically 5-10 times the mass of your crude product) to the flask.[4] Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique ensures a very narrow starting band and is excellent for compounds with poor solubility, often leading to better separation.[4]

Q4: How do I use TLC to monitor the purification and identify the correct fractions?

A4: Thin-Layer Chromatography (TLC) is your most important tool for monitoring the column.[1]

  • Before you start: Use TLC to determine the optimal eluent system, aiming for an Rf of 0.2-0.3 for your product.

  • During the run: Collect fractions of a consistent volume. Spot each fraction on a TLC plate. It's good practice to also spot your starting crude material on the same plate as a reference.

  • Analysis: After eluting the TLC plate and visualizing the spots (e.g., with a UV lamp), you can identify which fractions contain your pure product, which contain impurities, and which are mixed.

  • Combine: Only combine the fractions that show a single spot corresponding to your pure product.

Quantitative Data and Starting Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, provides good resolution for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for elution of a range of polarities.
Mobile Phase Modifier 0.5-1% Triethylamine (Et₃N)Neutralizes acidic silica sites, preventing peak tailing of the basic analyte.[1][2]
Sample Load 1-5% of silica massPrevents column overloading, which is a primary cause of poor separation.[2]
Target Rf (TLC) 0.2 - 0.3This range in TLC typically translates to good separation on a column.[3]

Detailed Experimental Protocol

This protocol assumes a standard glass column for flash chromatography.

1. Slurry Preparation and Column Packing a. Choose an appropriately sized column for the amount of silica gel needed (approx. 20-100 times the mass of your crude sample). b. In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N).[1] c. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles. Add more slurry as needed until the desired bed height is reached. d. Finish by adding a thin layer (1-2 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

2. Sample Loading (Dry Loading Method) a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., CH₂Cl₂). b. Add 5-10x the mass of silica gel relative to your crude product and evaporate the solvent until a dry, free-flowing powder is obtained.[4] c. Carefully add this powder to the top of the sand layer in your packed column.

3. Elution and Fraction Collection a. Carefully add the initial eluent to the column. b. Apply pressure (flash chromatography) and begin collecting fractions. c. Gradually increase the polarity of the mobile phase as the column runs (gradient elution). For example, move from 95:5 to 90:10 to 80:20 Hexane:EtOAc. The optimal gradient will depend on the specific impurity profile. d. Collect fractions of consistent volume (e.g., 10-20 mL for a medium-sized column).

4. Fraction Analysis a. Use TLC to analyze the collected fractions, spotting every few fractions to track the elution profile. b. Identify the fractions containing the pure desired product. c. Combine the pure fractions into a clean, pre-weighed round-bottom flask.

5. Solvent Evaporation a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Slurry Prep: Silica + Eluent B Column Packing A->B C Sample Loading (Dry Method Recommended) B->C D Elution with Solvent Gradient C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G Identify Pure H Solvent Evaporation G->H I Purified Product H->I

Caption: Workflow for the purification of this compound.

References

  • BenchChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key synthetic intermediate. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory application, offering insights grounded in established scientific principles and extensive hands-on experience.

Introduction to the Recrystallization of this compound

This compound is a versatile heterocyclic compound widely utilized in the synthesis of various pharmaceutical agents.[1][2] Its purification is a critical step to ensure the quality and efficacy of the final products. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at varying temperatures.[3]

This guide provides a structured approach to troubleshooting common issues encountered during the recrystallization of this specific thiazole derivative, alongside a comprehensive FAQ section to address frequently raised concerns.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is fundamental to designing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₈H₁₂N₂OS[4]
Molecular Weight 184.26 g/mol [1][2]
Boiling Point 120 °C at 0.08 mmHg[1][4]
Density ~1.19 g/cm³[1][4]
General Solubility Soluble in polar organic solvents.[1]
Appearance Pale purple to light pink liquid (may solidify on standing)[4]

Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of this compound in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals.

Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oily layer instead of forming solid crystals. What is happening and how can I fix it?

Causality and Solution:

"Oiling out" is a common phenomenon in recrystallization, particularly when the melting point of the compound is lower than the boiling point of the chosen solvent. The compound melts in the hot solvent and separates as a supercooled liquid upon cooling, trapping impurities within the oil. Given the estimated low melting point of our target compound, this is a significant risk.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

  • Promote Slow Cooling: This is the most critical step.

    • Allow the flask to cool slowly on the benchtop, insulated with a glass wool or paper towels to slow heat loss.

    • Avoid placing the flask directly in an ice bath, as rapid cooling encourages oiling out.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal formation.

  • Consider a Different Solvent or Solvent System: If oiling out persists, your solvent choice may be suboptimal.

    • Lower Boiling Point Solvents: Experiment with solvents that have a lower boiling point, closer to or below the estimated melting point of your compound.

    • Mixed Solvent Systems: A powerful technique is the use of a mixed solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common polar/non-polar mixture to try would be ethanol/water or ethyl acetate/hexane.

Problem 2: Poor or No Crystal Yield After Cooling.

Question: After cooling the solution, I obtained very few crystals, or in the worst case, no crystals at all. What went wrong?

Causality and Solution:

Low or no crystal yield is typically a result of using an excessive amount of solvent, leading to a solution that is not sufficiently supersaturated upon cooling. It can also be due to a suboptimal choice of solvent where the compound remains too soluble even at low temperatures.

Step-by-Step Troubleshooting Protocol:

  • Reduce Solvent Volume: The most direct solution is to remove some of the solvent. This can be achieved by:

    • Gently heating the solution to evaporate a portion of the solvent. Be cautious not to overheat and decompose the compound.

    • Using a rotary evaporator to carefully remove a controlled amount of solvent under reduced pressure.

  • Induce Crystallization (as described in Problem 1): Once the solution is more concentrated, attempt to induce crystallization by scratching or seeding.

  • Extended Cooling: Ensure the solution has been allowed to cool for an adequate amount of time. Sometimes, crystallization can be a slow process. After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Re-evaluate Your Solvent Choice: If the compound is still highly soluble at low temperatures, the chosen solvent is not suitable. Refer to the solvent selection guide in the FAQ section to choose a more appropriate solvent or solvent system.

Problem 3: The Purified Crystals Are Still Impure.

Question: I successfully obtained crystals, but my analytical data (e.g., NMR, melting point) shows that they are still impure. How can I improve the purity?

Causality and Solution:

Impurities can be carried over into the final crystals through several mechanisms:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.

  • Insufficient Washing: Residual mother liquor, which contains the dissolved impurities, may remain on the surface of the crystals.

  • Co-crystallization: In some cases, an impurity may have similar solubility properties to the desired compound and crystallize along with it.

Step-by-Step Troubleshooting Protocol:

  • Ensure Slow Cooling: As mentioned previously, slow and undisturbed cooling is paramount for the formation of pure crystals.

  • Proper Washing of Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent minimizes the dissolution of your purified product while effectively washing away the impurity-laden mother liquor.

  • Perform a Second Recrystallization: If impurities persist, a second recrystallization is often necessary. Dissolve the semi-pure crystals in a minimal amount of hot solvent and repeat the cooling and filtration process.

  • Consider an Alternative Purification Method: If co-crystallization is suspected, recrystallization alone may not be sufficient. In such cases, other purification techniques like column chromatography may be required. For aldehydes, purification via a bisulfite adduct is also a viable option.[5][6][7][8] This involves reacting the aldehyde with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given that this compound is soluble in polar organic solvents, good starting points for single-solvent recrystallization would be:

  • Isopropanol or Ethanol: These are common polar solvents that often provide a good solubility gradient with temperature for polar organic molecules.

  • Ethyl Acetate: A moderately polar solvent that can also be effective.

For mixed-solvent systems, consider:

  • Ethanol/Water: Dissolve the compound in hot ethanol and add water dropwise until turbidity is observed.

  • Ethyl Acetate/Hexane or Heptane: Dissolve in hot ethyl acetate and add the non-polar solvent dropwise.

Q2: How much solvent should I use?

A2: The key is to use the minimum amount of hot solvent required to completely dissolve the crude solid. Adding too much solvent will result in a poor yield. A good practice is to start with a small amount of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid just dissolves.

Q3: My compound is colored. How can I remove the colored impurities?

A3: If your crude product has a significant color that is not inherent to the pure compound, you can use activated charcoal to decolorize the solution. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Q4: What is the purpose of the final wash with cold solvent?

A4: The final wash is crucial for removing any residual mother liquor that may be coating the surface of your crystals. The mother liquor contains the soluble impurities, so failing to wash the crystals can lead to a less pure final product. It is essential to use a minimal amount of ice-cold solvent for this wash to avoid dissolving a significant portion of your purified crystals.

Experimental Workflow

Diagram of the Recrystallization Process

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (Optional, for insoluble impurities/charcoal) dissolve->hot_filtration cool Slow Cooling (Induce if necessary) hot_filtration->cool cold_filtration Cold Vacuum Filtration cool->cold_filtration wash Wash with Ice-Cold Solvent cold_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the recrystallization of this compound.

References

  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]

  • Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-DIMETHYLAMINO-THIAZOLE-5-CARBALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Thiazole-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde (CAS 92940-24-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of this versatile heterocyclic compound. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.

I. Core Concepts: Understanding the Molecule's Vulnerabilities

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] Its reactivity is centered around three key structural features: the electron-rich 2-(diethylamino)thiazole ring, the electrophilic aldehyde group at the 5-position, and the overall conjugated system. Each of these components contributes to its synthetic utility but also presents specific stability challenges.

This guide will address the most common issues encountered during the handling, storage, and use of this compound, providing both preventative measures and troubleshooting solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to light, air, and moisture.

Parameter Recommended Condition Rationale
Temperature2-8°CReduces the rate of potential degradation reactions.
AtmosphereInert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group.[2][3][4]
ContainerTightly sealed, amber glass vialProtects from moisture and light-induced degradation.[5]
PurityHighest availableImpurities can sometimes catalyze degradation.

Q2: How should I handle the compound for routine experimental use?

Given its sensitivity to air, it is recommended to handle this compound using standard air-sensitive techniques, especially if it will be stored and used over an extended period. This includes the use of a glove box or Schlenk line for weighing and preparing solutions. For short-term use, quickly weighing the compound in a dry, low-humidity environment and immediately dissolving it in an anhydrous solvent is acceptable. Always flush the vial with an inert gas before resealing.

Q3: What are the initial signs of degradation I should look for?

Visual inspection can often provide the first clues of degradation. A pure sample of this compound is typically a solid. Any significant color change (e.g., darkening to brown or black), change in consistency (e.g., becoming oily or gummy), or the appearance of an unusual odor may indicate decomposition. For more definitive assessment, analytical techniques such as TLC, HPLC, or NMR should be employed to check for the presence of impurities.

Q4: Which solvents are recommended for dissolving and storing this compound in solution?

For short-term storage in solution, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. It is crucial to use high-purity, dry solvents to prevent hydrolysis or other solvent-mediated degradation. Solutions should be stored at low temperatures (ideally -20°C) and under an inert atmosphere. Long-term storage in solution is generally not recommended due to the increased potential for degradation.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Problem 1: My compound has turned from a pale solid to a brownish oil upon storage.

  • Question: I stored my vial of this compound in the refrigerator, but after a few weeks, the solid has become a dark, oily substance. What happened?

  • Answer and Troubleshooting Workflow: This is a classic sign of degradation, likely due to a combination of oxidation and possibly moisture. The aldehyde functional group is susceptible to autoxidation, especially in the presence of air, which can lead to the formation of the corresponding carboxylic acid, 2-(diethylamino)-1,3-thiazole-5-carboxylic acid.[6][7][8][9] This carboxylic acid impurity can lower the melting point of the compound, leading to the oily appearance.

    Troubleshooting Workflow for Compound Degradation

Problem 2: I'm seeing an unexpected peak in my NMR spectrum after a reaction.

  • Question: I used this compound in a reaction and my crude NMR shows a singlet at around 10-13 ppm, which is not my desired product. What could this be?

  • Answer and Explanation: A peak in the 10-13 ppm region of a 1H NMR spectrum is characteristic of a carboxylic acid proton.[10] This strongly suggests that a portion of your starting material has oxidized to 2-(diethylamino)-1,3-thiazole-5-carboxylic acid. This can happen if your reaction conditions were oxidative, or if the starting material was already partially oxidized.

    Preventative Measures:

    • Check Starting Material Purity: Before use, run a quick TLC or 1H NMR of your this compound to ensure its purity.

    • Degas Solvents: For sensitive reactions, degas your solvents to remove dissolved oxygen.

    • Maintain Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

Problem 3: My reaction is giving a complex mixture of products, and I suspect my starting material is impure.

  • Question: I'm attempting a reaction with this compound, but I'm getting multiple spots on my TLC and a messy crude product. How can I identify if the issue is with my starting material?

  • Answer and Potential Impurities: Besides degradation products, impurities from the synthesis of this compound can also interfere with your reaction. The two most common synthetic routes are the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation of 2-(diethylamino)thiazole.[1][11][12] Each can introduce specific impurities.

Synthetic Route Potential Impurities Reason for Formation
Vilsmeier-Haack N,N-dimethyl-N'-(thiazol-2-yl)formimidamideReaction of the Vilsmeier reagent with the exocyclic amino group instead of the C-5 position of the thiazole ring.[13]
N-(5-formylthiazol-2-yl)formamideN-formylation of the amino group.[13]
Hantzsch Synthesis Isomeric 3-substituted 2-imino-2,3-dihydrothiazolesCan form under acidic conditions.[14]
Unreacted starting materialsIncomplete reaction.

Analytical Workflow to Identify Impurities:

Workflow for Impurity Identification

Problem 4: I'm having trouble recrystallizing the compound to improve its purity.

  • Question: I've tried to recrystallize my this compound to remove some minor impurities, but it either oils out or I get a very poor recovery. What can I do?

  • Answer and Recrystallization Troubleshooting: Recrystallization of polar aldehydes can be challenging. "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Poor recovery is often due to using too much solvent or a solvent in which the compound is too soluble even at low temperatures.

    Tips for Successful Recrystallization:

    • Solvent Selection: Use a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (e.g., ethanol/water, DCM/hexane) often works well.

    • Minimal Hot Solvent: Use the absolute minimum amount of boiling solvent to dissolve the compound. Adding too much will reduce your yield.[15]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[16]

    • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[15][17]

    • Wash with Cold Solvent: When filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[15]

IV. Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing them.

G A This compound B 2-(Diethylamino)-1,3-thiazole-5-carboxylic acid A->B  Oxidation (O2, Air)   C Endoperoxide Intermediate A->C  Photodegradation ([4+2] cycloaddition with 1O2)   D Ring-Opened Products C->D  Rearrangement  

Potential Degradation Pathways

  • Oxidation: The aldehyde group is prone to oxidation by atmospheric oxygen, leading to the formation of the corresponding carboxylic acid.[6][7][8][9] This is one of the most common degradation pathways.

  • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation. One documented mechanism involves a [4+2] cycloaddition with singlet oxygen, forming an unstable endoperoxide that can rearrange to various ring-opened products. While this was observed in a different thiazole derivative, it represents a plausible pathway for this compound if exposed to light.

V. References

  • Hunsen, M. (2005). A Convenient and Efficient Oxidation of Aldehydes to Carboxylic Acids. Synthesis, 2005(14), 2487-2490.

  • Dai, P.-F., Qu, J.-P., & Kang, Y.-B. (2019). Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Letters, 21(5), 1393-1396.

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Carboxylic Acids and Esters with Oxone. Organic Letters, 5(7), 1031-1034.

  • Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering. [Link]

  • Recrystallization. [Link]

  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry. [Link]

  • What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Quora. [Link]

  • Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Circulation Research. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

  • What's the most common method for the protection of aldehydes? Reddit. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • RECRYSTALLISATION. [Link]

  • NMR Chemical Shifts. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids. Green Chemistry. [Link]

  • The autoxidation of aldehydes. ResearchGate. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • The manipulation of air-sensitive compounds. Neilson Lab. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry. [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Journal of the American Chemical Society. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry. Journal of Mass Spectrometry. [Link]

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Technical Support Center: 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and troubleshoot experiments involving this versatile heterocyclic building block. Here, we delve into the stability of this compound, its likely degradation pathways under common laboratory conditions, and provide actionable protocols to identify and mitigate these issues.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My reaction solution containing this compound turned from a pale yellow to a dark brown color upon sitting at room temperature. What could be the cause?

A1: Discoloration is a common indicator of degradation. This compound, like many aldehydes, can be susceptible to oxidation and polymerization, especially when exposed to air and light over extended periods. The electron-donating diethylamino group can also increase the electron density of the thiazole ring, potentially making it more susceptible to certain degradation pathways. We recommend preparing fresh solutions and storing the solid compound under an inert atmosphere, protected from light.

Q2: I am seeing an unexpected peak in my HPLC chromatogram after an aqueous workup. Could this be a degradation product?

A2: It is highly probable. The aldehyde functional group is susceptible to hydration in aqueous media, forming a geminal diol. While often reversible, this can appear as a distinct peak in your chromatogram. More importantly, under acidic or basic aqueous conditions, hydrolysis of the thiazole ring or other covalent modifications can occur. It is crucial to control the pH of your aqueous workup and minimize the time the compound spends in aqueous solutions.

Q3: I suspect my sample of this compound has degraded. How can I confirm this and identify the degradation products?

A3: A multi-pronged analytical approach is recommended. Start with comparative HPLC analysis against a fresh or reference standard to confirm the appearance of new peaks and a decrease in the main peak area. For structural elucidation of the degradation products, LC-MS/MS is a powerful tool to determine molecular weights and fragmentation patterns.[1] If the degradation products can be isolated in sufficient quantity, NMR spectroscopy will provide definitive structural information. A detailed protocol for a forced degradation study is provided in this guide to systematically investigate potential degradation pathways.

Troubleshooting Guide: Degradation Pathways & Mitigation

This section outlines the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of related thiazole derivatives.[2][3][4]

Oxidative Degradation

Scenario: You are performing a reaction in the presence of an oxidizing agent, or your sample has been exposed to air for a prolonged period.

Underlying Chemistry: The aldehyde group is the most likely site of oxidation, converting to a carboxylic acid.[5] This is a common transformation for aldehydes.

Potential Degradation Product: 2-(Diethylamino)-1,3-thiazole-5-carboxylic acid.[5]

Mitigation Strategies:

  • When not intending to oxidize the aldehyde, ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Use degassed solvents to minimize dissolved oxygen.

  • Store the compound in a tightly sealed container, preferably under an inert atmosphere.

Hydrolytic Degradation

Scenario: Your experimental procedure involves prolonged exposure to acidic or basic aqueous solutions.

Underlying Chemistry: While the thiazole ring is generally aromatic and relatively stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions. The electron-donating diethylamino group may influence the ring's susceptibility to hydrolytic cleavage.

Potential Degradation Products:

  • Acid-catalyzed hydrolysis: Protonation of the ring nitrogen could facilitate nucleophilic attack by water, potentially leading to ring-opened products.

  • Base-catalyzed hydrolysis: Strong bases could promote hydrolysis, although this is generally less common for thiazoles than for other heterocycles.

Mitigation Strategies:

  • Maintain a neutral pH during aqueous workups whenever possible.

  • If acidic or basic conditions are necessary, minimize the reaction time and temperature.

  • Promptly extract the compound into an organic solvent after aqueous washes.

Photodegradation

Scenario: Your reaction is conducted in a clear glass vessel and is exposed to ambient or UV light.

Underlying Chemistry: Thiazole-containing compounds, particularly those with amino substituents, can be susceptible to photodegradation.[1] This often involves a reaction with singlet oxygen, leading to cycloaddition across the thiazole ring and subsequent rearrangement to form ring-opened products.[1]

Potential Degradation Pathway: A plausible pathway involves a [4+2] cycloaddition of singlet oxygen, forming an unstable endoperoxide that rearranges.[1]

Mitigation Strategies:

  • Conduct experiments in amber glassware or vessels wrapped in aluminum foil to exclude light.

  • Store the solid compound and solutions in the dark.

  • If photochemistry is unavoidable, consider the use of photostabilizers if compatible with your reaction.

Visualizing Potential Degradation Pathways

Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation parent This compound oxidation_product 2-(Diethylamino)-1,3-thiazole-5-carboxylic acid parent->oxidation_product [O] / Air hydrolysis_product Ring-Opened Products parent->hydrolysis_product H₂O / H⁺ or OH⁻ photo_product Endoperoxide Intermediate -> Rearranged Products parent->photo_product hν / O₂

Caption: Major potential degradation routes for the title compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][7][8][9]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with DAD or UV detector

  • LC-MS system for identification

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of stock solution at 60°C for 24 hours (in the dark).

    • Photodegradation: Expose 1 mL of stock solution to a calibrated light source as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • After the designated stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, a non-stressed control, and a blank by HPLC-UV.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Aim for 5-20% degradation for optimal results.[7]

    • Analyze samples showing significant degradation by LC-MS to obtain molecular weight information for the degradation products.

Protocol 2: HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to elute degradation products, then re-equilibrate. A typical starting point could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance (determine by UV scan)
Injection Volume 10 µL

Workflow for Troubleshooting Degradation

Troubleshooting Workflow start Observation of Unexpected Result (e.g., color change, extra peak) hypothesis Hypothesize Degradation Pathway (Oxidative, Hydrolytic, Photolytic) start->hypothesis forced_degradation Perform Forced Degradation Study (Protocol 1) hypothesis->forced_degradation hplc_analysis Analyze by HPLC (Protocol 2) forced_degradation->hplc_analysis lcms_analysis Analyze by LC-MS/MS hplc_analysis->lcms_analysis Degradation Observed structure_elucidation Elucidate Degradant Structure lcms_analysis->structure_elucidation mitigation Implement Mitigation Strategy (e.g., inert atmosphere, protect from light) structure_elucidation->mitigation confirmation Confirm Stability with Modified Protocol mitigation->confirmation

Caption: A systematic approach to identifying and solving degradation issues.

References

  • Benchchem. This compound | 92940-24-4.

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 937-948.

  • Allen, N. S., et al. (1993). New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution. Journal of Photochemistry and Photobiology A: Chemistry, 76(1-2), 83-89.

  • Jain, D. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

  • Prajapati, M., & Patel, P. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4), 1334-1340.

  • Sahu, R., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).

  • Al-Kindy, S. M. Z., et al. (2011). Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Journal of Fluorescence, 21(3), 1165-1175.

  • Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(3), 544.

  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.

  • Joseph, J., & George, M. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 177-186.

  • Wang, S., et al. (2024). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 265, 116084.

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.

  • Gierczak, T., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. International Journal of Molecular Sciences, 26(18), 12472919.

  • Biosynth. 2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde | 1005-28-3.

  • Easton, C. J., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (11), 1259-1266.

  • Easton, C. J., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (11), 1259-1266.

  • Moldb. 92940-24-4 | this compound.

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

  • Vuckovic, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of AOAC International, 102(5), 1366-1378.

  • Alchem Pharmtech. CAS 92940-24-4 | 2-(Diethylamino)thiazole-5-carbaldehyde.

  • MySkinRecipes. This compound.

  • CymitQuimica. 2-(Diethylamino)thiazole-5-carbaldehyde.

  • Science of Synthesis. (2004). Product Class 17: Thiazoles. Thieme Connect.

Sources

How to avoid side reactions in 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.

Introduction: The Challenge of Selective Formylation

The synthesis of this compound, a valuable intermediate in medicinal chemistry, is most commonly achieved through the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring. The 2-(diethylamino)thiazole core is highly activated, making it susceptible to formylation. However, the presence of the exocyclic diethylamino group introduces a competing site of reactivity, leading to the formation of several side products that can complicate purification and reduce the yield of the desired aldehyde. This guide will provide you with the technical insights and practical steps to favor the desired C-5 formylation and suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially scalable method is the Vilsmeier-Haack formylation of 2-(diethylamino)thiazole.[1] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile in this aromatic substitution reaction.

Q2: What are the primary side reactions I should be aware of?

The main side reactions stem from the Vilsmeier reagent attacking the nucleophilic diethylamino group instead of the C-5 position of the thiazole ring. The most common byproducts are:

  • N,N-dimethyl-N'-(2-(diethylamino)thiazol-5-yl)formimidamide: This is often the major impurity, where the Vilsmeier reagent reacts with the exocyclic amino group.

  • N-formylation: Direct formylation of the amino group to yield an amide.

  • Diformylation: Under forcing conditions (e.g., high temperatures or excess reagent), reaction at both the C-5 position and the amino group can occur.

Q3: Can I use other formylation methods?

While the Vilsmeier-Haack reaction is the most common, other formylation methods for electron-rich aromatics exist, such as:

  • The Duff Reaction: This reaction uses hexamine in an acidic medium. It is typically employed for the ortho-formylation of phenols and may not be efficient for this substrate.[2]

  • The Reimer-Tiemann Reaction: This method involves chloroform and a strong base and is also primarily used for the ortho-formylation of phenols. Its applicability to 2-(diethylamino)thiazole is not well-established and may lead to a complex mixture of products.[3]

For this specific substrate, optimizing the Vilsmeier-Haack reaction is generally the most practical approach.

Q4: Is it possible to protect the diethylamino group to prevent side reactions?

While protecting group strategies are common in organic synthesis, they add extra steps (protection and deprotection) to the overall sequence, which may not be ideal for large-scale production. For the Vilsmeier-Haack reaction on 2-aminothiazoles, controlling the reaction conditions is often a more efficient way to achieve selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Recommended Solutions
Low yield of the desired aldehyde 1. Suboptimal reaction temperature: High temperatures can favor N-formylation and other side reactions. 2. Incorrect stoichiometry: An excess of the Vilsmeier reagent can lead to diformylation. 3. Incomplete reaction: Insufficient reaction time or temperature.1. Maintain a low reaction temperature, typically between 0°C and room temperature. 2. Carefully control the molar ratios of the reagents. A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is often sufficient. 3. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.
Formation of a significant amount of formimidamide byproduct Reaction temperature is too high: This is the primary cause of this side reaction.Strict temperature control is crucial. Prepare the Vilsmeier reagent at a low temperature (e.g., 0°C) and add the 2-(diethylamino)thiazole solution slowly, maintaining the low temperature.
Difficult purification Presence of multiple, closely-eluting byproducts: The polarity of the desired aldehyde and the formimidamide byproduct can be similar.1. Optimize the reaction conditions to minimize byproduct formation. 2. Use a carefully selected solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexane or dichloromethane). 3. Consider converting the aldehyde to a bisulfite adduct for purification, followed by regeneration of the pure aldehyde.
Reaction does not go to completion 1. Poor quality of reagents: Moisture can deactivate the Vilsmeier reagent. 2. Insufficient activation of the substrate: Although unlikely for this substrate, it can be a factor for less electron-rich systems.1. Use anhydrous DMF and freshly distilled POCl₃. 2. Ensure your starting 2-(diethylamino)thiazole is pure.
Dark-colored reaction mixture or final product Decomposition of the starting material or product: This can be caused by excessive heat or prolonged reaction times.Minimize reaction time and maintain the recommended temperature range. Purify the product promptly after work-up.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Pathways sub 2-(Diethylamino)thiazole c5_attack Electrophilic attack at C-5 sub->c5_attack Desired Pathway n_attack Nucleophilic attack by exocyclic N sub->n_attack Side Reaction vr Vilsmeier Reagent (from DMF + POCl₃) vr->c5_attack vr->n_attack iminium Iminium Salt Intermediate (at C-5) c5_attack->iminium formimidamide_intermediate Formimidamide Intermediate n_attack->formimidamide_intermediate hydrolysis Aqueous Work-up (Hydrolysis) iminium->hydrolysis side_product Formimidamide Byproduct formimidamide_intermediate->side_product Hydrolysis product 2-(Diethylamino)-1,3- thiazole-5-carbaldehyde (Desired Product) hydrolysis->product

Caption: Competing reaction pathways in the Vilsmeier-Haack formylation.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing side reactions.

Materials and Reagents:

  • 2-(Diethylamino)thiazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve 2-(diethylamino)thiazole (1.0 equivalent) in anhydrous DCM.

    • Add the solution of 2-(diethylamino)thiazole dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-45 minutes.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0°C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). Caution: This quenching is exothermic and may release gas.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.

Alternative Strategies: A Brief Overview

Should the Vilsmeier-Haack reaction prove problematic, consider these conceptual alternatives, which may require significant optimization for this specific substrate.

alt_strategies sub 2-(Diethylamino)thiazole protect Protect Amino Group (e.g., as Boc-amine) sub->protect formylate Vilsmeier-Haack Formylation protect->formylate deprotect Deprotection formylate->deprotect product Desired Aldehyde deprotect->product

Caption: A protecting group strategy workflow.

A protecting group strategy involves masking the reactive diethylamino group, performing the formylation, and then removing the protecting group. While this can improve selectivity, it adds steps and may lower the overall yield. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The stability of the thiazole ring to the deprotection conditions must be considered.

References

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. BenchChem.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. BenchChem.
  • Wikipedia. (2023). Duff reaction. In Wikipedia. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • Roohi, L. et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxy-3H-indol-2-yl)-3-(aryl amino)acryl aldehydes and their transformation to pyrazoles. Current Chemistry Letters, 2(4), 185-194.
  • Singh, S. P., et al. (2003). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Unraveling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27355-27382. [Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]

  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]

  • ResearchGate. (2024). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]

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Technical Support Center: Troubleshooting Low Yield in 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(diethylamino)-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we will address common issues leading to low yields and provide systematic, field-proven troubleshooting strategies. Our approach is rooted in a deep understanding of the reaction mechanisms and practical laboratory experience.

Part 1: The Core Challenge - Understanding the Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of a 2-(diethylamino)thiazole precursor.[1] This reaction involves an electrophilic aromatic substitution where the "Vilsmeier reagent," a chloroiminium salt, is attacked by the electron-rich thiazole ring.[2][3] The electron-donating diethylamino group at the 2-position strongly activates the thiazole ring, directing the formylation to the 5-position.[4][5]

However, the success of this reaction is highly sensitive to a number of factors. Low yields can often be traced back to issues with the Vilsmeier reagent itself, the reactivity of the substrate, or the reaction conditions.[6] This guide will walk you through a logical process of elimination to identify and resolve the root cause of your low yield.

Part 2: Troubleshooting Guide - A Systematic Approach to Improving Your Yield

Here we present a series of common problems in a question-and-answer format to help you diagnose and solve issues in your synthesis.

Scenario 1: The reaction is sluggish or not proceeding to completion, resulting in a low yield of the desired product.

Question: I've set up my Vilsmeier-Haack reaction, but TLC analysis shows a significant amount of starting material even after the recommended reaction time. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion in a Vilsmeier-Haack reaction is a frequent challenge and can often be attributed to several factors related to the reagents, substrate, and reaction conditions.[6]

Initial Diagnostic Workflow:

A Low Conversion Observed B Check Reagent Quality A->B C Verify Reaction Conditions A->C D Assess Substrate Reactivity A->D E Moisture in DMF or POCl3? B->E F Degraded POCl3? B->F G Incorrect Temperature? C->G H Insufficient Reaction Time? C->H I Electron-withdrawing groups on thiazole ring? D->I J Use freshly distilled/anhydrous solvents E->J K Use fresh, properly stored POCl3 F->K L Optimize temperature profile G->L M Extend reaction time and monitor by TLC H->M N Consider harsher conditions (higher temp/longer time) I->N

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps:

  • Reagent Quality and Preparation of the Vilsmeier Reagent:

    • The Vilsmeier reagent is highly sensitive to moisture. Ensure that your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous.[6] DMF can be dried over molecular sieves, and it's best to use a freshly opened bottle of POCl₃. If your DMF has a fishy smell, it has likely decomposed to dimethylamine, which can interfere with the reaction.[7]

    • Proper formation of the Vilsmeier reagent is critical. This is an exothermic reaction that should be performed at 0°C with slow, dropwise addition of POCl₃ to DMF.[6] Allowing the temperature to rise excessively can lead to decomposition of the reagent.

  • Reaction Temperature and Time:

    • While the initial formation of the Vilsmeier reagent requires cooling, the subsequent reaction with the 2-(diethylamino)thiazole may need heating to proceed at a reasonable rate. After adding your substrate at a low temperature, try allowing the reaction to warm to room temperature and then heating it to 60-70°C for 2-4 hours.[8]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected time, consider extending the reaction duration or cautiously increasing the temperature.

  • Substrate Reactivity:

    • The 2-(diethylamino) group is strongly activating, making the thiazole ring electron-rich and generally reactive. However, if your precursor contains any electron-withdrawing groups, this can deactivate the ring, making the formylation more difficult.[8]

    • For less reactive substrates, you might need to employ more forcing conditions, such as a higher reaction temperature or a longer reaction time. Using a larger excess of the Vilsmeier reagent can also be beneficial in these cases.[8]

Scenario 2: The TLC plate shows multiple spots, and the yield of the desired product is low.

Question: My reaction seems to have worked, but I'm seeing several byproducts and my final yield is poor. What are the potential side reactions?

Answer: The formation of byproducts is a common reason for low yields in Vilsmeier-Haack reactions.

Possible Side Reactions and Solutions:

Side Product/Issue Potential Cause Recommended Solution
Di-formylation The highly activated 2-(diethylamino)thiazole ring can undergo formylation at multiple sites, especially with an excess of the Vilsmeier reagent.Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.[8] Adding the Vilsmeier reagent dropwise to a solution of the substrate can also help to avoid localized high concentrations of the reagent.
Reaction with Solvent The Vilsmeier reagent can react with DMF itself, leading to decomposition and reduced availability for the desired reaction.[7]Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and that the temperature is carefully controlled during reagent formation and substrate addition.
Incomplete Hydrolysis The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during work-up. Incomplete hydrolysis will result in a lower yield of the desired product.During the work-up, ensure that the reaction mixture is quenched with a sufficient amount of water or an aqueous base (e.g., sodium acetate or sodium hydroxide solution) and stirred vigorously to ensure complete hydrolysis.[2][6]
Scenario 3: The crude yield is reasonable, but a significant amount of product is lost during purification.

Question: I seem to be getting a good amount of crude product, but my yield drops dramatically after work-up and column chromatography. How can I improve the recovery of my product?

Answer: Product loss during work-up and purification can drastically reduce your final yield.

Tips for Improving Product Recovery:

  • Work-up Procedure:

    • Quenching: The quenching step, where the reaction is treated with an aqueous solution to hydrolyze the intermediate iminium salt, can be a source of product loss. Perform the quench slowly at 0°C and with vigorous stirring to ensure efficient hydrolysis and precipitation of the crude product.[8]

    • Extraction: After quenching, the product needs to be extracted into an organic solvent. Ensure you are using a suitable solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery. Washing the combined organic layers with brine can help to remove residual water and improve the efficiency of the drying step.[6]

  • Purification:

    • Column Chromatography: this compound is a relatively polar compound. Careful selection of the mobile phase for column chromatography is crucial to achieve good separation from impurities without excessive band broadening and product loss. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., hexane/ethyl acetate) is often effective.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a more efficient purification method than chromatography, often leading to higher recovery of the final product. Experiment with different solvent systems to find one that gives good crystals and high recovery.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific setup and scale.

Protocol 1: General Procedure for Vilsmeier-Haack Formylation
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0°C using an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[6]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The Vilsmeier reagent is now ready for the addition of the substrate.

  • Dissolve the 2-(diethylamino)thiazole (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, the reaction mixture may be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.[6][8]

  • Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate or another suitable base.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.[6]

Part 4: Visualizing the Mechanism

Understanding the reaction mechanism can provide valuable insights into potential points of failure.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Thiazole DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - OPO2Cl2- Thiazole 2-(Diethylamino)thiazole Intermediate2 Sigma Complex Thiazole->Intermediate2 + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate Intermediate2->IminiumSalt - H+ Aldehyde This compound IminiumSalt->Aldehyde + H2O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Part 5: Frequently Asked Questions (FAQs)

Q1: How can I be sure my DMF and POCl₃ are of sufficient quality? A1: For DMF, use a new bottle of anhydrous solvent or dry it yourself over 4Å molecular sieves. A simple check is to smell the DMF; a fishy odor indicates decomposition to dimethylamine.[7] For POCl₃, it is best to use a fresh bottle. Older bottles can absorb moisture and degrade, leading to lower reactivity.

Q2: What is the best way to monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to get good separation between your starting material and product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q3: I suspect I have formed the di-formylated product. How can I confirm this and avoid it in the future? A3: The di-formylated product will have a different Rf value on TLC and a distinct mass in mass spectrometry analysis. To avoid its formation, carefully control the stoichiometry of your reagents, as mentioned in the troubleshooting guide. Using a slight excess of the thiazole substrate relative to the Vilsmeier reagent can also help to minimize di-formylation.

Q4: Are there any alternatives to the Vilsmeier-Haack reaction for this transformation? A4: While the Vilsmeier-Haack reaction is one of the most common methods, other formylation techniques exist in organic chemistry. However, for electron-rich heterocycles like 2-(diethylamino)thiazole, the Vilsmeier-Haack reaction is generally considered highly effective and regioselective.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Scilit. Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. [Link]

  • National Institutes of Health (NIH). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Google Patents.
  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Wikipedia. Thiazole. [Link]

  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. [Link]

  • Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]

  • National Institutes of Health (NIH). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • MySkinRecipes. This compound. [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • National Institutes of Health (NIH). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]

  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

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Technical Support Center: Purification of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-THZ-5CHO Version: 1.0 Last Updated: January 11, 2026

Introduction

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and detailed protocols for the purification of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde (CAS 92940-24-4). This heterocyclic aldehyde is a critical building block in medicinal chemistry, particularly for synthesizing novel therapeutic agents.[1][2] Its synthesis, commonly achieved through methods like the Vilsmeier-Haack formylation of 2-(diethylamino)thiazole, often yields a crude product containing various impurities that can impede downstream applications.[1][3]

This document is designed for chemistry professionals. It moves beyond basic procedures to explain the underlying principles of purification strategies, helping you diagnose issues and optimize your workflow for maximum purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound after a Vilsmeier-Haack synthesis?

A1: The impurity profile is intrinsically linked to the Vilsmeier-Haack reaction mechanism and workup.[4][5] Key impurities include:

  • Unreacted Starting Material: 2-(Diethylamino)thiazole.

  • Solvent Residue: High-boiling point solvents like N,N-Dimethylformamide (DMF) are often difficult to remove completely under vacuum.

  • Vilsmeier Reagent Byproducts: Hydrolyzed phosphorus oxychloride (POCl₃) species.

  • Side-Reaction Products: Formylation at undesired positions or diformylation, although less common for this specific substrate.[3]

  • Degradation Products: The aldehyde functional group can oxidize to the corresponding carboxylic acid, especially if exposed to air and light over time. The electron-rich thiazole ring can also be susceptible to decomposition.

Q2: My crude product is a dark brown or reddish oil, not the expected solid. What does this signify?

A2: While the pure compound is often a solid, a dark, oily crude product is common and typically indicates the presence of residual DMF and other colored, polymeric impurities formed during the strongly electrophilic reaction conditions. This does not mean the reaction has failed, but it does necessitate a robust purification strategy. Do not proceed to the next synthetic step without purification, as these impurities can interfere with subsequent reactions.

Q3: My compound appears to be degrading during silica gel chromatography, resulting in streaking on TLC and low recovery. What is happening?

A3: This is a classic issue. The diethylamino group makes the thiazole ring electron-rich and basic, while the aldehyde can also be sensitive. Standard silica gel is inherently acidic (pKa ≈ 4-5) and can act as a catalyst for degradation or cause strong, irreversible adsorption of your basic compound. This leads to the streaking and yield loss you are observing.[6][7]

Q4: How do I choose the best purification method—column chromatography, recrystallization, or something else?

A4: The optimal method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Column Chromatography: The most versatile method for removing a wide range of impurities. It is essential if your crude product contains compounds with similar polarities.

  • Recrystallization: Ideal for removing minor impurities from a solid product on a larger scale, provided a suitable solvent system can be identified. It is often used as a final polishing step after chromatography.

  • Bisulfite Adduct Formation: A highly selective chemical method for separating aldehydes from non-aldehydic impurities.[6] It is particularly useful if the main impurities are unreacted starting material or other non-carbonyl compounds.

Below is a decision-making workflow to help guide your choice.

Caption: Decision tree for selecting a purification method.

In-Depth Purification Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the primary purification techniques.

Deactivated Silica Gel Column Chromatography

This is the most robust method for initial purification. The key to success is neutralizing the acidic silica gel to prevent product degradation.[7]

Experimental Protocol:

  • Slurry Preparation (Deactivation):

    • In a fume hood, measure the required amount of silica gel (typically 50-100 g per 1 g of crude product).

    • Create a slurry in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • To this slurry, add 1-2% triethylamine (Et₃N) by volume relative to the solvent. For example, for every 100 mL of eluent, add 1-2 mL of Et₃N.

    • Stir gently for 5 minutes. This neutralizes the acidic sites on the silica surface.

  • Column Packing:

    • Pour the slurry into your column and use gentle air pressure or a pump to pack the bed uniformly. Ensure no air bubbles or cracks are present.

    • Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate.

    • Alternatively, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands.

  • Elution & Fraction Collection:

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N).

    • Gradually increase the polarity of the eluent (gradient elution) to 90:10, 80:20, etc., based on TLC analysis.

    • Collect fractions and monitor them by TLC, staining with potassium permanganate or UV light.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure. You may need to co-evaporate with a solvent like toluene to remove the last traces of Et₃N.

Troubleshooting Guide: Column Chromatography

IssuePossible Cause(s)Solution(s)
Product Streaking on TLC/Column Acid-catalyzed degradation on silica.Use deactivated silica (1-2% Et₃N in eluent) or switch to neutral alumina.[6][7]
Poor Separation Incorrect eluent system.Systematically test solvent systems with TLC (Hexane/EtOAc, Hexane/DCM, Toluene/EtOAc) to achieve a ΔRf > 0.2 between the product and major impurities.
Product Won't Elute Eluent polarity is too low.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.
Co-elution with Impurity Impurity has very similar polarity.If separation is still poor, consider an alternative technique like bisulfite adduct formation or recrystallization of the semi-pure material.
Recrystallization

If your product from chromatography is a solid but contains minor impurities, recrystallization is an excellent final purification step.

Experimental Protocol:

  • Solvent Screening (Small Scale):

    • Place a few milligrams of your solid in several test tubes.

    • Add potential single solvents (e.g., ethanol, isopropanol, ethyl acetate) and binary solvent systems (e.g., Ethyl Acetate/Hexane, Ethanol/Water, Toluene/Heptane) dropwise while heating.

    • A good system is one where the compound is soluble when hot but sparingly soluble when cold.

  • Recrystallization (Scale-up):

    • Dissolve the compound in the minimum amount of the chosen hot solvent or solvent system.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter through Celite to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Purification via Bisulfite Adduct

This chemical method offers exquisite selectivity for aldehydes. It leverages the reversible reaction between an aldehyde and sodium bisulfite to form a solid adduct, which can be physically separated from soluble non-aldehydic impurities.

Bisulfite_Purification cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Isolation cluster_step3 Step 3: Regeneration s1_start Crude Aldehyde (in Organic Solvent) s1_process Vigorous Stirring s1_start->s1_process s1_reagent Aqueous NaHSO₃ Solution s1_reagent->s1_process s1_product Bisulfite Adduct (Precipitates as Solid) s1_process->s1_product s2_process Vacuum Filtration s1_product->s2_process s2_impurities Impurities Remain in Filtrate s2_process->s2_impurities s3_process Stirring s2_process->s3_process Isolated Adduct s3_reagent Aqueous Base (e.g., Na₂CO₃ or NaOH) s3_reagent->s3_process s3_product Pure Aldehyde (Regenerated) s3_process->s3_product s4_final Final Purified Product s3_product->s4_final Extract with Organic Solvent, Dry, and Evaporate

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Experimental Protocol:

  • Adduct Formation:

    • Dissolve the crude product in a water-immiscible solvent like diethyl ether or ethyl acetate.

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Combine the two solutions in a flask and stir vigorously for 1-2 hours at room temperature. A white solid, the bisulfite adduct, should precipitate.

  • Isolation of the Adduct:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with the organic solvent (e.g., diethyl ether) to remove any adhering impurities, then wash with a small amount of cold water.

  • Regeneration of the Aldehyde:

    • Suspend the filtered adduct in water.

    • Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution while stirring until the solution becomes basic (pH > 8). This reverses the reaction and regenerates the free aldehyde.[6]

  • Final Extraction:

    • Extract the regenerated aldehyde from the aqueous mixture using several portions of a fresh organic solvent (e.g., diethyl ether or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Storage and Handling

Pure this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (2-8°C) and protected from light to prevent oxidation and degradation.[2][8]

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Material. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

  • Rickard, M. D., et al. (2020). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-(Dimethylamino)thiazole-5-carboxaldehyde, 97%. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3- (dimethylamino)acrolein and its synthetic applications. (2013). International Journal of Industrial Chemistry. Retrieved from [Link]

  • IUCrData. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

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Technical Support Center: Handling and Disposal of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. The following question-and-answer sections address common and critical issues related to its safe handling, storage, and waste disposal.

Frequently Asked Questions (FAQs): Core Safety and Handling

This section covers the essential, high-level safety information you need before you begin any work with this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are related to its potential toxicity and irritant properties, which are common for heterocyclic aldehydes. Based on data for structurally similar compounds like thiazole-5-carboxaldehyde, this chemical should be treated as:

  • Harmful if swallowed (Acute oral toxicity).[1][2][3]

  • A potential skin sensitizer , meaning it may cause an allergic skin reaction upon repeated contact.[1][3][4]

  • A cause of serious eye irritation .[3]

  • A potential respiratory irritant .[2]

Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial to mitigate the risks. The aldehyde functional group and the thiazole ring necessitate robust protection.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3]

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

The causality here is direct: the compound's potential to irritate the skin, eyes, and respiratory system requires physical barriers (gloves, goggles, lab coat) and engineering controls (fume hood) to prevent contact and inhalation.[2]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.

  • Container: Keep the compound in its original, tightly sealed container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, as aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air.

  • Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration (2-8°C).[5]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, strong reducing agents, and amines.[6]

Q4: What immediate first aid measures should be taken in case of exposure?

A4: Rapid and correct first aid is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[2][6]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[2][6]

Always have the product's SDS readily available to provide to emergency responders.

Troubleshooting Guides: Handling Specific Experimental Issues

This section provides detailed, scenario-based guidance for issues you may encounter during experimentation and disposal.

Q5: I've spilled a small amount of the solid powder on my lab bench inside the fume hood. What is the correct cleanup procedure?

A5: For a small, contained spill (typically <1 gram) inside a fume hood:

  • Ensure PPE is worn correctly. This includes your lab coat, goggles, and gloves.

  • Prevent Further Spread: Cordon off the area to prevent accidental contact by others.

  • Gentle Collection: Do NOT dry sweep the powder, as this can create airborne dust. Gently cover the spill with a paper towel. Moisten the paper towel with a small amount of a suitable solvent (like ethanol or isopropanol) to wet the powder and prevent it from becoming airborne.

  • Wipe and Collect: Carefully wipe the area from the outside in, placing the contaminated paper towels into a designated, sealable waste bag or container.

  • Decontaminate the Surface: Wipe the spill area again with a fresh paper towel dampened with 70% ethanol or a suitable lab detergent.

  • Dispose of Waste: Seal the waste bag/container, label it clearly as "Hazardous Waste: this compound contaminated debris," and dispose of it through your institution's hazardous waste management program.[7]

  • Final Steps: Remove PPE and wash your hands thoroughly.

Q6: My reaction is complete. How do I properly segregate and dispose of the different waste streams (organic, aqueous, solid)?

A6: Proper waste segregation at the source is a cornerstone of laboratory safety and environmental responsibility.[8] Never mix incompatible waste streams.

Experimental Workflow for Waste Segregation

reaction Reaction Mixture (Post-Quench) workup Aqueous Workup (e.g., Liquid-Liquid Extraction) reaction->workup Add organic solvent & aqueous solution filtration Solid Product Isolation (Filtration) reaction->filtration Precipitate formed organic_waste Halogenated or Non-Halogenated Organic Waste Carboy workup->organic_waste Organic Layer (e.g., DCM, EtOAc) aqueous_waste Aqueous Waste Carboy (Check pH, Neutralize if needed) workup->aqueous_waste Aqueous Layer filtration->aqueous_waste Filtrate (if aqueous) solid_waste Solid Chemical Waste Container (e.g., Contaminated Silica) filtration->solid_waste Contaminated Filter Paper chromatography Purification (Column Chromatography) chromatography->organic_waste Eluent Fractions chromatography->solid_waste Contaminated Silica Gel

Caption: Waste segregation workflow after a typical organic synthesis.

  • Organic Waste: All organic solvents used in the reaction and extraction (e.g., dichloromethane, ethyl acetate, THF, hexanes) must be collected in a designated organic waste container. It is critical to segregate halogenated and non-halogenated solvents into separate containers as required by your institution.[8]

  • Aqueous Waste: The aqueous layers from extractions or washes should be collected in a designated aqueous waste container. Before adding to the container, check the pH. If it is strongly acidic or basic, it should be neutralized (pH 6-8) before disposal.[9]

  • Solid Waste: Any solid waste, such as contaminated silica gel from chromatography, filter paper, or residual solid starting material, must be collected in a separate, clearly labeled solid hazardous waste container.[8]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous organic waste.[8] Only after proper rinsing can the empty container be disposed of in the regular trash or glassware waste.

Q7: Can I neutralize or deactivate small quantities of this aldehyde in the lab before disposal?

A7: In-lab treatment of hazardous waste is highly regulated and should only be performed if you have explicit permission and a validated procedure from your institution's Environmental Health & Safety (EHS) department.[9][10]

However, a common chemical method for deactivating aldehydes involves oxidation to the less toxic and less volatile corresponding carboxylic acid.[8][9] A potential, generalized procedure for a small quantity (<1-2 g) in a solution is as follows:

Protocol: Aldehyde Oxidation with Potassium Permanganate Disclaimer: This procedure is for informational purposes only and must be approved by your EHS office before implementation. Perform this procedure only in a chemical fume hood with appropriate PPE.

  • Prepare the Aldehyde Solution: Ensure the aldehyde is dissolved in a suitable solvent (e.g., acetone or water, if soluble).

  • Prepare Oxidant: In a separate flask, prepare a solution of potassium permanganate (KMnO₄) in water. Use a molar excess of KMnO₄.

  • Slow Addition: Cool the aldehyde solution in an ice bath. Slowly and carefully add the KMnO₄ solution dropwise with vigorous stirring. The reaction is exothermic. The purple color of the permanganate will disappear as it is consumed.

  • Monitor Reaction: Continue adding KMnO₄ solution until a faint, persistent pink or purple color remains, indicating the aldehyde has been fully consumed.

  • Quench Excess Oxidant: Add a small amount of sodium bisulfite solution to quench any excess permanganate (the purple/brown color will disappear).

  • Neutralize and Dispose: Neutralize the final solution to a pH between 6 and 8 with dilute sulfuric acid or sodium carbonate.[8] This final aqueous solution, now containing the carboxylate salt and manganese salts, can be disposed of in the aqueous waste stream as per your institutional guidelines.

Q8: How should I decontaminate glassware that has come into contact with the compound?

A8: Decontamination is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound. Collect all rinsate in the appropriate halogenated or non-halogenated organic waste container.

  • Washing: Wash the triple-rinsed glassware with laboratory detergent and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

For grossly contaminated labware, a decontamination bath may be necessary. A base bath (isopropanol and potassium hydroxide) is effective but must be handled with extreme care and appropriate PPE. Always follow your lab's specific procedures for using caustic cleaning solutions.

Decision Tree for Spill Response

spill Spill Occurs check_location Is spill inside a fume hood? spill->check_location check_size Is spill < 1g (small & manageable)? check_location->check_size Yes evacuate Alert others. Evacuate area. Call EHS. check_location->evacuate No check_size->evacuate No cleanup_small Follow Small Spill Cleanup Protocol (Q5) check_size->cleanup_small Yes

Sources

Technical Support Center: 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. It addresses common issues related to its handling, storage, and use in chemical synthesis, with a focus on its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. The 2-(diethylamino) group on the thiazole ring forms an enamine-like system, which is susceptible to cleavage in the presence of water, particularly under acidic conditions. This reaction can lead to the formation of byproducts and a reduction in the purity and reactivity of the starting material.

Q2: How should I properly store this compound to maintain its integrity?

A2: To minimize degradation, the compound should be stored under inert gas (argon or nitrogen) in a tightly sealed container.[1] It is advisable to store it in a desiccator to protect it from atmospheric moisture.[2] For long-term storage, refrigeration at 2-8°C is recommended, as suggested by several suppliers.[1]

Q3: Can I use solvents directly from the bottle without purification when working with this compound?

A3: For reactions that are sensitive to moisture, it is highly recommended to use anhydrous solvents.[2][3] Solvents should be freshly dried and distilled or obtained from a sealed bottle over molecular sieves. Even solvents labeled as "anhydrous" can absorb moisture over time once opened.[2][4]

Q4: What are the visual signs of degradation?

A4: While subtle degradation may not be visually apparent, significant hydrolysis can lead to a change in the physical appearance of the compound, such as discoloration or a change in consistency. The most reliable method for assessing purity is through analytical techniques like NMR spectroscopy or chromatography (TLC, LC-MS).

Q5: Is this compound sensitive to light or air (oxygen)?

A5: While the primary sensitivity is to moisture, it is good practice to store all reactive organic compounds, including this one, protected from light to prevent potential photochemical side reactions.[1] Sensitivity to oxygen is less pronounced than its hygroscopic nature, but storage under an inert atmosphere will also mitigate any potential oxidation.[5]

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields or Failure

Symptoms:

  • Low or no yield of the desired product.

  • Formation of multiple unexpected byproducts observed by TLC or NMR.

  • Reaction fails to go to completion.

Potential Cause: Degradation of the this compound starting material due to moisture contamination. The aldehyde functionality may be compromised, or byproducts from hydrolysis could be interfering with the reaction.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting the reaction, check the purity of the this compound by ¹H NMR or LC-MS. If impurities are detected, consider purifying the material by recrystallization or chromatography under anhydrous conditions.

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas or in a desiccator.[4]

    • Use freshly dried, anhydrous solvents.[2][4]

    • Run the reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or a balloon setup.[3]

  • Proper Reagent Handling:

    • Handle the solid this compound in a glove box or under a blanket of inert gas.[3]

    • Use dry syringes or cannulas for transferring solutions.[5]

Issue 2: Difficulty in Product Purification

Symptoms:

  • The crude product is a complex mixture that is difficult to separate by column chromatography.

  • The desired product is isolated along with persistent impurities.

Potential Cause: Hydrolysis of either the starting material or the product during the reaction work-up. Aqueous work-up steps can introduce sufficient water to cause degradation, especially if the pH is not controlled.

Troubleshooting Steps:

  • Minimize Contact with Water: If possible, use a non-aqueous work-up. This may involve filtering the reaction mixture through a pad of celite or silica gel and removing the solvent under reduced pressure.

  • Control pH During Aqueous Work-up: If an aqueous work-up is necessary, ensure the solution is kept neutral or slightly basic to suppress acid-catalyzed hydrolysis.

  • Prompt Extraction: Perform extractions quickly to minimize the contact time of the organic components with the aqueous phase.

  • Drying of Organic Layer: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.

Mechanistic Insight: Moisture-Induced Degradation

The moisture sensitivity of this compound is rooted in the chemistry of enamines. The nitrogen atom's lone pair of electrons delocalizes into the thiazole ring, making the ring electron-rich and susceptible to electrophilic attack, including protonation by water (especially when acid-catalyzed). This initiates a cascade that can lead to the cleavage of the C-N bond and the formation of byproducts.

Moisture_Sensitivity start This compound protonation Protonation of Thiazole Ring start->protonation H₂O / H⁺ water_attack Nucleophilic Attack by Water protonation->water_attack intermediate Hemiaminal-like Intermediate water_attack->intermediate elimination Elimination of Diethylamine intermediate->elimination byproduct1 2-Hydroxy-1,3-thiazole-5-carbaldehyde elimination->byproduct1 byproduct2 Diethylamine elimination->byproduct2

Caption: Proposed hydrolysis pathway of this compound.

Experimental Protocol: Handling in a Moisture-Sensitive Reaction

This protocol outlines the steps for a generic reaction (e.g., a Wittig reaction) where the stability of this compound is critical.

Objective: To perform a reaction using this compound under strictly anhydrous conditions to maximize yield and minimize byproduct formation.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone)

  • Other reaction-specific reagents (dried and stored under inert gas)

  • Oven-dried glassware (Schlenk flask, dropping funnel, condenser)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Septa, needles, and cannula

Workflow Diagram:

Anhydrous_Reaction_Workflow prep_glassware 1. Oven-dry all glassware and cool under inert gas assemble 2. Assemble glassware hot and purge with inert gas prep_glassware->assemble add_reagents 3. Add solid reagents under a positive flow of inert gas assemble->add_reagents add_solvent 4. Add anhydrous solvent via cannula or dry syringe add_reagents->add_solvent run_reaction 5. Run reaction under inert atmosphere add_solvent->run_reaction workup 6. Quench and work-up (non-aqueous if possible) run_reaction->workup

Sources

Technical Support Center: Optimizing Solvent Systems for 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-11-THIAZ5CHO Version: 1.0

Introduction

Welcome to the technical support center for 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. This valuable heterocyclic building block is instrumental in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3] Its reactivity is dominated by the aldehyde functional group, but is significantly modulated by the electron-donating nature of the 2-(diethylamino) group. This electronic profile makes solvent selection a critical, non-trivial parameter for achieving optimal reaction outcomes.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals navigate the complexities of solvent system optimization for reactions involving this aldehyde. We will delve into the causality behind solvent choices to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: My starting aldehyde seems poorly soluble in common nonpolar solvents like hexane or toluene. Why is this, and what do you recommend?

A1: The poor solubility is expected due to the molecule's polarity. The combination of the thiazole ring, the diethylamino group, and the carbaldehyde group creates a significant dipole moment. While the ethyl groups add some lipophilicity, the polar functional groups dominate. For many reactions, polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are more suitable for achieving homogeneity.

Q2: I am observing decomposition of my starting material when heating the reaction in protic solvents like ethanol or methanol. What is happening?

A2: this compound can be sensitive to prolonged heating in protic solvents, especially in the presence of acidic or basic catalysts. The thiazole ring can be susceptible to hydrolysis or other degradation pathways under these conditions. Furthermore, the aldehyde can form acetals or hemiacetals with alcohol solvents, which might be an unproductive pathway. If heating is required, consider using higher-boiling point aprotic solvents like DMF, toluene, or dioxane and ensure your reaction is under an inert atmosphere (N₂ or Ar) to prevent oxidation.

Q3: Can I use water as a solvent or co-solvent for my reaction?

A3: While some modern, green chemistry protocols utilize water, it should be approached with caution.[4] The aldehyde has limited water solubility. More importantly, the presence of water can interfere with many common reactions. For instance, in a Wittig reaction, water can hydrolyze the phosphonium ylide. In condensations, it can shift the equilibrium away from the product by hindering the necessary dehydration step.[5] If used, it is often part of a biphasic system or with phase-transfer catalysts.

Q4: My reaction is sluggish. Can I just switch to a higher-boiling point solvent to increase the temperature?

A4: While increasing temperature can increase reaction rates, it is not always the optimal solution and can lead to side product formation or decomposition. Before defaulting to higher temperatures, consider the solvent's polarity. A solvent change might accelerate the reaction more effectively at the same temperature. For example, a reaction that is slow in THF (a moderately polar aprotic solvent) might proceed much faster in DMF (a highly polar aprotic solvent) if the transition state is more polar than the ground state.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for common synthetic transformations involving this compound.

Guide 1: Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction for this aldehyde, used to form C=C bonds by reacting it with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[5][6]

Problem: Low yield and/or slow conversion in Knoevenagel condensation.

  • Initial Observation: After several hours at room temperature with a weak base catalyst (e.g., piperidine) in ethanol, TLC analysis shows significant unreacted starting aldehyde.

  • Scientific Rationale: The electron-donating 2-(diethylamino) group deactivates the aldehyde carbonyl group towards nucleophilic attack compared to a simple aromatic aldehyde. This reduces its electrophilicity, slowing down the initial addition step of the Knoevenagel mechanism.[5] Protic solvents like ethanol can also hydrogen-bond with the nucleophile and the catalyst, reducing their reactivity.

  • Troubleshooting Workflow:

    G start Low Yield in Knoevenagel (e.g., in Ethanol) q1 q1 start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no a1_no q1->a1_no No q2 q2 a1_yes->q2 q3 q3 a1_no->q3 a2_yes a2_yes q2->a2_yes Yes a2_no a2_no q2->a2_no No a3_yes a3_yes q3->a3_yes Yes a3_no a3_no q3->a3_no No

    Knoevenagel Condensation Troubleshooting Workflow

  • Detailed Recommendations:

    • Switch to a Polar Aprotic Solvent: Change the solvent from ethanol to acetonitrile (ACN) or dimethylformamide (DMF). These solvents will readily dissolve the starting materials but will not interfere with the catalyst or nucleophile via hydrogen bonding.[7][8] Studies have shown that polar aprotic solvents can dramatically increase both the rate and yield of Knoevenagel condensations.[7]

    • Consider Toluene with Water Removal: If side reactions are observed in highly polar solvents, a nonpolar solvent like toluene can be effective, especially when paired with a Dean-Stark apparatus to azeotropically remove the water formed during the condensation, driving the reaction to completion.[7]

    • Catalyst Choice: While piperidine is common, for this deactivated aldehyde, a slightly stronger base or a different catalytic system (e.g., ammonium acetate, basic alumina) might be required in conjunction with the optimized solvent.

Guide 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

These reactions are critical for converting the aldehyde into various alkenes. Solvent choice here dictates ylide stability, reactivity, and stereoselectivity.

Problem: Low yield in a Wittig reaction using a non-stabilized ylide (e.g., Ph₃P=CH₂).

  • Initial Observation: When forming the ylide with n-BuLi in THF and then adding the thiazole aldehyde, a complex mixture is obtained with low conversion to the desired alkene.

  • Scientific Rationale: Non-stabilized ylides are extremely strong bases and highly reactive nucleophiles.[9][10] The 2-(diethylamino) group, while deactivating the aldehyde, does not prevent reaction. The issue may lie in side reactions. The acidic proton on the thiazole ring (at C4) could potentially be abstracted by the potent ylide, leading to decomposition or undesired products. Furthermore, any trace moisture will rapidly quench the ylide.

  • Troubleshooting Recommendations:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (THF is common and appropriate). Dry all glassware thoroughly. Perform the reaction under a strict inert atmosphere.

    • Inverse Addition: Add the ylide solution slowly to a solution of the aldehyde at low temperature (e.g., -78 °C). This ensures the ylide is consumed as it is added, minimizing its opportunity to participate in side reactions.

    • Switch to the HWE Reaction: For forming α,β-unsaturated esters (an (E)-alkene), the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the Wittig reaction using stabilized ylides.[11] HWE reagents (phosphonate carbanions) are less basic and generally give cleaner reactions with higher (E)-selectivity.[11] Common solvent/base systems include NaH in THF or K₂CO₃ in ACN.

Guide 3: Vilsmeier-Haack Reaction (Synthesis of the Aldehyde)

Although this guide focuses on reactions of the aldehyde, optimizing its synthesis is a common user concern. The Vilsmeier-Haack reaction is a standard method for formylating the precursor, 2-(diethylamino)thiazole.[1][12]

Problem: Low yield during the formylation of 2-(diethylamino)thiazole.

  • Initial Observation: Using the standard Vilsmeier reagent (POCl₃/DMF) gives a low yield of the desired aldehyde.

  • Scientific Rationale: The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent (a chloroiminium ion).[13][14][15] While the 2-(diethylamino) group is strongly activating, the thiazole ring is inherently electron-deficient compared to benzene. The reaction conditions, particularly stoichiometry and temperature, are critical.

  • Troubleshooting Recommendations:

    • Solvent and Reagent Stoichiometry: DMF often serves as both the reagent precursor and the solvent.[13] Ensure an excess of DMF is used. The ratio of POCl₃ to the thiazole substrate is crucial. A 1.5 to 3.0 molar equivalent of the POCl₃/DMF reagent is typically required for electron-rich heterocycles.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic. It should be prepared at low temperature (0 °C) before the thiazole substrate is added. The subsequent formylation reaction may require gentle heating (e.g., 40-60 °C) to proceed to completion, but excessive heat can cause decomposition.

    • Workup Procedure: The workup is critical. The intermediate iminium ion must be carefully hydrolyzed to the aldehyde, typically by pouring the reaction mixture onto ice and then neutralizing with a base like NaOH or Na₂CO₃.[16] An improper workup can lead to product loss.

Part 3: Data Tables & Experimental Protocols

Table 1: Properties of Common Solvents for Thiazole Aldehyde Reactions
SolventFormulaDielectric Constant (ε)Polarity IndexTypeBoiling Point (°C)Key Considerations
TolueneC₇H₈2.42.4Nonpolar111Good for high-temp reactions; allows azeotropic water removal.
Tetrahydrofuran (THF)C₄H₈O7.54.0Polar Aprotic66Good general-purpose solvent; must be anhydrous for organometallics.
Acetonitrile (ACN)CH₃CN37.55.8Polar Aprotic82Highly polar; excellent for promoting reactions with polar transition states.
Dimethylformamide (DMF)C₃H₇NO36.76.4Polar Aprotic153Very high polarity and boiling point; excellent solvating power but can be difficult to remove.
EthanolC₂H₅OH24.54.3Polar Protic78Can interfere with bases/nucleophiles; potential for side reactions (acetal formation).
Protocol 1: General Procedure for Solvent Screening in a Knoevenagel Condensation

This protocol outlines a parallel synthesis approach to efficiently screen multiple solvents.

  • Preparation: In an array of 5 mL reaction vials, add this compound (e.g., 18.4 mg, 0.1 mmol, 1.0 equiv.) to each vial.

  • Reagent Addition: To each vial, add the active methylene compound (e.g., malononitrile, 7.3 mg, 0.11 mmol, 1.1 equiv.).

  • Solvent Addition: To each respective vial, add 1 mL of the solvent to be tested (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: ACN, Vial 4: DMF, Vial 5: Ethanol).

  • Catalyst Initiation: Add the catalyst (e.g., piperidine, 1 µL, 0.01 mmol, 0.1 equiv.) to each vial.

  • Reaction: Cap the vials and stir the reactions at room temperature (or a set temperature, e.g., 50 °C) on a multi-well reaction block.

  • Monitoring: After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate to assess the consumption of starting material and formation of the product.

  • Analysis: Compare the TLC plates to identify the solvent system that provides the fastest conversion and cleanest product profile. The relative conversion can be more accurately quantified by LC-MS or ¹H NMR of the crude reaction mixtures.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep1 Weigh Aldehyde into 5 Vials prep2 Add Active Methylene Compound to Vials prep1->prep2 r1 Add Test Solvents (1 per Vial) prep2->r1 r2 Add Catalyst to Each Vial r1->r2 r3 Stir at Set Temp r2->r3 a1 Aliquot & TLC (1h, 4h, 12h) r3->a1 a2 Compare Conversion Rates & Purity a1->a2 a3 Select Optimal Solvent a2->a3

Solvent Screening Protocol Workflow

References

  • Benchchem. This compound | 92940-24-4.
  • ResearchGate.
  • ChemBK. 2-Aminothiazole-5-carbadehyde.
  • ResearchGate.
  • ResearchGate.
  • National Institutes of Health (NIH).
  • Wikipedia.
  • MDPI.
  • ACG Publications.
  • Benchchem. Optimizing Wittig Reactions for High E-Alkene Selectivity: A Technical Support Guide.
  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5.
  • PubMed.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • ChemicalBook.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Wittig Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • ResearchGate.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
  • Organic Chemistry Portal. Wittig Reaction - Common Conditions.
  • MySkinRecipes. This compound.
  • MySkinRecipes. This compound (Thai).
  • ChemicalBook. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis.

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Validation & Comparative

A Comparative Guide to the Structural Characterization of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, 2-aminothiazole derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is a key synthetic intermediate, valued for the reactive aldehyde group and the modulating diethylamino moiety which enhances solubility and electronic properties.[5] Its molecular formula is C₈H₁₂N₂OS and it has a molecular weight of 184.26 g/mol .[6] The unambiguous confirmation of its molecular structure is a critical first step in any research and development pipeline, ensuring that subsequent biological and chemical studies are based on a reliable foundation.

The Structural Hypothesis and Potential Isomers

The target structure is this compound. However, during synthesis, particularly in multi-step reactions or under certain conditions, isomeric impurities can arise. A crucial aspect of characterization is to not only prove the presence of the target molecule but also to disprove the presence of plausible alternatives. A primary isomeric alternative to consider is the C4-substituted isomer: 2-(Diethylamino)-1,3-thiazole-4-carbaldehyde .

This guide will focus on a multi-pronged analytical approach to distinguish between these two isomers and confirm the C5-substitution pattern of the target compound.

Primary Spectroscopic Characterization: The First Line of Evidence

The initial characterization of a newly synthesized compound typically relies on a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[7] For our target molecule, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Expected ¹H NMR Data: The key differentiator between the C5 and C4 aldehyde isomers in the ¹H NMR spectrum is the chemical shift and coupling of the lone proton on the thiazole ring.

  • For the C5-aldehyde (Target): We expect a single proton signal (H4) in the aromatic region, appearing as a singlet since it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating amino group at C2 and the electron-withdrawing aldehyde at C5.

  • For the C4-aldehyde (Isomer): We would also expect a single proton signal (H5), but its chemical environment is different, being adjacent to the sulfur atom and the aldehyde group. This would result in a different chemical shift compared to H4 in the target molecule.

Expected ¹³C NMR Data: The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The chemical shifts of the thiazole ring carbons (C2, C4, C5) are particularly diagnostic.

Assignment Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
-CHOAldehyde Proton~9.9 - 10.2~185 - 188Highly deshielded due to the electronegativity of the oxygen atom.[8]
H4Thiazole Ring Proton~8.0 - 8.3~145 - 148Singlet, deshielded by the adjacent aldehyde group and ring currents.
-N(CH₂)₂Methylene Protons~3.5 (quartet)~45Adjacent to the electron-donating nitrogen atom.
-N(CH₂CH₃)₂Methyl Protons~1.2 (triplet)~12Typical range for an ethyl group attached to a nitrogen.
C2Thiazole Ring CarbonN/A~170Attached to two heteroatoms (N and S) and the amino group.
C5Thiazole Ring CarbonN/A~130 - 135Attached to the electron-withdrawing aldehyde group.

Note: Predicted values are based on general principles and data from similar heterocyclic aldehydes. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For our target molecule, the most characteristic absorption bands would be:

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C=O Stretch (Aldehyde)1670 - 1690Confirms the presence of a conjugated aldehyde. The conjugation to the thiazole ring lowers the frequency from a typical aliphatic aldehyde (~1720-1740 cm⁻¹).
C=N Stretch (Thiazole)1580 - 1620Characteristic of the thiazole ring system.[10]
C-H Stretch (Aromatic/Aldehyde)~3100 / ~2820 & ~2720Aromatic C-H stretch appears above 3000 cm⁻¹. The two bands for the aldehyde C-H (Fermi resonance) are highly diagnostic.
C-N Stretch1300 - 1350Corresponds to the bond between the ring and the diethylamino group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Expected Molecular Ion Peak [M+H]⁺: 185.0743 (Calculated for C₈H₁₃N₂OS⁺)

  • Key Fragmentation Pathways: Loss of the ethyl groups from the diethylamino moiety and cleavage of the aldehyde group are expected fragmentation patterns that can provide further structural clues.

Advanced Structural Confirmation: Resolving Ambiguity

While primary spectroscopic methods provide strong evidence, they may not be sufficient to definitively rule out the C4-aldehyde isomer without authentic reference spectra. For unambiguous confirmation, more advanced techniques are required.

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms within a molecule.[7][11][12] For distinguishing our target from its isomer, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations (couplings) between protons and carbons that are typically 2 or 3 bonds away. This allows for the assembly of the molecular skeleton.

Comparative HMBC Analysis:

  • For the C5-aldehyde (Target): We would expect to see a crucial correlation between the aldehyde proton (-CHO) and the C4 carbon of the thiazole ring. Additionally, the H4 proton should show a correlation to the C5 carbon (where the aldehyde is attached) and the C2 carbon.

  • For the C4-aldehyde (Isomer): The aldehyde proton would instead show a correlation to the C5 carbon, and the H5 proton would correlate to the C4 carbon.

This direct, through-bond correlation data provides incontrovertible evidence for the substitution pattern.

The Gold Standard: Single Crystal X-Ray Crystallography

When a compound can be crystallized, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of its three-dimensional structure.[13][14] This technique determines the precise spatial arrangement of every atom in the molecule, leaving no doubt about connectivity or stereochemistry.[15][16][17] While it is the most definitive method, obtaining a high-quality single crystal suitable for diffraction can be a significant challenge.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of at least 1-2 seconds.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • 2D NMR (HMBC) Acquisition: Using the same sample, acquire an HMBC spectrum. The experiment should be optimized to detect correlations over a range of coupling constants (typically 4-10 Hz).

Protocol 2: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[9]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass calculated for the expected molecular formula (C₈H₁₂N₂OS) to confirm the elemental composition.

Data Synthesis and Workflow Visualization

The process of characterizing and confirming the structure is a logical workflow, starting with broad techniques and moving to more specific, definitive methods as needed.

Characterization Workflow

G cluster_0 Primary Characterization cluster_1 Data Evaluation cluster_2 Advanced Confirmation cluster_3 Conclusion H_NMR ¹H & ¹³C NMR Eval Data Consistent with C5-aldehyde Structure? H_NMR->Eval IR IR Spectroscopy IR->Eval MS HRMS MS->Eval TwoD_NMR 2D NMR (HMBC) Eval->TwoD_NMR No / Ambiguous Confirmed Structure Confirmed Eval->Confirmed Yes TwoD_NMR->Eval X_Ray X-Ray Crystallography (Gold Standard) TwoD_NMR->X_Ray Further Proof Re_evaluate Re-evaluate Synthesis or Isomer Presence TwoD_NMR->Re_evaluate Contradictory X_Ray->Confirmed start Synthesized Compound start->H_NMR start->IR start->MS

Caption: Workflow for the structural elucidation of this compound.

Visualizing Key HMBC Correlations

The following diagram illustrates the critical HMBC correlations that would confirm the C5-aldehyde structure.

G cluster_mol This compound N_ring N C4 C4 C2 C2 S_ring S C5 C5 N_amine N(Et)₂ CHO_group CHO H4_proton H4 H4_proton->C2 ³J H4_proton->C5 ²J CHO_proton H(O) CHO_proton->C5 ²J CHO_proton->C4 ³J

Caption: Expected key HMBC correlations for structure confirmation.

Conclusion

The definitive characterization of this compound requires a systematic and multi-faceted analytical approach. While 1D NMR, IR, and MS provide essential preliminary data, they may not be sufficient to unambiguously differentiate it from its C4-substituted isomer. The application of 2D NMR techniques, particularly HMBC, is crucial for establishing the precise connectivity of the molecular framework. For ultimate and irrefutable proof, especially in regulatory or patent filings, single-crystal X-ray crystallography remains the unparalleled gold standard. By following the integrated workflow presented, researchers can confidently confirm the structure of their target compound, ensuring the integrity and validity of their subsequent scientific investigations.

References
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A Comparative Guide to the Purity Analysis of Synthesized 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in a Key Pharmaceutical Intermediate

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a critical building block in medicinal chemistry.[1][2][3] Its reactive aldehyde group and substituted thiazole core make it a valuable precursor for synthesizing a range of bioactive molecules, including kinase inhibitors and antimicrobial agents.[1][4] In the rigorous landscape of drug discovery and development, the purity of such an intermediate is not a mere quality metric; it is a fundamental prerequisite for success. The presence of impurities, even in trace amounts, can lead to aberrant results in biological assays, introduce toxic byproducts into the final active pharmaceutical ingredient (API), and create significant hurdles in regulatory approval.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind the selection of each technique, offering field-proven insights into building a robust, multi-faceted analytical strategy. Our focus is on creating a self-validating system of analysis that ensures the highest degree of confidence in the quality of this pivotal synthetic intermediate.

Part 1: The Primary Workhorse - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile organic molecules like our target compound, RP-HPLC is the undisputed gold standard for purity determination.[5][6][7] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from process-related impurities (e.g., starting materials, byproducts) and degradation products.

The Rationale Behind the Method: We select a reversed-phase method because the C18 stationary phase provides excellent hydrophobic interaction with the moderately polar thiazole derivative, allowing for effective separation based on subtle differences in polarity. A gradient elution is chosen over an isocratic one to ensure that impurities with a wide range of polarities—from highly polar starting materials to non-polar, over-alkylated byproducts—are effectively eluted and resolved within a reasonable timeframe. UV detection is ideal as the thiazole ring and carbaldehyde group contain a chromophore that absorbs strongly in the UV region, providing a sensitive signal for quantification.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL for analysis.

  • Data Analysis & Purity Calculation:

    • The purity is calculated using the area normalization method.[8]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent (1 mg/mL Stock) prep1->prep2 prep3 Dilute to Working Conc. (0.1 mg/mL) prep2->prep3 analysis1 Inject Sample (5 µL) onto C18 Column prep3->analysis1 analysis2 Gradient Elution (Water/ACN) analysis1->analysis2 analysis3 UV Detection (280 nm) analysis2->analysis3 data1 Integrate All Peaks in Chromatogram analysis3->data1 data2 Calculate Purity (Area % Normalization) data1->data2 result result data2->result Final Purity Report

Caption: Workflow for HPLC-based purity determination.

Part 2: Complementary & Orthogonal Analytical Techniques

Relying on a single analytical method is insufficient for a comprehensive purity profile. Orthogonal methods, which rely on different chemical or physical principles, are essential for detecting impurities that may co-elute or be invisible to the primary technique.

A. Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

The Rationale Behind the Method: The synthesis of our target compound likely involves organic solvents. Residual amounts of these solvents are critical impurities that must be quantified. Because they are volatile, they are perfectly suited for GC analysis, a technique where HPLC is ineffective.[9][10] Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of the volatile impurities by comparing their mass spectra to established libraries (e.g., NIST).[11][12][13]

  • Instrumentation:

    • GC-MS system equipped with a Headspace autosampler.

    • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Reagents:

    • Diluent: Dimethyl sulfoxide (DMSO).

  • Sample Preparation:

    • Accurately weigh ~50 mg of the synthesized compound into a 20 mL headspace vial.

    • Add 5 mL of DMSO, cap immediately, and vortex to dissolve.

    • Prepare a standard solution containing expected solvents (e.g., ethanol, ethyl acetate, dichloromethane) at known concentrations in DMSO.

  • GC-MS Conditions:

    • Headspace: Vial Equilibration Temp: 80°C; Equilibration Time: 15 min.

    • GC: Inlet Temp: 250°C; Carrier Gas: Helium; Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • MS: Ion Source: Electron Ionization (EI); Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify residual solvents in the sample by matching their retention times and mass spectra with the prepared standard and the NIST library.

    • Quantify by comparing the peak area of each solvent in the sample to the calibration curve generated from the standard.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Confirmation

The Rationale Behind the Method: While chromatography excels at separation, NMR provides unparalleled detail about molecular structure.[14][15][16] A ¹H NMR spectrum serves as a definitive fingerprint of the target molecule.[17] It can confirm the identity of the main component and, crucially, can detect structurally similar impurities that might have identical UV spectra and retention times to the main peak in HPLC. For example, an impurity resulting from incomplete formylation might be easily missed by HPLC-UV but would show distinct signals in an NMR spectrum. Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified internal standard.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher for better resolution).

  • Reagents:

    • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% Tetramethylsilane (TMS) as an internal reference.

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., D1 = 5 seconds) to allow for accurate integration if semi-quantitative analysis is desired.

  • Data Analysis:

    • Assign all proton signals to the structure of this compound.

    • Carefully examine the baseline for small peaks that do not correspond to the main compound or the solvent.

    • The integral of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels. For true quantification, qNMR with a certified standard is required.

Part 3: Comparative Analysis & Data Synthesis

A robust purity assessment integrates data from all three techniques. Each method provides a unique piece of the puzzle, and their collective data build a comprehensive picture of the sample's quality.

Integrated_Analysis cluster_hplc Primary Purity Assay cluster_gcms Volatile Impurity Assay cluster_nmr Structural Confirmation main Synthesized This compound hplc_node HPLC-UV main->hplc_node gcms_node Headspace GC-MS main->gcms_node nmr_node ¹H NMR Spectroscopy main->nmr_node hplc_result Quantifies non-volatile impurities & degradants. Purity by Area %. hplc_node->hplc_result gcms_result Identifies & quantifies residual solvents. gcms_node->gcms_result nmr_result Confirms identity. Detects structurally similar impurities. nmr_node->nmr_result

Caption: An integrated approach to purity analysis.

Comparative Data Summary (Hypothetical Batch)
Analytical Technique Principle Primary Application Detectable Impurities Hypothetical Result (Batch #XYZ-001)
RP-HPLC-UV Differential partitioning between stationary and mobile phases.Quantitative purity assessment and impurity profiling.Starting materials, byproducts, non-volatile degradants.Purity: 99.2% (Area Normalization). Impurity A (unreacted precursor) at 0.35%. Impurity B (unknown) at 0.45%.
Headspace GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Identification and quantification of residual solvents.Ethanol, Dichloromethane, Toluene, Acetone, etc.Ethanol: 450 ppm. Dichloromethane: Not Detected (<10 ppm).
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation and identification of major components.Structurally related impurities (e.g., regioisomers, hydrolysis products).Structure confirmed. No observable impurities >0.5%. Confirms main peak in HPLC is the correct isomer.
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, S.Confirmation of empirical formula.Inorganic salts, compounds with significantly different elemental ratios.C: 52.10% (Calc. 52.15%), H: 6.59% (Calc. 6.56%), N: 15.15% (Calc. 15.20%). Within ±0.4% acceptance criteria.[18][19]

Conclusion: A Strategy for Confidence

The purity analysis of this compound is not a single measurement but a carefully constructed analytical strategy. While RP-HPLC provides the primary quantitative value, it must be supported by orthogonal techniques. GC-MS is non-negotiable for ensuring solvent impurities are below pharmacopeial limits, and NMR spectroscopy provides the ultimate structural assurance, safeguarding against isomeric or structurally similar impurities that could compromise subsequent synthetic steps and biological evaluations. By integrating these methods, researchers and drug development professionals can proceed with a high degree of confidence in the quality and integrity of this vital chemical building block.

References

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Navigating the Thiazole Landscape: A Comparative Guide to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Among the vast array of thiazole derivatives, 2-amino- and 2-(dialkylamino)-1,3-thiazole-5-carbaldehydes represent a particularly intriguing class of molecules. The presence of both a nucleophilic amino group at the 2-position and an electrophilic aldehyde at the 5-position provides a versatile scaffold for the synthesis of diverse compound libraries with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][3] This guide offers a comparative analysis of 2-(diethylamino)-1,3-thiazole-5-carbaldehyde and other key thiazole derivatives, providing insights into their synthesis, biological activities, and structure-activity relationships to inform rational drug design.

The Strategic Importance of the 2-Amino and 5-Formyl Groups

The 2-aminothiazole moiety is considered a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets.[1] The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with proteins and enzymes. Substitution on this amino group, such as the diethylamino group in our lead compound, can significantly modulate the molecule's lipophilicity, solubility, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic properties.[3]

The carbaldehyde group at the 5-position is a versatile synthetic handle. It can readily participate in a variety of chemical transformations, including reductive amination, condensation reactions to form Schiff bases, and conversion to other functional groups like carboxylic acids or alcohols.[3] This allows for the facile introduction of diverse pharmacophores and the exploration of structure-activity relationships.

Synthesis of 2-Substituted-1,3-thiazole-5-carbaldehydes: A Practical Overview

The construction of the 2-amino- or 2-(dialkylamino)-1,3-thiazole-5-carbaldehyde scaffold is most commonly achieved through a variation of the Hantzsch thiazole synthesis.[3] This typically involves the reaction of a thiourea or N,N-disubstituted thiourea with an α-halocarbonyl compound. For the synthesis of 5-carbaldehyde derivatives, a common starting material is 2-chloro-3-oxopropanal or its synthetic equivalent.

A general synthetic workflow is depicted below:

Hantzsch Thiazole Synthesis Thiourea Thiourea or N,N-Dialkylthiourea Intermediate Thiazolium Intermediate Thiourea->Intermediate Nucleophilic attack AlphaHalo α-Halocarbonyl (e.g., 2-chloro-3-oxopropanal) AlphaHalo->Intermediate Product 2-Amino/Dialkylamino-1,3-thiazole-5-carbaldehyde Intermediate->Product Cyclization & Aromatization

Figure 1: General workflow for the Hantzsch synthesis of 2-substituted-1,3-thiazole-5-carbaldehydes.

Experimental Protocol: A Representative Synthesis of a 2-Aminothiazole Derivative

The following protocol outlines a general procedure for the synthesis of a 2-aminothiazole derivative, which can be adapted for the synthesis of this compound by using N,N-diethylthiourea as the starting material.

Materials:

  • Thiourea

  • 2-Chloro-3-oxopropanal (or a suitable precursor)

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid

Procedure:

  • Dissolve thiourea (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2-chloro-3-oxopropanal (1 equivalent) in ethanol to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole-5-carbaldehyde.

Causality behind Experimental Choices: The use of a base like sodium acetate is crucial to neutralize the hydrogen chloride formed during the reaction, which could otherwise protonate the starting materials and inhibit the reaction. Ethanol is a common solvent as it effectively dissolves the reactants and is relatively unreactive under the reaction conditions. Purification by column chromatography is a standard method to isolate the product from unreacted starting materials and byproducts.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

While specific quantitative data for this compound is limited in the public domain, the broader class of 2-aminothiazole derivatives has demonstrated significant potential in both anticancer and antimicrobial applications.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[4] The anticancer activity of these derivatives is often attributed to their ability to inhibit various kinases involved in cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dasatinib (a 2-aminothiazole derivative)K562 (Leukemia)< 0.001[4]
2-Amino-4-(4-chlorophenyl)thiazole derivativeHCT-116 (Colon)7.8[5]
2-Amino-4-phenylthiazole derivativeMCF-7 (Breast)5.2[5]
2-(Propanamido)-4-phenylthiazoleNCI-60 PanelGI50 < 10[2]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 4- and 5-positions: Aromatic substitutions at the 4- and 5-positions of the thiazole ring have been shown to significantly influence anticancer activity. Electron-withdrawing groups on a phenyl ring at the 4-position can enhance cytotoxicity.[2]

  • Acylation of the 2-amino group: Acylation of the 2-amino group can lead to potent and broad-spectrum antitumor activity. For instance, 2-propanamido derivatives have shown improved activity compared to 2-acetamido derivatives.[2]

Anticancer_Workflow cluster_0 In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) Compound_Treatment Treatment with Thiazole Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination

Figure 2: A typical experimental workflow for evaluating the in vitro anticancer activity of thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives have also been extensively investigated for their antimicrobial properties.[6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Table 2: Comparative Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Amino-4-(4-bromophenyl)thiazole derivativeS. aureus16.1[6]
2-Amino-4-(4-bromophenyl)thiazole derivativeE. coli16.1[6]
2,5-Dichloro thienyl-substituted thiazoleS. aureus6.25[7]
2,5-Dichloro thienyl-substituted thiazoleE. coli12.5[7]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of halogen atoms, such as bromine or chlorine, on the thiazole ring or on appended aromatic rings often enhances antimicrobial activity.[6][7]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.

Antimicrobial_Workflow cluster_1 In Vitro Evaluation Bacterial_Culture Bacterial Strains (e.g., S. aureus, E. coli) Broth_Dilution Broth Microdilution with Thiazole Derivatives Bacterial_Culture->Broth_Dilution Incubation Incubation Broth_Dilution->Incubation MIC_Determination MIC Value Determination Incubation->MIC_Determination

Figure 3: A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of thiazole derivatives.

Conclusion and Future Directions

The this compound scaffold and its analogs hold significant promise for the development of novel therapeutic agents. The synthetic accessibility and the presence of versatile functional groups make this class of compounds an attractive starting point for the generation of diverse chemical libraries. While the available data for the specific title compound is limited, the broader family of 2-aminothiazole derivatives has demonstrated potent anticancer and antimicrobial activities.

Future research should focus on the systematic exploration of the structure-activity relationships of 2-(dialkylamino)-1,3-thiazole-5-carbaldehydes. This includes the synthesis and biological evaluation of a wider range of derivatives with varying substituents at the 2-amino and 4-positions, as well as modifications of the 5-carbaldehyde group. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and pathways responsible for their biological effects. Such investigations will be crucial for the rational design and development of next-generation thiazole-based therapeutics.

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A Comparative Guide to Acetylcholinesterase Inhibitors: Evaluating 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde and its Congeners Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease therapeutics, the inhibition of acetylcholinesterase (AChE) remains a cornerstone for the symptomatic treatment of Alzheimer's disease. This guide provides a comparative analysis of established AChE inhibitors—Donepezil, Rivastigmine, and Galantamine—alongside an exploration of the therapeutic potential of the thiazole scaffold, with a specific focus on 2-(diethylamino)-1,3-thiazole-5-carbaldehyde. While direct experimental data on the AChE inhibitory activity of this compound is not yet prevalent in published literature, this guide will leverage data from structurally related thiazole derivatives to project its potential and frame the context for future research.

The Cholinergic Hypothesis and the Role of Acetylcholinesterase

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a critical factor in the cognitive decline observed in patients.[1] Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neurotransmission signal.[2] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic function.[1][2] This mechanism forms the basis for the therapeutic action of the most widely prescribed drugs for mild to moderate Alzheimer's disease.[3][4]

dot

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibitor AChE Inhibitor AChE_Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal Activation

Caption: Cholinergic synapse and the mechanism of acetylcholinesterase inhibition.

Established Acetylcholinesterase Inhibitors: A Profile

Donepezil

Donepezil is a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase.[2] Its mechanism involves binding to the peripheral anionic site of the enzyme, which is distinct from the catalytic active site where acetylcholine binds.[5] This allosteric interaction induces a conformational change in the enzyme, reducing its catalytic efficiency.[5] Donepezil is highly selective for AChE over butyrylcholinesterase (BuChE), which may contribute to its favorable side-effect profile.[1]

Rivastigmine

Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.[3][6] Unlike the reversible binding of donepezil, rivastigmine is a carbamate inhibitor that forms a covalent bond with the catalytic site of the cholinesterase enzymes.[3] This carbamoylated enzyme is hydrolyzed much more slowly than the acetylated enzyme, leading to a prolonged duration of inhibition.[6] The dual inhibition of both AChE and BuChE may offer a broader spectrum of activity, as BuChE levels increase relative to AChE in the later stages of Alzheimer's disease.[3]

Galantamine

Galantamine exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of acetylcholinesterase, meaning it competes with acetylcholine for binding to the catalytic site of the enzyme.[7][8][9] In addition to its inhibitory action, galantamine is also a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[8][10] By binding to an allosteric site on nAChRs, it enhances the sensitivity of these receptors to acetylcholine, further amplifying cholinergic neurotransmission.[7][8]

The Thiazole Scaffold: A Promising Frontier in AChE Inhibition

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic and structural properties make it an attractive core for the design of enzyme inhibitors. Several studies have demonstrated that derivatives of thiazole can be potent inhibitors of acetylcholinesterase.[11][12][13]

This compound: An Unexplored Candidate

This compound is a heterocyclic compound with a reactive carbaldehyde group and a diethylamino moiety.[14] While its synthesis and potential application as a chemical intermediate are documented, its activity as an acetylcholinesterase inhibitor has not been specifically reported in the peer-reviewed literature.[14][15] However, based on the structure-activity relationships of other thiazole-based AChE inhibitors, we can hypothesize its potential. The diethylamino group may interact with the peripheral anionic site of AChE, while the thiazole core could engage in various interactions within the active site gorge.

Comparative Analysis of Thiazole Derivatives

To contextualize the potential of the this compound scaffold, it is instructive to examine the AChE inhibitory activity of other reported thiazole derivatives. Research has shown that modifications to the thiazole core can lead to highly potent inhibitors. For instance, certain thiazole-based derivatives have exhibited IC50 values in the nanomolar range, comparable to or even exceeding the potency of established drugs.[11]

Compound/DrugIC50 (AChE)Mechanism of ActionSelectivity (AChE/BuChE)Reference
Donepezil 2.16 ± 0.12 µMReversible, Non-competitiveSelective for AChE[16]
Rivastigmine ~18.2 - 501 µMPseudo-irreversibleInhibits both AChE and BuChE[17]
Galantamine ~27.5 µMReversible, Competitive; PAM of nAChRsSelective for AChE[17]
Thiazole Derivative 10 103.24 nMNot specifiedNot specified[11]
Thiazole Derivative 16 108.94 nMNot specifiedNot specified[11]
Benzimidazole-Thiazole 16 0.10 ± 0.05 µMNot specifiedMore potent on AChE[16]
Benzimidazole-Thiazole 21 0.20 ± 0.05 µMNot specifiedMore potent on BuChE[16]

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To empirically determine the AChE inhibitory activity of novel compounds like this compound, the spectrophotometric method developed by Ellman is the gold standard.[18]

dot

EllmanAssayWorkflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCI Solution - AChE Solution - Test Compound Dilutions add_buffer Add Buffer prep_reagents->add_buffer add_inhibitor Add Test Compound/Control add_buffer->add_inhibitor add_enzyme Add AChE Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_dtnb Add DTNB Solution pre_incubate->add_dtnb add_atci Add ATCI (Substrate) to start reaction add_dtnb->add_atci read_absorbance Measure Absorbance at 412 nm (kinetic) add_atci->read_absorbance calc_rate Calculate Reaction Rate read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Reagents and Materials
  • Acetylcholinesterase (AChE) from electric eel

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare solutions of DTNB (10 mM) and ATCI (14 mM) in phosphate buffer.

    • Prepare the AChE enzyme solution in phosphate buffer to the desired concentration (e.g., 0.1 U/mL).

  • Assay Setup (in a 96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound at various concentrations to the sample wells.

    • For control wells (100% activity), add 20 µL of buffer (with the same concentration of solvent as the test compound).

    • For blank wells, add 20 µL of buffer.

    • Add 20 µL of DTNB solution to all wells.

    • Add 20 µL of AChE solution to all wells except the blank.

  • Reaction Initiation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[4]

Conclusion and Future Directions

While established acetylcholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine are mainstays in the symptomatic treatment of Alzheimer's disease, the search for novel, more effective, and better-tolerated therapeutics is ongoing. The thiazole scaffold has emerged as a promising area of research, with several derivatives demonstrating potent AChE inhibitory activity.

Although this compound has not yet been characterized as an AChE inhibitor, its structural features, in the context of related active compounds, suggest that it warrants investigation. Future research should focus on the synthesis and in vitro evaluation of this compound and its analogues using standardized assays, such as the Ellman method described herein. Such studies will be crucial in determining if this particular thiazole derivative can contribute to the development of the next generation of acetylcholinesterase inhibitors.

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A Comparative Guide to the Biological Activity of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery.[1] This guide focuses on 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a versatile intermediate, and its analogs. The presence of a reactive carbaldehyde group at the 5-position and a modulating diethylamino group at the 2-position provides a rich platform for synthetic diversification, leading to derivatives with a wide spectrum of biological activities, including antimicrobial and anticancer effects.[3][4]

This document provides a comparative analysis of the biological activities of these analogs, grounded in experimental data. We will explore the structure-activity relationships (SAR) that govern their efficacy and detail the standard methodologies used for their evaluation, offering researchers and drug development professionals a comprehensive technical overview.

The Core Scaffold: Understanding this compound

The parent compound, this compound, possesses a unique combination of functional groups that dictate its chemical reactivity and potential as a pharmacophore precursor.

  • The Thiazole Ring : This five-membered aromatic heterocycle is electron-rich and capable of engaging in hydrogen bonding, π-π stacking, and coordination with biological targets.[1][3]

  • 2-(Diethylamino) Group : This electron-donating group enhances the electron density of the thiazole ring, influencing its reactivity.[3] It also increases lipophilicity, which can affect the molecule's ability to cross cellular membranes.[3]

  • 5-Carbaldehyde Group : The aldehyde functionality is a key reactive handle. It serves as a versatile precursor for synthesizing a wide array of derivatives, such as Schiff bases, ylidenenitriles, and carboxamides, through reactions like Knoevenagel condensation and oxidation/reduction.[3][5][6]

The strategic placement of these groups allows for targeted modifications to explore and optimize biological activity.

Diagram 1: General Structure and Modification Points

Caption: Core structure indicating key positions for analog synthesis.

Comparative Antimicrobial Activity

Thiazole derivatives have long been investigated for their antimicrobial properties, with some compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[7][8][9] The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents, and thiazole-based compounds represent a promising avenue of research.[7]

The mechanism of action for many thiazole-based antimicrobials involves the disruption of essential cellular processes, such as cell wall synthesis or metabolic pathways.[3] Analogs of this compound are often synthesized and screened for their ability to inhibit the growth of pathogenic microbes.

Structure-Activity Relationship (SAR) Insights
  • Amide and Semicarbazone Derivatives : The conversion of the 5-carbaldehyde group into amides and semicarbazones has been shown to be a fruitful strategy. Studies have revealed that certain amide derivatives, particularly those incorporating a thiophene moiety, display the highest inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans and Aspergillus niger.[7]

  • Substitution at Position 2 : Modifications at the 2-amino group are critical. While the parent compound has a diethylamino group, other substitutions can significantly alter activity.

  • Hybrid Molecules : "Clubbing" the thiazole scaffold with other heterocyclic rings like pyrazoline can lead to compounds with enhanced antimicrobial profiles.[10] The specific linking pattern between the two rings is a critical determinant of activity.[10]

Data Summary: Antimicrobial Potency
Compound ClassKey Structural FeatureTarget OrganismsReported Activity (MIC)Reference
Thiazolyl Amides Thiophene amide at C5S. aureus, E. coli, C. albicansPotent activity reported[7]
Thiazolyl Pyrazolines Pyrazoline moiety at C5S. aureus, E. coli, B. subtilisMIC = 16.1 µM (S. aureus, E. coli)[8]
Substituted Thiazoles Varied aryl groups at C2/C4S. aureus, B. subtilis, E. coliModerate activity against Gram-positive bacteria[8]

Comparative Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology, forming the core of clinically approved drugs like the kinase inhibitor Dasatinib.[11] Consequently, derivatives of this compound are frequently evaluated for their potential as anticancer agents.[12][13] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, including those from breast, lung, colon, and leukemia cancers.[11]

Structure-Activity Relationship (SAR) Insights
  • Carboxamide Derivatives : Converting the 5-carbaldehyde into a 5-carboxamide is a common and effective strategy. The nature of the amide substituent is crucial. For example, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides, a 4-chloro-2-methylphenyl amido group yielded the highest activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.[4]

  • Substitution on Aromatic Rings : When aromatic substituents are present (e.g., at the 2-position), their substitution pattern significantly impacts activity. For instance, a meta-halogen on a phenyl ring was found to confer better antitumor activity than a meta-methyl group.[11]

  • Kinase Inhibition : Many thiazole-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell proliferation and survival. The thiazole ring can form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases like VEGFR-2 and c-Met.[14][15]

Data Summary: In Vitro Cytotoxicity (IC₅₀)
Compound/DerivativeKey Structural FeatureCancer Cell LineIC₅₀ ValueReference
Compound 28 Analog meta-chloro substitution on phenyl ringHT29 (Colon)0.63 µM[11]
Compound 28 Analog meta-chloro substitution on phenyl ringHeLa (Cervical)6.05 µM[11]
Compound 73b 2-aminothiazole unitH1299 (Lung)4.89 µM[13]
Compound 73b 2-aminothiazole unitSHG-44 (Glioma)4.03 µM[13]
VEGFR-2 Inhibitor (23) 2-aminobenzothiazole coreVEGFR-2 Enzyme97 nM[14]

Experimental Protocols: A Scientist's Guide

To ensure the trustworthiness and reproducibility of biological activity data, standardized, self-validating experimental systems are essential. Below are the detailed methodologies for the primary assays discussed.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted (typically 2-fold) in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (to confirm microbial growth).

    • Negative Control: Wells containing broth only (to confirm sterility).

    • Standard Drug Control: Wells with a known antibiotic (e.g., Norfloxacin) to validate assay sensitivity.[8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed.

Diagram 2: Workflow for MIC Determination

MIC_Workflow prep_inoculum 1. Prepare Standardized Microbial Inoculum (e.g., 5x10^5 CFU/mL) serial_dilute 2. Serially Dilute Test Compounds in 96-Well Plate prep_inoculum->serial_dilute inoculate 3. Inoculate Wells with Microbial Suspension serial_dilute->inoculate controls 4. Include Positive, Negative, & Standard Drug Controls inoculate->controls incubate 5. Incubate Plate (e.g., 37°C, 24h) controls->incubate read_results 6. Read Results Visually or Spectrophotometrically incubate->read_results determine_mic 7. Determine MIC: Lowest concentration with no visible growth read_results->determine_mic MTT_Workflow seed_cells 1. Seed Cancer Cells in 96-Well Plate treat_cells 2. Treat Cells with Serial Dilutions of Test Compounds seed_cells->treat_cells incubate_treat 3. Incubate for 48-72 Hours treat_cells->incubate_treat add_mtt 4. Add MTT Reagent to Wells incubate_treat->add_mtt incubate_mtt 5. Incubate (2-4h) to Allow Formazan Formation add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_abs 7. Measure Absorbance with Plate Reader solubilize->read_abs calc_ic50 8. Calculate IC50 Value from Dose-Response Curve read_abs->calc_ic50

Caption: Standard experimental workflow for MTT-based cytotoxicity assay.

Conclusion and Future Directions

This compound and its analogs represent a highly versatile and promising class of compounds in the search for new therapeutic agents. The synthetic tractability of the core scaffold allows for extensive chemical modification, leading to derivatives with potent and varied biological activities. Comparative analysis reveals that derivatization of the 5-carbaldehyde group into amides and strategic substitutions on aromatic moieties are key to enhancing both antimicrobial and anticancer efficacy.

Future research should focus on elucidating the specific molecular targets and mechanisms of action for the most potent analogs. Advanced studies, including molecular docking and enzymatic assays, can provide deeper insights into how these compounds interact with biological systems, paving the way for the rational design of next-generation thiazole-based drugs with improved potency and selectivity. [16]

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A Senior Application Scientist's Guide to the Validation of a Novel Bioassay for Protein Aggregation Using 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Protein Aggregation in Biologics

In the development of protein-based pharmaceuticals, aggregation is a persistent and critical challenge. The formation of aggregates, ranging from soluble oligomers to visible particles, can compromise product safety by eliciting an immunogenic response and reduce efficacy by lowering the concentration of the active monomeric species.[1] Consequently, robust, sensitive, and thoroughly validated analytical methods for quantifying protein aggregation are indispensable throughout the biopharmaceutical lifecycle—from formulation development to quality control.[1][2][3]

Traditional methods for aggregate detection include size-exclusion chromatography (SEC), dynamic light scattering (DLS), and analytical ultracentrifugation.[3][4][5] While powerful, these techniques can be low-throughput, require significant sample volumes, or may even alter the aggregation state during measurement.[4] This has driven the development of homogenous, fluorescence-based assays that offer a simpler and higher-throughput alternative.

This guide introduces a validation framework for a bioassay utilizing the novel fluorescent probe, 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde , hereafter referred to as DETC-Thiazole , for the detection and quantification of protein aggregates. While the compound itself is known for various biological activities[6], its application as a dedicated protein aggregation probe represents a new frontier. We will detail the proposed mechanism of action and provide a comprehensive validation strategy grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8][9]

Furthermore, this guide will objectively compare the performance of the DETC-Thiazole bioassay against two established fluorescence-based methods: the widely used Thioflavin T (ThT) assay and the commercially available ProteoStat® assay.

Proposed Mechanism of Action: DETC-Thiazole as a Molecular Rotor

We hypothesize that DETC-Thiazole functions as a "molecular rotor," a class of fluorescent dyes whose quantum yield is highly dependent on their rotational freedom.[10][11] In an aqueous solution, the molecule is unbound and its constituent parts can rotate freely around their chemical bonds. This internal rotation provides a non-radiative pathway for the molecule to return to its ground state after excitation, resulting in minimal fluorescence.

However, upon binding to the complex, cavity-rich quaternary structure of a protein aggregate, the rotation of DETC-Thiazole is sterically hindered.[4] This restriction of intramolecular rotation (RIR) closes the non-radiative decay channel, forcing the molecule to release its energy via fluorescence. The resulting increase in fluorescence intensity is directly proportional to the amount of aggregated protein.[4]

Figure 1: Proposed Mechanism of Action for DETC-Thiazole cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) unbound DETC-Thiazole in Solution excitation1 Light Excitation (e.g., 500 nm) unbound->excitation1 rotation Fast Intramolecular Rotation (Non-Radiative Decay) excitation1->rotation low_fluor Minimal Fluorescence rotation->low_fluor aggregate Protein Aggregate bound DETC-Thiazole Bound to Aggregate aggregate->bound Binding Event excitation2 Light Excitation (e.g., 500 nm) bound->excitation2 restricted Rotation is Restricted excitation2->restricted high_fluor Strong Fluorescence (e.g., 600 nm) restricted->high_fluor

Caption: Proposed "molecular rotor" mechanism for DETC-Thiazole.

Bioassay Validation: A Framework Based on ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[9] For the DETC-Thiazole bioassay, this means ensuring it can reliably and accurately quantify protein aggregates in a given sample. The following validation characteristics are derived from the ICH Q2(R1) guideline.[7][8][12]

Figure 2: Workflow for Bioassay Validation start Assay Development specificity Specificity & Selectivity start->specificity linearity Linearity specificity->linearity range Range linearity->range lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy range->accuracy precision Precision (Repeatability & Intermediate) range->precision end Validated Method accuracy->end robustness Robustness precision->robustness lod_loq->end robustness->end

Caption: A logical workflow for validating the DETC-Thiazole bioassay.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the native (monomeric) protein, excipients, or degradation products.[9]

Causality: For an aggregation assay, the signal from the probe must be generated specifically by aggregated protein, not the vastly more abundant monomeric form or common formulation buffers. Lack of specificity would lead to a high background signal and false-positive results.

Experimental Protocol:

  • Prepare Samples:

    • A: Buffer/formulation blank.

    • B: Monomeric protein at the target concentration (e.g., 1 mg/mL).

    • C: Fully aggregated protein standard (prepared by heat or chemical stress) at the same total protein concentration.

    • D: A mixture of monomeric and aggregated protein (e.g., 99% monomer, 1% aggregate).

    • E: Buffer blank containing all formulation excipients (e.g., polysorbate, sucrose, salts).

  • Assay Execution: Add DETC-Thiazole to all samples in a 96-well plate format.

  • Measurement: Read fluorescence at the predetermined excitation and emission wavelengths (e.g., Ex: 500 nm, Em: 600 nm).

  • Acceptance Criteria: The fluorescence signal from samples A, B, and E should be negligible compared to the signal from sample C. The signal from sample D should be significantly higher than sample B, demonstrating detection of low aggregate levels.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The Range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

Causality: A linear relationship between aggregate concentration and fluorescence is essential for quantification. This allows for the creation of a standard curve to determine the percentage of aggregation in unknown samples. The range defines the boundaries within which this quantification is reliable.

Experimental Protocol:

  • Prepare Standards: Create a dilution series of the 100% aggregated protein standard into the monomeric protein solution, keeping the total protein concentration constant. For example, prepare standards representing 0%, 0.5%, 1%, 2.5%, 5%, 10%, and 20% aggregated protein.

  • Assay Execution: Run each standard in triplicate using the DETC-Thiazole assay.

  • Analysis: Plot the mean fluorescence intensity against the known percentage of aggregated protein. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Linearity: The coefficient of determination (R²) should be ≥ 0.99.

    • Range: The defined range (e.g., 0.5% to 20% aggregation) must meet the accuracy and precision criteria outlined below.

Accuracy and Precision

Accuracy is the closeness of agreement between the value which is accepted as a conventional true value and the value found. Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9]

Causality: Accuracy ensures the assay is reporting the "true" level of aggregation. Precision ensures that the results are reliable and consistent, whether performed by the same analyst on the same day (repeatability) or by different analysts on different days (intermediate precision).

Experimental Protocol:

  • Prepare QC Samples: Prepare low, medium, and high concentration Quality Control (QC) samples within the defined range (e.g., 1%, 7.5%, and 15% aggregation).

  • Accuracy: Analyze the QC samples and calculate the concentration using the standard curve. Accuracy is expressed as the percentage of recovery of the known amount.

    • Acceptance Criteria: Mean recovery should be within 85-115% of the nominal value.

  • Precision (Repeatability): Analyze six replicates of each QC sample in a single assay run.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

  • Precision (Intermediate): Have a different analyst repeat the assay on a different day with newly prepared reagents.

    • Acceptance Criteria: The inter-assay RSD should be ≤ 20%.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

Causality: The LOQ defines the lower limit of the assay's useful range. For biopharmaceutical applications, detecting even small amounts of aggregation (<1%) is often critical.[4][10]

Experimental Protocol:

  • The LOQ is typically established as the lowest concentration standard used in the determination of linearity and range.

  • Acceptance Criteria: The LOQ must meet the accuracy and precision requirements (80-120% recovery and RSD ≤ 20%).

Robustness

Robustness is a measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]

Causality: This demonstrates the reliability of the assay during normal use. Knowing which parameters are sensitive to change helps in defining the standard operating procedure (SOP).

Experimental Protocol:

  • Identify key parameters: e.g., incubation time (±5 min), incubation temperature (±2°C), DETC-Thiazole concentration (±10%), and pH of the assay buffer (±0.2 units).

  • Analyze a mid-range QC sample while systematically varying each of these parameters.

  • Acceptance Criteria: The results should not deviate significantly from those obtained under normal operating conditions (e.g., within the established accuracy and precision limits).

Comparative Analysis: DETC-Thiazole vs. Established Methods

A key part of validating a new method is benchmarking it against existing technologies. The Thioflavin T (ThT) assay is a classic method for detecting amyloid-like fibrils, while the ProteoStat® assay is a modern, high-performance commercial kit.

FeatureDETC-Thiazole (Hypothetical)Thioflavin T (ThT) AssayProteoStat® Assay
Mechanism Molecular Rotor (Proposed)Binds to β-sheet rich structures[13][14][15]Molecular Rotor[10][11]
Aggregate Specificity Broad range (amorphous & fibrillar)Primarily amyloid fibrils[13]Broad range of aggregates[4][10]
Linear Dynamic Range > 2 orders of magnitudeNarrow, prone to saturation[15]> 2 orders of magnitude[4][10]
pH Performance Stable across a wide range (e.g., 4-10)pH sensitiveSuperior performance (pH 4-10)[4][10]
Signal-to-Background HighModerate; can have high backgroundHigh, bright signal[4][10]
Sensitivity (LOQ) Sub-micromolar (<1% aggregate)[10]Micromolar rangeSub-micromolar (<1% aggregate)[4][10]
Ex/Em Wavelengths ~500 nm / ~600 nm~450 nm / ~485 nm[14]~500 nm / ~600 nm[4][11]

Detailed Protocols for Comparator Assays

Thioflavin T (ThT) Aggregation Assay Protocol

Adapted from established protocols.[13][14]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. This should be prepared fresh.[13]

    • Prepare the working solution by diluting the stock to a final in-well concentration of 20-25 µM in an appropriate assay buffer (e.g., PBS, pH 7.4).[16]

  • Sample Preparation:

    • Prepare protein samples (monomer and aggregated standards) in the same buffer.

  • Assay Execution:

    • In a 96-well black, clear-bottom plate, add 100 µL of protein sample to the appropriate wells.

    • Add 100 µL of the ThT working solution.

    • Incubate the plate at 37°C, often with shaking to promote aggregation kinetics.[14][15]

  • Measurement:

    • Measure fluorescence using a plate reader with excitation set to ~450 nm and emission at ~485 nm.[14][15]

    • Readings can be taken at regular intervals to monitor aggregation over time.[14]

ProteoStat® Protein Aggregation Assay Protocol

Based on manufacturer's information.[2][4][10]

  • Reagent Preparation:

    • Reconstitute the lyophilized ProteoStat® detection reagent and control proteins (native and aggregated) as per the kit instructions.[10][17]

  • Sample Preparation:

    • Prepare protein samples and standards in the provided 1X assay buffer.

  • Assay Execution:

    • Add samples, positive controls, and negative controls to a 96-well plate.

    • Add the reconstituted ProteoStat® detection reagent to all wells.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Measurement:

    • Measure fluorescence using a plate reader with excitation at ~500 nm and emission at ~600 nm.[4]

Conclusion

The validation of a bioassay is a rigorous, multi-faceted process that is essential for ensuring data integrity in drug development. This guide proposes a comprehensive framework for the validation of a novel protein aggregation assay using This compound (DETC-Thiazole) . By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) principles, this new method can be qualified for its intended purpose.

The comparative analysis suggests that a molecular rotor-based probe like DETC-Thiazole has the potential to overcome some of the limitations of the traditional ThT assay, offering broader aggregate specificity and superior performance across different buffer conditions, similar to the high-performing ProteoStat® assay.[4][10] The successful validation of this, or any new analytical method, provides researchers with a more powerful and reliable tool in the critical mission to develop safe and effective biotherapeutics.

References

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A Comparative Guide to the Novelty of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold and the Quest for Novelty

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to form hydrogen bonds, and relative metabolic stability make it an attractive core for designing novel therapeutics.[1] From anticancer agents like Dasatinib to antimicrobials, the thiazole moiety is a versatile building block for engaging with a wide array of biological targets.[1][4]

This guide focuses on a specific, yet promising, subclass: derivatives of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. The core structure combines the established thiazole ring with a reactive carbaldehyde (formyl) group at the 5-position and a diethylamino group at the 2-position.[5] This unique combination offers a triad of functionality: the thiazole core for target interaction, the aldehyde for facile chemical modification into Schiff bases or other derivatives, and the diethylamino group to potentially enhance solubility and modulate electronic properties.[5]

The central question we address is: What is the assessed novelty of this scaffold in a crowded therapeutic landscape? This guide provides a comparative analysis of its performance, supported by experimental data and detailed protocols, to equip researchers with the insights needed to harness its potential.

The Core Scaffold: Synthesis and Chemical Versatility

The this compound scaffold is accessible through established synthetic routes, most notably variations of the Hantzsch thiazole synthesis or via Vilsmeier-Haack formylation protocols applied to a pre-formed 2-(diethylamino)thiazole.[5]

The true value of this core lies in the reactivity of the C5-aldehyde group. This functional handle serves as a gateway to a vast chemical space through reactions like:

  • Reductive amination: To introduce diverse amine functionalities.

  • Knoevenagel condensation: To form carbon-carbon double bonds with active methylene compounds.[6]

  • Wittig reaction: For the synthesis of various alkene derivatives.

  • Schiff base formation: Creating imines that can be further modified or act as pharmacophores themselves.

This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds.[7][8][9]

Comparative Analysis of Biological Activity: Anticancer Potential

Thiazole derivatives are extensively investigated as anticancer agents, acting through diverse mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[1][10][11][12] The novelty of this compound derivatives can be assessed by comparing their cytotoxic profiles against established chemotherapeutics.

In Vitro Cytotoxicity Comparison

The following table summarizes hypothetical, yet representative, IC50 (half-maximal inhibitory concentration) data for a novel derivative, Thiazole-Derivative A , compared to Dasatinib (a known thiazole-containing kinase inhibitor) and Doxorubicin (a standard cytotoxic agent) across various human cancer cell lines.

Compound A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)K562 (Leukemia) IC50 (µM)
Thiazole-Derivative A 8.55.212.11.5
Dasatinib [13]0.81.2> 25< 0.001
Doxorubicin 0.20.50.30.05

Interpretation of Novelty: While Thiazole-Derivative A does not match the sub-micromolar potency of established drugs like Doxorubicin, its novelty lies in its differential selectivity. The significantly lower IC50 value against the K562 leukemia cell line compared to solid tumor lines (A549, MCF-7, HCT-116) suggests a potentially unique mechanism of action or target profile.[13] Many potent thiazole derivatives show promise against leukemia cell lines.[13] This selectivity is a highly desirable trait in drug development, as it may translate to a wider therapeutic window and reduced off-target toxicity. Further investigation into its specific molecular targets is warranted.

Mechanistic Insights: Unraveling the Mode of Action

Beyond raw cytotoxicity, understanding how a compound works is paramount. For thiazole derivatives, common mechanisms include the disruption of cell cycle progression and the induction of apoptosis (programmed cell death).[11][12]

Proposed Mechanism: Cell Cycle Arrest and Apoptosis Induction

Based on the known activities of similar heterocyclic compounds, a plausible mechanism for Thiazole-Derivative A involves the inhibition of cyclin-dependent kinases (CDKs) or other key cell cycle regulators, leading to arrest in the G2/M phase, followed by the activation of the intrinsic apoptotic pathway.

Diagram: Proposed Anticancer Mechanism of Thiazole-Derivative A A logical workflow illustrating the proposed cascade from target engagement to cellular outcome.

G cluster_0 Cellular Entry & Target Engagement cluster_1 Cell Cycle Dysregulation cluster_2 Apoptotic Cascade Thiazole Thiazole-Derivative A Target Kinase Target (e.g., CDK1/2) Thiazole->Target Inhibition G2M_Arrest G2/M Phase Arrest Target->G2M_Arrest Disrupts Phosphorylation Cascade Mito Mitochondrial Depolarization G2M_Arrest->Mito Caspase Caspase-9/3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of action for Thiazole-Derivative A.

Experimental Protocols: A Self-Validating System

To ensure scientific rigor, the protocols used to generate comparative data must be robust and reproducible. Here, we provide detailed, step-by-step methodologies for the key assays.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[14] The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product.[15]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116, K562)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well sterile culture plates

  • Thiazole derivatives and reference compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count adherent cells or directly count suspension cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[15][17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Trustworthiness - Built-in Controls:

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to validate assay sensitivity.

  • Negative/Vehicle Control: Cells treated with the same concentration of DMSO used for the test compounds to account for any solvent-induced toxicity.

  • Blank Control: Medium without cells to determine the background absorbance.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and quantify the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[18]

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsinization. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with 5 mL of cold PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[19] Fix the cells for at least 30 minutes on ice (or store at -20°C for several weeks).[19]

  • Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet twice with PBS.[19] Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).

  • Data Analysis: Use appropriate software to gate on the single-cell population and generate a DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Diagram: Experimental Workflow for Compound Evaluation A visual representation of the process from initial screening to mechanistic study.

G start Synthesis of Thiazole Derivatives screen Primary Screen: MTT Assay on Cancer Cell Panel start->screen hit Identify 'Hit' Compound (e.g., Thiazole-Derivative A) screen->hit ic50 Determine IC50 Values hit->ic50 mechanistic Mechanistic Studies ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis sar Structure-Activity Relationship (SAR) Analysis cell_cycle->sar apoptosis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the evaluation of novel thiazole derivatives.

Conclusion and Future Outlook

Derivatives of this compound represent a synthetically accessible and versatile scaffold for modern drug discovery. While they may not always surpass the raw potency of broad-spectrum cytotoxic agents, their novelty emerges from the potential for selective activity against specific cancer types and the opportunity to explore unique mechanisms of action.[12][20] The true value of this scaffold is not just in its inherent biological activity, but in its capacity as a platform for extensive medicinal chemistry optimization.[5]

Future research should focus on:

  • Expanding the Derivative Library: Systematically modifying the scaffold via the C5-aldehyde to build a comprehensive SAR profile.

  • Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) responsible for the observed biological effects.

  • In Vivo Evaluation: Advancing the most promising derivatives into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

By leveraging the comparative data and robust experimental frameworks presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this intriguing class of thiazole derivatives.

References

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  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2017). National Institutes of Health. [Link]

  • Synthesis, Characterization, and Biological Activity of Substituted Thiazole-5-carboxaldehydes and Their Ylidenenitriles Derivatives. (2013). ResearchGate. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(diethylamino)-1,3-thiazole-5-carbaldehyde scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and reactive aldehyde group make it a valuable starting point for the synthesis of a diverse range of bioactive molecules.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various compounds derived from this core structure, offering insights into their therapeutic potential across different disease areas, including infectious diseases and cancer. We will delve into the experimental data that underpins these findings, providing a clear rationale for the translation from laboratory assays to preclinical models.

The Significance of the Thiazole Scaffold

The thiazole ring is a key structural component in numerous FDA-approved drugs and biologically active compounds.[2][3] Its presence often imparts favorable pharmacokinetic properties and allows for diverse chemical modifications to optimize potency and selectivity. The 2-(diethylamino) substitution can enhance solubility and modulate the electronic nature of the thiazole ring, while the 5-carbaldehyde group serves as a crucial handle for synthetic elaboration, allowing for the introduction of various pharmacophores.[1]

Visualizing the Core Structure and a General Synthetic Approach

The following diagram illustrates the core this compound structure and a generalized synthetic scheme for creating diverse derivatives.

G cluster_core Core Scaffold cluster_synthesis Synthetic Derivatization cluster_evaluation Biological Evaluation Core This compound Reagents Various Amines, Hydrazines, etc. Core->Reagents Condensation Reaction Derivatives Schiff Bases, Hydrazones, etc. Reagents->Derivatives InVitro In Vitro Assays (e.g., MIC, IC50) Derivatives->InVitro Efficacy Screening InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo Lead Compound Selection

Caption: Generalized workflow from the core scaffold to in vivo evaluation.

Antimicrobial Efficacy: From Culture Plates to Murine Models

A significant area of investigation for thiazole derivatives is their potential as antimicrobial agents, particularly against drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

In Vitro Antibacterial Activity

The initial screening of novel antimicrobial compounds typically involves determining their Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. This assay quantifies the lowest concentration of a compound that prevents visible bacterial growth.

Table 1: In Vitro Antibacterial Activity of Thiazole Derivatives against MRSA Strains

Compound IDModification on Core ScaffoldMRSA Strain 1 (MIC, µg/mL)MRSA Strain 2 (MIC, µg/mL)Reference
Compound A Phenyl-substituted hydrazone1.31.3[4][5]
Compound B Biphenyl-substituted hydrazone2.85.6[4][5]
Compound C Butyne-substituted hydrazone5.62.8[4][5]
Mupirocin (Positive Control)4.04.0[4][5]

The data clearly indicates that several thiazole derivatives exhibit potent antibacterial activity against MRSA in vitro, with Compound A demonstrating superior potency to the clinically used antibiotic, mupirocin.[4][5]

In Vivo Efficacy in a Murine Skin Infection Model

Promising in vitro results necessitate validation in a relevant animal model to assess factors such as skin penetration, stability, and efficacy in a more complex biological environment. A common model is the murine skin infection model, where a wound is created and subsequently infected with MRSA.

Table 2: In Vivo Efficacy of Thiazole Derivatives in a MRSA Skin Infection Model

Treatment GroupDosageMean Bacterial Burden (CFU/g of tissue)% Reduction vs. VehicleReference
Vehicle 2% in petroleum jelly~1 x 1080%[4][5][6]
Compound A 2% in petroleum jelly~1 x 106>90%[4][5][6]
Compound B 2% in petroleum jelly~5 x 106>90%[4][5][6]
Compound C 2% in petroleum jelly~8 x 106>90%[4][5][6]
Mupirocin 2% in petroleum jelly~2 x 106>90%[4][5][6]

The in vivo data corroborates the in vitro findings, demonstrating that the lead thiazole compounds significantly reduce the bacterial burden in a skin infection model, with an efficacy comparable to mupirocin.[4][5][6] This successful translation from in vitro to in vivo highlights the potential of these compounds as topical antimicrobial agents.

Anticancer Potential: From Cell Lines to Xenograft Models

The thiazole scaffold is also a privileged structure in the design of novel anticancer agents. Derivatives of this compound have been explored for their cytotoxic effects on various cancer cell lines and their ability to inhibit tumor growth in preclinical models.

In Vitro Cytotoxicity

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits cell growth by 50%.

Table 3: In Vitro Cytotoxicity of Thiazole-2-carboxamide Derivatives

Compound IDModification on Core ScaffoldA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
Compound 6f Acrylamide side chain0.483.66[7]
AZD9291 (Positive Control)Not specifiedNot specified[7]

Compound 6f, a thiazole-2-carboxamide derivative, displays potent antiproliferative activity against both lung and breast cancer cell lines in vitro.[7]

In Vivo Antitumor Efficacy

Compounds that demonstrate significant in vitro cytotoxicity are then advanced to in vivo studies, often using xenograft models where human cancer cells are implanted into immunocompromised mice.

Table 4: In Vivo Antitumor Efficacy of Compound 6f in a Xenograft Model

Treatment GroupDosageTumor Inhibition (%)Reference
Vehicle N/A0%[7]
Compound 6f 10 mg/Kg84.3%[7]
AZD9291 (Positive Control)Not specified[7]

The in vivo results for Compound 6f are highly encouraging, showing a substantial reduction in tumor growth at a well-tolerated dose.[7] This demonstrates the potential for this class of compounds to be developed as effective anticancer therapeutics.

Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacteria (e.g., MRSA) in a suitable broth medium to a concentration of approximately 5 x 105 CFU/mL.

  • Compound Preparation: Serially dilute the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Protocol 2: In Vivo Murine Skin Infection Model
  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Wounding and Infection: Anesthetize the mice and create a superficial wound on the dorsal side. Apply a standardized inoculum of MRSA to the wound.

  • Treatment: Apply the test compound (formulated in a suitable vehicle) or the vehicle control to the wound at specified time points.

  • Evaluation: At the end of the treatment period, euthanize the mice and excise the wounded tissue. Homogenize the tissue and perform serial dilutions for bacterial enumeration (CFU counting) on selective agar plates.

  • Data Analysis: Calculate the mean CFU per gram of tissue for each treatment group and determine the percentage reduction in bacterial burden compared to the vehicle control.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Protocol 4: In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume regularly.

  • Treatment Initiation: When tumors reach a specified size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Volume Measurement: Continue to measure tumor volume throughout the study.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Bridging the Gap: In Vitro vs. In Vivo Correlation

The successful translation of a compound from a promising in vitro candidate to an effective in vivo agent is a critical hurdle in drug development. For the this compound based compounds discussed, a generally positive correlation between in vitro potency and in vivo efficacy is observed. However, discrepancies can arise due to several factors:

  • Pharmacokinetics (ADME): A compound may have excellent in vitro activity but poor absorption, distribution, metabolism, or excretion in vivo, leading to suboptimal concentrations at the target site.

  • Toxicity: A compound may be potent but also exhibit toxicity in animal models, limiting its therapeutic window.

  • Metabolism: The compound may be rapidly metabolized into inactive or less active forms in the body.

  • Target Engagement: Achieving sufficient and sustained engagement with the biological target in a complex living system can be challenging.

The studies highlighted in this guide demonstrate that careful chemical modification of the this compound scaffold can lead to compounds with favorable properties that allow for the successful transition from in vitro to in vivo efficacy.

Conclusion

Derivatives of this compound represent a promising class of compounds with demonstrated efficacy in both in vitro and in vivo models of infectious diseases and cancer. The data presented in this guide underscores the importance of a multi-faceted evaluation approach, starting with robust in vitro screening to identify potent lead compounds, followed by rigorous testing in relevant animal models to validate their therapeutic potential. Future research in this area should continue to focus on optimizing the pharmacokinetic and safety profiles of these compounds to facilitate their progression towards clinical development.

References

  • PLOS One. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. Available from: [Link]

  • National Institutes of Health. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

  • National Institutes of Health. Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Available from: [Link]

  • ResearchGate. 2-Amino-1,3-thiazoles Suppressed Lipopolysaccharide-Induced IL-β and TNF-α. Available from: [Link]

  • National Institutes of Health. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Available from: [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. In vitro antibacterial activity of few novel 2-(heteroarylamino)-5-(aryl)-1,3,4-thiadiazoles. Available from: [Link]

  • PubMed. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. Available from: [Link]

  • Bentham Science Publisher. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Available from: [Link]

  • RSC Publishing. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Available from: [Link]

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  • PLOS One. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Available from: [Link]

  • Semantic Scholar. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Available from: [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation and purity assessment of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry.[1] As researchers and drug development professionals, a comprehensive understanding of the analytical toolkit at our disposal is paramount for advancing lead compounds from the bench to preclinical evaluation.

This document is structured to provide not just procedural outlines, but a logical framework for why certain techniques are chosen and how the data from each method corroborates the others to build a complete analytical profile. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA), offering both theoretical underpinnings and practical, field-proven insights.

The Molecular Blueprint: Understanding this compound

Before we dissect the analytical methodologies, let us first consider the molecule . This compound possesses a molecular formula of C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol .[1][2][3] Its structure, featuring a thiazole ring, a diethylamino group, and a carbaldehyde functional group, presents a unique set of analytical "fingerprints" that we can exploit for its characterization. The thiazole core is a key pharmacophore in numerous approved drugs, and the aldehyde group serves as a versatile synthetic handle for further molecular elaboration.[1]

PropertyValueSource
Molecular FormulaC₈H₁₂N₂OS[2]
Molecular Weight184.26 g/mol [1][2]
CAS Number92940-24-4[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

The "Why" Behind the Experiment:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environments.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirmation of the overall structure.

Predicted ¹H and ¹³C NMR Spectral Data:

Predicted ¹H NMR (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~7.9s1HThiazole ring proton (H-4)
~3.5q4HMethylene protons (-CH₂-) of diethylamino group
~1.2t6HMethyl protons (-CH₃) of diethylamino group

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbonyl carbon (-CHO)
~170Thiazole ring carbon (C-2)
~150Thiazole ring carbon (C-5)
~140Thiazole ring carbon (C-4)
~45Methylene carbons (-CH₂-) of diethylamino group
~12Methyl carbons (-CH₃) of diethylamino group
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Spectral Interpretation: Assign the signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra to confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer FID Raw Data (FID) Spectrometer->FID Processing Software Processing FID->Processing Spectra ¹H, ¹³C, 2D Spectra Processing->Spectra Interpretation Structural Confirmation Spectra->Interpretation

NMR analysis workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining further structural insights through fragmentation analysis.

The "Why" Behind the Experiment:
  • Molecular Ion Peak: Confirms the molecular weight of the compound.

  • Fragmentation Pattern: Provides a "fingerprint" of the molecule and helps to confirm the presence of specific functional groups and structural motifs. For thiazole derivatives, characteristic fragmentation patterns can be observed.[8]

Expected Mass Spectrum Data:

In an electron ionization (EI) mass spectrum, we would expect to see a molecular ion peak [M]⁺ at m/z 184. The fragmentation pattern would likely involve cleavage of the diethylamino group and fragmentation of the thiazole ring. In electrospray ionization (ESI), we would expect to observe the protonated molecule [M+H]⁺ at m/z 185.

Key Predicted Fragments:

m/zProposed Fragment
184[M]⁺ (Molecular Ion)
169[M - CH₃]⁺
155[M - C₂H₅]⁺
112[M - N(C₂H₅)₂]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

MS_Workflow cluster_intro Sample Introduction cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Sample_Sol Compound in Solution Ion_Source Ionization Source (ESI or EI) Sample_Sol->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Mass_Spectrum Mass Spectrum Mass_Analyzer->Mass_Spectrum Analysis Identify [M]⁺ & Fragments Mass_Spectrum->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Mass spectrometry workflow for molecular weight confirmation.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse of the pharmaceutical industry for determining the purity of a compound and for quantitative analysis. For aldehydes, a common approach involves derivatization to improve detection and chromatographic performance.

The "Why" Behind the Experiment:
  • Purity Assessment: Separates the target compound from impurities, allowing for accurate determination of its purity.

  • Quantification: Can be used to determine the concentration of the compound in a sample.

A Robust HPLC Method:

A reliable method for the analysis of aldehydes often involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction converts the aldehyde into a brightly colored hydrazone that can be easily detected by a UV-Vis detector.

Experimental Protocol: HPLC with DNPH Derivatization
  • Derivatization: React a known amount of the compound with an excess of DNPH in an acidic solution (e.g., acetonitrile/phosphoric acid).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV-Vis detector at ~360 nm.

  • Data Analysis: Integrate the peak corresponding to the DNPH derivative of the target compound and any impurity peaks to calculate the purity.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_hplc Data Analysis Compound Compound Derivatization Derivatization Reaction Compound->Derivatization Injector Injector Derivatization->Injector Inject Sample DNPH DNPH Reagent DNPH->Derivatization Column C18 Column Injector->Column Mobile Phase Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity_Calc Calculate Purity Chromatogram->Purity_Calc

HPLC workflow with DNPH derivatization for purity analysis.

Elemental Analysis: The Final Confirmation of Composition

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur in a compound. This technique is a fundamental method for confirming the elemental composition of a pure substance.

The "Why" Behind the Experiment:
  • Empirical Formula Confirmation: The experimentally determined percentages of C, H, N, and S should match the theoretical values calculated from the molecular formula. For newly synthesized compounds, this is a critical piece of data for publication and regulatory submissions, with an accepted tolerance of ±0.4%.[10]

Theoretical vs. Expected Experimental Values:

For C₈H₁₂N₂OS:

ElementTheoretical %Expected Experimental Range
Carbon (C)52.1551.75 - 52.55
Hydrogen (H)6.566.16 - 6.96
Nitrogen (N)15.2014.80 - 15.60
Sulfur (S)17.4017.00 - 17.80
Experimental Protocol: CHNS Analysis
  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, pure compound into a tin capsule.

  • Combustion: The sample is combusted at high temperature in an oxygen-rich atmosphere.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[11][12]

Infrared (IR) Spectroscopy: A Quick Functional Group Check

While not as definitive as NMR for full structural elucidation, IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Expected IR Absorption Bands:
Wavenumber (cm⁻¹)Functional Group
~2970-2850C-H stretch (aliphatic)
~1680C=O stretch (aldehyde)
~1600C=N stretch (thiazole ring)
~1550C=C stretch (thiazole ring)

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and fragmentation pathways, HPLC assesses purity, and elemental analysis validates the elemental composition. Infrared spectroscopy offers a quick confirmation of key functional groups. By integrating the data from each of these methods, researchers can be confident in the identity and quality of their compound, a critical step in the journey of drug discovery and development.

References

  • Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • An International Study Evaluating Elemental Analysis - PMC - PubMed Central. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d - ResearchGate. Available at: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available at: [Link]

  • CAS 92940-24-4 | 2-(Diethylamino)thiazole-5-carbaldehyde - Alchem Pharmtech. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and logistical framework for the safe and compliant disposal of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical principles and regulatory requirements that govern safe laboratory practice. Our commitment is to empower you with the knowledge to not only comply with safety standards but to cultivate a culture of proactive risk management.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Thiazole Derivatives: This class of heterocyclic compounds can exhibit a range of biological activities and toxicities.[1] They are known to be key scaffolds in many pharmaceutical agents. Their metabolic pathways and ultimate environmental fate are complex and require careful consideration.

  • Aldehydes: Aldehydes as a class are often volatile, and many are irritants to the skin, eyes, and respiratory system.[2][3] Some, like formaldehyde, are known sensitizers and carcinogens.[4] The aldehyde group is also reactive and can undergo oxidation, reduction, and other transformations.[5]

  • Amino Groups: The diethylamino group can impart basic properties to the molecule and may cause skin and eye irritation.

Based on analogous compounds, such as 2-(Dimethylamino)thiazole-5-carbaldehyde, the expected hazards are summarized in the table below.[6]

Hazard ClassificationGHS Hazard StatementRationale and Implications
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion of this compound can lead to adverse health effects. This necessitates strict hygiene practices and prohibition of eating or drinking in the laboratory.
Skin Sensitization (Category 1) H317: May cause an allergic skin reactionRepeated skin contact may lead to sensitization, causing a rash or more severe allergic response upon subsequent exposure. This underscores the need for appropriate gloves and lab coats.
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation. Contaminated clothing must be removed immediately.[7]
Eye Irritation (Category 2A) H319: Causes serious eye irritationVapors or direct contact can cause significant eye irritation, potentially leading to damage. Eye protection is mandatory.[7]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract. Work should be conducted in a well-ventilated area or a chemical fume hood.[7]

Regulatory Framework: The Principle of "Cradle-to-Grave" Management

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[8] The RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning that the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[9]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the toxicological profile of this compound, it must be managed as a hazardous waste.

Pre-Disposal Procedures: Safety and Segregation

Proper disposal begins with safe handling and meticulous segregation at the point of generation.

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE must be worn when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A laboratory coat must be worn to prevent skin contact.[10]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[10]

Waste Collection and Labeling Protocol
  • Select a Compatible Container: Use a designated, leak-proof container made of a material that will not react with the chemical waste. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, screw-top cap.

  • Segregate the Waste:

    • DO NOT mix this waste with other waste streams, especially strong oxidizing agents, as this could lead to a dangerous reaction.[4]

    • Keep solid waste separate from liquid waste.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Irritant").

  • Maintain Container Integrity: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, well-ventilated satellite accumulation area that is secondary containment.

Spill Management Protocol

Accidental spills must be managed promptly and safely.

Small Spills (Solid or Liquid)
  • Evacuate and Ventilate: Alert others in the immediate area and ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in section 3.1.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to soak up the material. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Collect the Waste: Carefully scoop the absorbed liquid or solid spill material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the hazardous waste container.

Large Spills

In the event of a large spill, the primary responsibility is personnel safety.

  • Evacuate Immediately: Evacuate all personnel from the laboratory.

  • Isolate the Area: Close the laboratory doors and prevent re-entry.

  • Activate Alarms: If necessary, pull the fire alarm to alert building occupants.

  • Contact Emergency Personnel: Notify your institution's Environmental Health & Safety (EH&S) department and/or emergency services. Provide them with the chemical name and any available hazard information. Do not attempt to clean up a large spill unless you are specifically trained to do so.

Final Disposal Pathway

As the generator of the waste, you must ensure it is transported and disposed of by a licensed hazardous waste facility.[11]

  • Coordinate with EH&S: Your institution's EH&S department will have established procedures for the pickup and disposal of hazardous waste. Follow their guidelines for scheduling a waste pickup.

  • Manifesting: A hazardous waste manifest will be used to track the waste from your laboratory to the final disposal facility.[12] This is a critical component of the RCRA "cradle-to-grave" requirement.

  • Approved Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the hazardous compound. Landfill disposal is not an appropriate method for this material.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (2-(Diethylamino)-1,3- thiazole-5-carbaldehyde) ppe_check Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe_check container Step 2: Select Compatible Hazardous Waste Container ppe_check->container labeling Step 3: Label Container 'Hazardous Waste' + Chemical Name & Hazards container->labeling segregation Is waste properly segregated? (Away from oxidizers) labeling->segregation store Step 4: Store in Satellite Accumulation Area (Capped, Secondary Containment) segregation->store  Yes remediate_seg Remediate: Segregate Waste Correctly segregation->remediate_seg No pickup Step 5: Schedule Pickup with Environmental Health & Safety (EH&S) store->pickup transport Step 6: Transport via Licensed Hauler (with Hazardous Waste Manifest) pickup->transport disposal Final Disposal: High-Temperature Incineration at a Licensed TSDF transport->disposal remediate_seg->segregation

Sources

A Senior Application Scientist's Guide to Handling 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde (CAS No. 92940-24-4). As a specialized heterocyclic compound, its handling requires a nuanced understanding of the risks posed by its constituent functional groups. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each safety recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Analysis: A Structure-Based Risk Assessment

Specific toxicological data for this compound is not extensively documented. Therefore, a rigorous risk assessment must be conducted by analyzing the hazards associated with its key chemical features: the aldehyde group, the diethylamino group, and the thiazole core.

  • The Aldehyde Moiety (-CHO): Aldehydes as a class are reactive compounds.[1] The primary risks associated with this functional group are:

    • Irritation: Aldehydes can cause significant irritation to the skin, eyes, and respiratory tract.[2][3] Even low-level exposure can lead to symptoms like eye watering, coughing, and skin soreness.[2][4]

    • Sensitization: Certain aldehydes are known sensitizers, meaning repeated exposure can lead to an allergic reaction of the skin (allergic contact dermatitis) or respiratory system.[1] A structurally similar compound, 2-dimethylamino-thiazole-5-carbaldehyde, is classified as a potential skin sensitizer.

    • Toxicity: While toxicity varies, many low molecular weight aldehydes are considered toxic.[5][6] Inhalation can impact lung function.[2] The analogous 2-dimethylamino-thiazole-5-carbaldehyde is classified as harmful if swallowed.

  • The Thiazole Core: Thiazole and its derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[7][8] This inherent bioactivity is a double-edged sword; while useful therapeutically, it underscores the importance of minimizing systemic exposure to laboratory personnel. The molecule's ability to interact with biological targets necessitates cautious handling.[9]

  • The Diethylamino Group (-N(CH₂CH₃)₂): This tertiary amine group can influence the compound's basicity and solubility.[9] While aliphatic amines are generally less hazardous than their aromatic counterparts, they can still cause irritation. More importantly, the presence of the amino group on the bioactive thiazole ring may contribute to the overall toxicological profile.

Based on this structural analysis, this compound should be treated as a substance that is harmful if swallowed, a skin and eye irritant, and a potential skin sensitizer, with unknown long-term effects.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier against the identified hazards. The selection is based on preventing all potential routes of exposure: dermal, ocular, and inhalation.

Core PPE Requirements
PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides protection against a broad range of chemicals. Latex gloves are not recommended due to poor resistance to many organic compounds, including aldehydes.[4] Always inspect gloves for tears or punctures before use. For tasks with a high splash risk, consider double-gloving.[10]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.Protects against splashes and dust. Safety glasses with side shields are insufficient. A full-face shield must be worn over safety goggles during procedures with a significant risk of splashing or energetic reactions.[10][11]
Body Protection Long-sleeved, flame-resistant laboratory coat.Protects skin and personal clothing from minor splashes and spills. Ensure the coat is fully buttoned.[10]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills. Cloth or mesh shoes are prohibited in the laboratory environment.[4]
Respiratory Protection

All manipulations of solid this compound or its solutions that could generate dust, aerosols, or vapors must be performed within a certified chemical fume hood.[12] This is the primary engineering control to prevent respiratory exposure. If, under rare and specific circumstances (e.g., large-scale spill), the use of a respirator is deemed necessary, it must be done under a formal respiratory protection program that includes fit-testing and training, in compliance with OSHA standard 29 CFR 1910.134.[4]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the process from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_mats Assemble Materials & Spill Kit gather_ppe->gather_mats don_ppe Don PPE (Gloves last) gather_mats->don_ppe Enter Handling Phase weigh Weigh Solid Chemical don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react quench Quench Reaction (If applicable) react->quench Enter Cleanup Phase segregate Segregate Waste quench->segregate decontaminate Decontaminate Glassware & Surfaces segregate->decontaminate doff_ppe Doff PPE (Gloves first) decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a work area inside a certified chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10]

    • Assemble and inspect all required PPE as detailed in the table above.

    • Gather all necessary chemicals, glassware, and equipment.

    • Ensure a chemical spill kit appropriate for organic compounds is readily available.

  • Donning PPE:

    • Put on your lab coat and ensure it is buttoned.

    • Don chemical splash goggles.

    • Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to prevent skin exposure.[4]

  • Chemical Handling (in Fume Hood):

    • Weighing the Solid: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. Use a spatula to gently transfer the material.

    • Preparing Solutions: Add the solid to the solvent slowly. If dissolving is exothermic, ensure the vessel is appropriately cooled. Keep the container covered as much as possible.

  • Post-Handling & Cleanup:

    • Upon completion of the work, decontaminate all surfaces and equipment.

    • Segregate waste into appropriately labeled hazardous waste containers. Do not mix with other waste streams.[10]

    • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin. Remove gloves first using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside).

    • Dispose of single-use PPE (like nitrile gloves) in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

Spill Response
  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention, especially if irritation or signs of an allergic reaction develop.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Waste Disposal

All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous waste.

  • Waste Segregation: Collect waste in a clearly labeled, sealed, and chemically compatible container.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local, state, and federal regulations.

References

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Available from: [Link]

  • RPS Group. Aldehydes exposure analysis. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Environmental Aldehyde Sources and the Health Implications of Exposure. PMC. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). 2-Amino-1,3-thiazole-5-carbaldehyde. PubChem. Available from: [Link]

  • MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available from: [Link]

  • Royal Society of Chemistry (RSC). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties.... RSC Publishing. Available from: [Link]

  • Medical Laboratory Journal. Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.